molecular formula C10H20 B1328772 Pentylcyclopentane CAS No. 3741-00-2

Pentylcyclopentane

Cat. No.: B1328772
CAS No.: 3741-00-2
M. Wt: 140.27 g/mol
InChI Key: HPQURZRDYMUHJI-UHFFFAOYSA-N
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Description

Pentylcyclopentane is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.20e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174063. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentylcyclopentane
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InChI

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQURZRDYMUHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074708
Record name Cyclopentane, pentyl-
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Molecular Weight

140.27 g/mol
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CAS No.

3741-00-2
Record name Pentylcyclopentane
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Record name Pentylcyclopentane
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Record name Pentylcyclopentane
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Record name Cyclopentane, pentyl-
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Record name Pentylcyclopentane
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Foundational & Exploratory

Synthesis and Properties of Pentylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of pentylcyclopentane. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this aliphatic hydrocarbon. This document outlines key synthetic methodologies, including multi-step pathways involving Grignard reagents and Friedel-Crafts acylation followed by reduction. Detailed experimental protocols for these synthetic routes are provided. Furthermore, this guide presents a thorough compilation of the physicochemical properties of this compound, supported by spectroscopic data. All quantitative data are summarized in structured tables for ease of reference and comparison. Logical workflows for the described synthetic pathways are visualized using Graphviz diagrams.

Introduction

This compound, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structure, consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group, imparts specific physical and chemical characteristics that make it a subject of study in areas such as fuel and lubricant development.[1] This guide details its synthesis through established organic chemistry reactions and provides a summary of its known properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. Two plausible multi-step synthetic pathways are detailed below.

Synthesis via Grignard Reaction

This pathway involves the reaction of a cyclopentyl Grignard reagent with a pentyl halide. The key steps are the formation of the Grignard reagent and the subsequent coupling reaction.

Logical Workflow for Synthesis via Grignard Reaction

G A Cyclopentyl Bromide F Reaction Mixture A->F B Magnesium Turnings B->F C Anhydrous Diethyl Ether C->F D Cyclopentylmagnesium Bromide (Grignard Reagent) G Hydrolysis (e.g., aq. NH4Cl) D->G E 1-Bromopentane (B41390) E->G F->D Formation H This compound G->H Coupling I Purification (Distillation) H->I J Pure this compound I->J

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

  • Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with 1-Bromopentane

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Step 3: Work-up and Purification

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway involves the Friedel-Crafts acylation of cyclopentane with valeryl chloride to form pentylcyclopentyl ketone, which is then reduced to this compound. Two common reduction methods, the Wolff-Kishner and Clemmensen reductions, are applicable.

Logical Workflow for Synthesis via Friedel-Crafts Acylation and Reduction

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction A Cyclopentane D Pentyl Cyclopentyl Ketone A->D B Valeryl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D E Wolff-Kishner Reduction (Hydrazine, Base, Heat) D->E F Clemmensen Reduction (Zn(Hg), HCl) D->F G This compound E->G F->G H Purification (Distillation) G->H I Pure this compound H->I

Caption: Synthesis of this compound via Friedel-Crafts Acylation and Reduction.

Experimental Protocol:

  • Step 1: Friedel-Crafts Acylation to form Pentyl Cyclopentyl Ketone

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add valeryl chloride (1.0 eq).

    • After stirring for 15-30 minutes, add cyclopentane (1.5 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude pentyl cyclopentyl ketone.

  • Step 2: Reduction of Pentyl Cyclopentyl Ketone

    • Method A: Wolff-Kishner Reduction

      • To a flask containing the crude pentyl cyclopentyl ketone (1.0 eq), add diethylene glycol as the solvent, hydrazine (B178648) hydrate (B1144303) (4-5 eq), and potassium hydroxide (B78521) (4-5 eq).[2][3][4][5][6]

      • Heat the mixture to 120-140 °C for 1-2 hours with a reflux condenser.

      • Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.[2][3]

      • Maintain the temperature at 190-200 °C for another 3-4 hours.

      • Cool the reaction mixture, add water, and extract with a suitable solvent (e.g., ether or hexane).

      • Wash the organic extract, dry it, and purify by distillation to yield this compound.

    • Method B: Clemmensen Reduction

      • Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute solution of mercuric chloride.[7][8][9]

      • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343).

      • Add the crude pentyl cyclopentyl ketone (1.0 eq) to the mixture.

      • Heat the mixture to reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.[8]

      • After cooling, separate the organic layer. Extract the aqueous layer with toluene or ether.

      • Combine the organic layers, wash with water and sodium bicarbonate solution, dry over a suitable drying agent, and purify by distillation.

Properties of this compound

This compound is a colorless liquid with physical and chemical properties typical of a C10 cycloalkane.[1][10]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀[11]
Molecular Weight 140.27 g/mol [11]
Appearance Colorless liquid[1]
Density 0.791 g/mL[10]
Boiling Point 180 °C[12]
Melting Point -83 °C[10]
Flash Point 38 °C[12]
Refractive Index 1.436[10]
Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

SpectroscopyKey FeaturesReference(s)
¹H NMR Signals in the aliphatic region consistent with pentyl and cyclopentyl protons.[11]
¹³C NMR Resonances corresponding to the ten carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 140, with a fragmentation pattern characteristic of alkyl-substituted cycloalkanes.[11][13][14]
Infrared (IR) Spectroscopy C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹, and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[11]

Safety and Handling

This compound is a flammable liquid and vapor.[11] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. It should be handled with care to avoid inhalation or skin contact.[1]

Conclusion

This technical guide has detailed plausible synthetic routes for this compound and compiled its key physicochemical and spectroscopic properties. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The summarized data and visualizations serve as a valuable resource for researchers and professionals requiring comprehensive information on this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentylcyclopentane: CAS Number and Spectral Data

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of this compound. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identification

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to a single chemical substance.

Compound Name CAS Registry Number
This compound3741-00-2[1][2][3][4][5][6][7][8][9]

Synonyms: n-Pentylcyclopentane, Amylcyclopentane[2][3][5][6]

Molecular Formula: C₁₀H₂₀[1][2][6]

Molecular Weight: 140.27 g/mol [1][3][4]

Spectral Data Summary

The following sections summarize the key spectral data for this compound, crucial for its identification and structural elucidation.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds.

m/z Relative Intensity Fragment
140Low[M]⁺ (Molecular Ion)
85High[C₆H₁₃]⁺
71Moderate[C₅H₁₁]⁺
69Base Peak[C₅H₉]⁺
57Moderate[C₄H₉]⁺
55High[C₄H₇]⁺
43Moderate[C₃H₇]⁺
41High[C₃H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center. The fragmentation pattern is typical for alkyl-substituted cycloalkanes.[4][7]

Infrared spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2960 - 2850C-H StretchAlkane (CH₃, CH₂, CH)[10][11][12]
1470 - 1450C-H Bend (Scissoring)Methylene (CH₂)[10][12]
1380 - 1370C-H Bend (Rocking)Methyl (CH₃)[10]

The vapor phase IR spectrum for this compound confirms these characteristic alkane absorptions.[4][13]

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the signals for the aliphatic protons are expected in the upfield region of the spectrum.

Predicted Chemical Shift (δ ppm) Multiplicity Assignment
~ 0.9TripletTerminal methyl group (-CH₃) of the pentyl chain
~ 1.2 - 1.4MultipletMethylene groups (-CH₂-) of the pentyl chain and cyclopentane (B165970) ring
~ 1.5 - 1.8MultipletMethine proton (-CH-) of the cyclopentane ring

Note: These are predicted values based on typical chemical shifts for alkanes. The actual spectrum may show overlapping multiplets.[14]

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry of the this compound molecule, not all ten carbon atoms will be unique.

| Predicted Chemical Shift (δ ppm) | Assignment | | :--- | :--- | :--- | | ~ 14 | Terminal methyl carbon (-CH₃) of the pentyl chain | | ~ 22 - 35 | Methylene carbons (-CH₂-) of the pentyl chain and cyclopentane ring | | ~ 38 - 45 | Methine carbon (-CH-) of the cyclopentane ring |

Note: These are predicted values. The exact chemical shifts depend on the specific solvent and experimental conditions.[15][16]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to the analysis of alkanes like this compound.

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injector port.[17]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[18][19]

  • Mass Analysis: The ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[18][19]

  • Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.[18]

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, the sample can be analyzed in a dilute solution with an IR-transparent solvent like carbon tetrachloride (CCl₄).[20]

  • Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the amount of light absorbed at each frequency.

  • Spectrum Generation: A plot of percent transmittance versus wavenumber (cm⁻¹) is generated, known as the IR spectrum.[20]

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

  • ¹H NMR Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected.[21]

  • ¹H NMR Data Processing: A Fourier transform is applied to the FID to obtain the frequency-domain spectrum. The spectrum is phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm). Integration of the signals provides the relative ratio of protons.[21]

  • ¹³C NMR Data Acquisition: The acquisition process is similar to ¹H NMR but uses a different frequency range. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[16][22]

  • ¹³C NMR Data Processing: The FID is processed similarly to the ¹H NMR data to generate the final spectrum.[22]

Data Relationship Diagram

The following diagram illustrates the logical flow of identifying and characterizing this compound using its CAS number and various spectral data.

G Logical Workflow for this compound Characterization cluster_0 Compound Identity cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation This compound This compound C₁₀H₂₀ CAS CAS Number 3741-00-2 This compound->CAS MS Mass Spectrometry Molecular Weight & Fragmentation This compound->MS IR Infrared Spectroscopy Functional Groups (C-H bonds) This compound->IR NMR NMR Spectroscopy ¹H & ¹³C Environments This compound->NMR Structure Structural Elucidation Confirmation of pentyl and cyclopentyl moieties MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the characterization of this compound.

References

"pentylcyclopentane molecular weight and formula"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentylcyclopentane

This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, physicochemical properties, and potential applications relevant to researchers, scientists, and drug development professionals.

Core Molecular Information

This compound is a cycloalkane consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group.[1] It is a colorless liquid at room temperature and is characterized by its non-polar nature, leading to low solubility in water but good solubility in organic solvents.[1]

Molecular Formula and Weight:

  • Molecular Formula: C₁₀H₂₀[2][3][4][5][6][7]

  • Molecular Weight: 140.27 g/mol [2][5][7]

  • Exact Mass: 140.156500638 Da[2][5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3741-00-2[3][6]
IUPAC Name This compound[2]
Synonyms n-Pentylcyclopentane, Amylcyclopentane[1][3][6]
Appearance Colorless to Almost Colorless Clear Liquid[1][8]
Boiling Point 180 °C[8]
Melting Point -83 °C[5]
Density 0.7898 g/cm³ at 20 °C[5]
Flash Point 38 °C[8]
Water Solubility 115 µg/kg at 25 °C[5]
Critical Temperature 634.06 K[2]
Critical Pressure 2400 kPa[4]

Table 2: Spectroscopic and Chromatographic Data for this compound

Data TypeDetailsReference
¹H NMR A single peak is observed due to the equivalence of all 10 hydrogen atoms on the cyclopentane ring on average.[3][9]
¹³C NMR Data available from sources like SpectraBase.[3]
GC-MS NIST Number: 142656; Main Library.[3]
IR Spectra Vapor phase IR data is available.[3]
Kovats Retention Index (Standard Non-polar) 1033, 1037.6, 1035.3, 1032, 1031[3]
Kovats Retention Index (Standard Polar) 1088, 1091, 1092, 1095, 1097, 1099, 1104, 1107, 1108, 1114[3]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While numerous methods exist for the synthesis of substituted cyclopentanes, a common approach involves the alkylation of a cyclopentyl precursor. Below is a representative protocol for the synthesis of this compound via a Grignard reaction.

Objective: To synthesize this compound by reacting a cyclopentyl Grignard reagent with a pentyl halide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Dry diethyl ether or THF

  • Cyclopentyl bromide

  • 1-Bromopentane (B41390)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of cyclopentyl bromide in dry diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat generation), add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclopentylmagnesium bromide.

  • Alkylation Reaction:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Add a solution of 1-bromopentane in dry diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Helium as the carrier gas.

Procedure:

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST library). The mass spectrum will show characteristic fragments of this compound.

    • Quantify the amount of this compound by integrating the peak area and comparing it with a calibration curve prepared from standards of known concentrations.

Diagrams and Workflows

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_alkylation Alkylation cluster_purification Work-up & Purification mg Mg Turnings grignard Cyclopentylmagnesium Bromide mg->grignard cpbr Cyclopentyl Bromide cpbr->grignard ether Dry Ether ether->grignard crude_product Crude this compound grignard->crude_product Reacts with pentyl_halide 1-Bromopentane pentyl_halide->crude_product workup Aqueous Work-up crude_product->workup distillation Fractional Distillation workup->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

GCMS_Analysis_Workflow sample Sample Preparation (Dilution in Solvent) injection GC Injection sample->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Ionization (Electron Impact) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis result Identification & Quantification analysis->result

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Applications and Relevance in Research

While this compound itself is a simple hydrocarbon, it and its derivatives are relevant in several areas of research and industry.

  • Fuel and Lubricant Science: As a component of cycloalkanes, this compound is studied in the context of alternative fuels and as a lubricant base oil. Its combustion properties and behavior under high pressure are of interest.[1] It has been identified as a component in bio-oils obtained from pyrolysis.[10]

  • Organic Synthesis and Materials Science: The cyclopentane ring is a fundamental scaffold in many complex organic molecules.[11] Understanding the properties and reactivity of simple substituted cyclopentanes like this compound provides a basis for the synthesis of more complex structures.

  • Drug Discovery Context: The cyclopentane motif is a key structural feature in numerous FDA-approved drugs, including antiviral agents and cancer therapies.[12] For instance, the cyclopentane ring is found in drugs like the antiviral neuraminidase inhibitor peramivir (B1663781) and the HCV protease inhibitor glecaprevir.[12] While this compound is not a drug, its structural class is highly relevant. There is a mention that this compound can act as a matrix metalloproteinase (MMP) inhibitor, which is a significant target class in drug development for diseases like cancer and arthritis.[1] This suggests that even simple cycloalkanes can exhibit biological activity and serve as starting points for medicinal chemistry programs. The study of cyclopentane derivatives continues to be an active area in the search for new therapeutic agents.[11][13]

References

The Thermal Decomposition of Pentylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of pentylcyclopentane. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles from the pyrolysis of analogous n-alkylcycloalkanes to present a detailed analysis of its expected thermal behavior. This guide covers the predicted reaction mechanisms, kinetic parameters, and product distributions. Detailed experimental protocols for studying the thermal decomposition of hydrocarbons are also provided, offering a foundational methodology for researchers in this field. The information is intended to support professionals in chemistry, chemical engineering, and drug development in understanding the thermal stability and degradation pathways of alkylated cycloalkanes.

Introduction

This compound is a saturated hydrocarbon consisting of a five-membered cyclopentane (B165970) ring substituted with a pentyl group. Understanding its behavior at elevated temperatures is crucial for various industrial applications, including its potential use as a biofuel component, a solvent, or as a model compound in petroleum chemistry. Thermal decomposition, or pyrolysis, involves the breaking of chemical bonds through the application of heat, leading to the formation of smaller, often unsaturated, molecules. The reaction pathways and product distributions are highly dependent on factors such as temperature, pressure, and residence time.

This guide will explore the fundamental mechanisms believed to govern the thermal decomposition of this compound, drawing parallels from studies on similar molecules like cyclohexane, cyclopentane, and long-chain n-alkylcyclohexanes.

Proposed Thermal Decomposition Mechanisms

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism, which can be broken down into initiation, propagation, and termination steps. The primary decomposition pathways will involve both the cleavage of the cyclopentane ring and the fragmentation of the pentyl side chain.

Initiation Reactions

The initiation of the decomposition process involves the homolytic cleavage of a carbon-carbon (C-C) bond, as these are generally weaker than carbon-hydrogen (C-H) bonds. There are two primary initiation pathways for this compound:

  • Ring Fission: Cleavage of a C-C bond within the cyclopentane ring, leading to the formation of a biradical.

  • Side-Chain Scission: Breakage of a C-C bond within the pentyl side chain.

The cyclopentane ring is strained, which may lower the activation energy for ring opening compared to a similar acyclic alkane.

Propagation Reactions

Once radicals are formed, a series of propagation reactions will occur, leading to the formation of a variety of smaller molecules.

  • β-Scission: This is a key reaction for both the opened ring and the side chain. It involves the cleavage of a C-C bond that is beta to the radical center, resulting in the formation of an alkene and a new, smaller radical. For the pentyl radical, β-scission will lead to the formation of ethene and a propyl radical, or propene and an ethyl radical.

  • Intramolecular Hydrogen Abstraction (Isomerization): A radical can abstract a hydrogen atom from another position within the same molecule, leading to the formation of a new radical isomer. This is particularly important in the biradical formed from ring opening, which can lead to the formation of various unsaturated acyclic hydrocarbons.

  • Intermolecular Hydrogen Abstraction: A radical can abstract a hydrogen atom from an intact this compound molecule, propagating the chain reaction.

Termination Reactions

The chain reaction is terminated by the combination or disproportionation of two radicals.

Below is a diagram illustrating the proposed primary decomposition pathways.

ThermalDecompositionPathway This compound This compound RingOpening Ring Opening (C-C Fission) This compound->RingOpening Initiation SideChainScission Side-Chain Scission (C-C Fission) This compound->SideChainScission Initiation Biradical 1,5-Decyl Biradical RingOpening->Biradical PentylRadical Pentyl Radical + Cyclopentyl Radical SideChainScission->PentylRadical Isomerization Isomerization Biradical->Isomerization BetaScission β-Scission PentylRadical->BetaScission Products1 Alkenes (e.g., Ethene, Propene) + Smaller Radicals Isomerization->Products1 Decomposition Products2 Smaller Alkenes + Radicals BetaScission->Products2 Decomposition

Proposed initiation pathways for this compound decomposition.

Predicted Kinetic Data

CompoundTemperature Range (°C)PressureActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Citation
Cyclohexane680 - 7401 atm25510¹⁶.¹[1]
Propylcyclohexane375 - 450-28310¹⁶.⁴¹[2]
n-Butylcyclohexane400100 bar~280-[3]
This compound (Estimated)375 - 450-~270 - 290~10¹⁶ - 10¹⁷

Note: The values for this compound are estimations based on the trends observed for other n-alkylcycloalkanes.

Expected Product Distribution

The thermal decomposition of this compound is expected to yield a complex mixture of smaller hydrocarbons. The primary products are likely to be:

  • Light Alkenes: Ethene, propene, and butene will be major products resulting from β-scission of the pentyl side chain and the opened cyclopentane ring.

  • Cyclic Alkenes: Cyclopentene may be formed through dehydrogenation of the cyclopentane ring.

  • Smaller Alkanes: Methane and ethane (B1197151) can be formed through secondary reactions.

  • Dienes: Compounds like 1,3-butadiene (B125203) can be formed from the decomposition of the cyclopentane ring.[4]

The relative yields of these products will be highly dependent on the reaction temperature, with higher temperatures favoring the formation of smaller, more stable molecules like ethene and methane.

Product ClassRepresentative CompoundsExpected Formation Pathway
Light AlkenesEthene, Propene, 1-Buteneβ-Scission of pentyl chain and ring-opened intermediates
Cyclic AlkenesCyclopenteneDehydrogenation of cyclopentane ring
Dienes1,3-Butadiene, CyclopentadieneDecomposition of cyclopentane ring
Small AlkanesMethane, EthaneSecondary reactions of methyl and ethyl radicals

Experimental Protocols

To experimentally determine the thermal decomposition of this compound, a pyrolysis reactor system coupled with an appropriate analytical technique is required. A common setup is a flow reactor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the thermal decomposition of a liquid hydrocarbon like this compound.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Analysis LiquidFeed Liquid this compound Feed Pump Syringe Pump LiquidFeed->Pump Vaporizer Vaporizer Pump->Vaporizer Mixing Mixing Chamber Vaporizer->Mixing CarrierGas Inert Carrier Gas (e.g., N2, Ar) MFC Mass Flow Controller CarrierGas->MFC MFC->Mixing Reactor Flow Reactor (e.g., Quartz Tube Furnace) Mixing->Reactor Condensation Condensation Trap (Liquid Products) Reactor->Condensation GasBag Gas Sampling Bag (Gaseous Products) Condensation->GasBag GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Condensation->GCMS Liquid Sample GCFID Gas Chromatography-Flame Ionization Detector (GC-FID) GasBag->GCFID Gas Sample

References

An In-depth Technical Guide on the Oxidation Characteristics of Pure Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the oxidation of pure pentylcyclopentane is limited in publicly accessible literature. This guide synthesizes information from studies on analogous compounds, primarily cyclopentane (B165970) and its alkylated derivatives, to project the oxidation characteristics of this compound. The proposed mechanisms and quantitative data should be considered predictive and serve as a baseline for further experimental verification.

Introduction

This compound, a C10 cycloalkane, is a component of some fuels and can be found in bio-oils derived from pyrolysis.[1] Its molecular structure, featuring a five-membered ring and a pentyl side chain, suggests a complex oxidation behavior that is of interest in combustion science, materials stability, and as a potential, albeit minor, metabolic pathway for xenobiotics containing this moiety. Understanding the oxidation characteristics of this compound is crucial for predicting its stability, reactivity, and potential degradation products in various environments. This guide provides a detailed overview of the anticipated low- and high-temperature oxidation mechanisms, proposed experimental protocols for their investigation, and comparative quantitative data based on related cycloalkanes.

Predicted Oxidation Characteristics and Mechanisms

The oxidation of this compound is expected to proceed via free-radical chain reactions, with the dominant pathways heavily dependent on temperature. The presence of the pentyl group introduces additional reaction sites compared to unsubstituted cyclopentane, influencing the overall reactivity and the distribution of oxidation products.

Low-Temperature Oxidation (Approx. 500 K - 800 K)

At lower temperatures, the oxidation of this compound is anticipated to follow a mechanism involving the formation and subsequent reactions of hydroperoxyalkyl radicals (•QOOH), similar to other alkanes and cycloalkanes. This process is autocatalytic, with an initial induction period followed by an accelerating rate of oxygen uptake.

The key steps in the low-temperature oxidation pathway are:

  • Initiation: The reaction is initiated by the formation of a pentylcyclopentyl radical (R•) through the abstraction of a hydrogen atom by a reactive species.

  • Oxygen Addition: The pentylcyclopentyl radical rapidly adds a molecule of oxygen to form a pentylcyclopentylperoxy radical (ROO•).

  • Isomerization: The ROO• radical undergoes internal hydrogen abstraction (isomerization) to form a hydroperoxy-pentylcyclopentyl radical (•QOOH). The site of the initial hydrogen abstraction and the subsequent internal H-atom transfer will dictate the structure of the resulting •QOOH radical.

  • Second Oxygen Addition: The •QOOH radical can add a second oxygen molecule to form a hydroperoxy-pentylcyclopentylperoxy radical (•O2QOOH).

  • Chain Branching: The decomposition of these hydroperoxylated species, particularly the formation of ketohydroperoxides (KHPs), leads to the production of highly reactive hydroxyl radicals (•OH), which propagate the chain reaction, leading to a phenomenon known as degenerate chain branching.[2]

The presence of the pentyl chain provides multiple sites for hydrogen abstraction, leading to a variety of isomeric radical intermediates and, consequently, a complex mixture of oxidation products. The expected major products from low-temperature oxidation include various cyclic ethers, ketones, alcohols, and hydroperoxides.

LowTempOxidation This compound This compound (RH) R_radical Pentylcyclopentyl Radical (R•) This compound->R_radical + •OH ROO_radical Pentylcyclopentylperoxy Radical (ROO•) R_radical->ROO_radical + O2 QOOH_radical Hydroperoxy-pentylcyclopentyl Radical (•QOOH) ROO_radical->QOOH_radical Isomerization (Internal H-abstraction) O2QOOH •O2QOOH QOOH_radical->O2QOOH + O2 KHP Ketohydroperoxide (KHP) + •OH O2QOOH->KHP Decomposition KHP->this compound Chain Branching (propagates reaction) Products Cyclic Ethers, Alcohols, Ketones, etc. KHP->Products

High-Temperature Oxidation (Approx. 900 K - 1250 K)

At higher temperatures, the stability of the peroxy and hydroperoxyalkyl radicals decreases, and alternative reaction pathways become dominant. The high-temperature oxidation of this compound is expected to be characterized by thermal decomposition (pyrolysis) and the formation of smaller, unsaturated molecules.

Key features of the high-temperature oxidation mechanism include:

  • Unimolecular Decomposition: The primary reactions involve the breaking of C-C and C-H bonds in the this compound molecule. Ring-opening of the cyclopentyl radical is a critical step, leading to the formation of linear alkenyl radicals.[3]

  • Beta-Scission: The alkyl and alkenyl radicals formed undergo beta-scission, breaking C-C bonds and producing smaller, more stable molecules like ethene, propene, and various dienes. The presence of the methyl group in methylcyclopentane (B18539) has been shown to promote the formation of propene over ethene.[4]

  • Formation of Soot Precursors: The production of unsaturated hydrocarbons, such as alkenes and dienes, can contribute to the formation of soot at very high temperatures and fuel-rich conditions.

The overall reactivity at high temperatures is influenced by the stability of the initial pentylcyclopentyl radical and the subsequent ring-opening and beta-scission reactions.

HighTempOxidation This compound This compound Radical_Pool Pentylcyclopentyl Radicals This compound->Radical_Pool H-abstraction Ring_Opening Ring-Opened Radicals (e.g., Alkenyl Radicals) Radical_Pool->Ring_Opening Unimolecular Decomposition Beta_Scission β-Scission Ring_Opening->Beta_Scission Small_Molecules Smaller Alkenes (Ethene, Propene, etc.) Beta_Scission->Small_Molecules Combustion_Products CO, CO2, H2O Small_Molecules->Combustion_Products Further Oxidation

Quantitative Data Summary

Table 1: Comparative Oxidation Reactivity

CompoundTemperature RangeRelative ReactivityKey Observations
CyclopentaneLow Temp.BaseExhibits limited low-temperature reactivity before autoignition.[4]
MethylcyclopentaneLow Temp.Higher than CyclopentaneThe methyl group enhances low-temperature reactivity.[4]
This compound (Predicted) Low Temp. Higher than Cyclopentane The pentyl group is expected to increase the number of sites for H-abstraction, potentially increasing low-temperature reactivity.
CyclopentaneHigh Temp.BaseRing-opening of the cyclopentyl radical is a key step.[3]
MethylcyclopentaneHigh Temp.Slightly HigherShows slightly higher conversion at a given temperature compared to cyclopentane.[4]
This compound (Predicted) High Temp. Similar to or Slightly Higher than Methylcyclopentane The long alkyl chain may lead to a more complex mixture of decomposition products.

Table 2: Major Oxidation Products (Qualitative)

Temperature RegimeCyclopentaneMethylcyclopentaneThis compound (Predicted)
Low Temperature Cyclopentene, Cyclic Ethers, KetohydroperoxidesMethylcyclopentenes, Cyclic Ethers, KetonesPentylcyclopentenes, Cyclic Ethers with pentyl group, Ketohydroperoxides, other oxygenated C10 compounds
High Temperature Ethene, Propene, 1,3-ButadienePropene, Ethene, ButenesEthene, Propene, Butenes, Pentenes, smaller dienes

Experimental Protocols

To validate the predicted oxidation characteristics of pure this compound, a series of well-established experimental techniques can be employed.

Low-Temperature Oxidation Studies

A jet-stirred reactor (JSR) is an ideal setup for studying low-temperature oxidation under controlled conditions.

  • Apparatus: A spherical or toroidal quartz reactor with multiple inlet jets to ensure homogeneity. The reactor is placed in an oven for precise temperature control.

  • Procedure:

    • A dilute mixture of this compound (e.g., 1000 ppm) in a carrier gas (e.g., nitrogen or helium) and an oxidizer (e.g., synthetic air) is introduced into the JSR.

    • The reactor is maintained at a constant temperature (e.g., 500 K to 900 K) and pressure (e.g., 1-10 atm).

    • The residence time in the reactor is controlled by the flow rates of the inlet gases.

    • The reacting mixture is continuously sampled from the reactor.

  • Analysis:

    • Gas Chromatography (GC): To separate and quantify stable reactants and products.

    • Mass Spectrometry (MS): Coupled with a suitable ionization source (e.g., photoionization) to identify and quantify reactive intermediates. Molecular beam sampling can be used to minimize the decomposition of labile species like hydroperoxides.

    • Fourier-Transform Infrared Spectroscopy (FTIR): For online monitoring of major species like CO, CO2, and water.

JSR_Workflow cluster_prep Mixture Preparation cluster_reaction Reaction cluster_analysis Analysis Pentane This compound (Liquid) Mixer Gas Mixer Pentane->Mixer Carrier Carrier Gas (N2) Carrier->Mixer Oxidizer Oxidizer (O2) Oxidizer->Mixer JSR Jet-Stirred Reactor (Controlled T, P) Mixer->JSR Sampling Gas Sampling JSR->Sampling GCMS GC-MS Sampling->GCMS FTIR FTIR Sampling->FTIR

High-Temperature Oxidation Studies

Shock tubes and rapid compression machines are suitable for investigating high-temperature oxidation and autoignition phenomena.

  • Apparatus:

    • Shock Tube: A long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

    • Rapid Compression Machine (RCM): A piston-cylinder device that rapidly compresses a gas mixture to high temperatures and pressures.

  • Procedure (Shock Tube):

    • A mixture of this compound, oxidizer, and a diluent (e.g., argon) is introduced into the driven section.

    • The diaphragm is ruptured, creating a shock wave that travels through the test gas, rapidly heating and compressing it.

    • Ignition delay times are measured by monitoring pressure or the emission from radical species (e.g., OH*).

  • Analysis:

    • Time-resolved species measurements: Using techniques like laser absorption spectroscopy or mass spectrometry to track the evolution of key species behind the shock wave.

Conclusion

While direct experimental data for the oxidation of pure this compound is scarce, a robust understanding of its likely behavior can be formulated based on the well-studied oxidation of cyclopentane and methylcyclopentane. The presence of the pentyl side chain is expected to enhance low-temperature reactivity and lead to a more complex product distribution at high temperatures. The experimental protocols outlined in this guide provide a clear pathway for the detailed investigation and validation of these predicted characteristics. Such studies are essential for developing accurate kinetic models for this and other long-chain alkylated cycloalkanes, which are relevant to various fields, including fuel science and drug metabolism.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylcyclopentane, a saturated hydrocarbon with the molecular formula C10H20, is a molecule of interest in various fields, including fuel development and as a potential pharmacological agent. This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary isomers. It includes a detailed comparison of their physicochemical properties, experimental protocols for synthesis and analysis, and a discussion of its potential biological activity. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound consists of a five-membered cyclopentane (B165970) ring to which a five-carbon pentyl group is attached. The molecular formula for this compound is C10H20, and its molecular weight is approximately 140.27 g/mol .[1] The IUPAC name for the straight-chain isomer is simply this compound.[1]

Isomerism in this compound primarily arises from the structural variations of the pentyl group. The main structural isomers of the pentyl group that can be attached to the cyclopentane ring are:

  • n-Pentylcyclopentane: The straight-chain pentyl group is attached to the cyclopentane ring.

  • Isothis compound (3-methylbutyl)cyclopentane: A branched isomer of the pentyl group.

  • Neothis compound (2,2-dimethylpropyl)cyclopentane: A highly branched isomer of the pentyl group.[2]

  • sec-Pentylcyclopentane (1-methylbutyl)cyclopentane: The cyclopentane ring is attached to the second carbon of the pentyl chain.

  • tert-Pentylcyclopentane (1,1-dimethylpropyl)cyclopentane: The cyclopentane ring is attached to a tertiary carbon of the pentyl group.

These structural differences, particularly the degree of branching in the alkyl side chain, significantly influence the physicochemical properties of the isomers.

Structural Isomers of this compound

Below is a diagram illustrating the primary structural isomers of this compound.

isomers This compound This compound n-Pentylcyclopentane n-Pentylcyclopentane This compound->n-Pentylcyclopentane Straight Chain Isothis compound Isothis compound This compound->Isothis compound Branched Neothis compound Neothis compound This compound->Neothis compound Highly Branched sec-Pentylcyclopentane sec-Pentylcyclopentane This compound->sec-Pentylcyclopentane Secondary Attachment tert-Pentylcyclopentane tert-Pentylcyclopentane This compound->tert-Pentylcyclopentane Tertiary Attachment

Figure 1: Structural Isomers of this compound

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application and handling. The table below summarizes the available quantitative data for some of these isomers.

Propertyn-PentylcyclopentaneIsothis compoundNeothis compound
Molecular Formula C10H20C10H20C10H20
Molecular Weight ( g/mol ) 140.27[1]140.27[3]140.27[2]
CAS Number 3741-00-2[1]1005-68-1[3]Not readily available
Boiling Point (°C) 181[4]173.4[3]Not readily available
Melting Point (°C) -83[4]N/ANot readily available
Density (g/cm³) 0.796[3]0.796[3]Not readily available
Refractive Index 1.436[4]1.437[3]Not readily available
Flash Point (°C) 47.4[3]47.4[3]Not readily available

Experimental Protocols

Synthesis of n-Pentylcyclopentane via Grignard Reaction

A common and effective method for the synthesis of n-pentylcyclopentane is the Grignard reaction, which involves the reaction of a Grignard reagent with a ketone followed by dehydration and reduction.

synthesis_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Workup and Reduction 1-Bromopentane (B41390) 1-Bromopentane Mg_turnings Mg turnings in dry ether 1-Bromopentane->Mg_turnings Add dropwise Pentylmagnesium_bromide Pentylmagnesium bromide Mg_turnings->Pentylmagnesium_bromide Cyclopentanone (B42830) Cyclopentanone Pentylmagnesium_bromide->Cyclopentanone Nucleophilic attack Intermediate_alkoxide Intermediate alkoxide Cyclopentanone->Intermediate_alkoxide Acidic_workup Acidic workup (e.g., H2SO4) Intermediate_alkoxide->Acidic_workup Dehydration Dehydration to Pentylcyclopentene Acidic_workup->Dehydration Hydrogenation Hydrogenation (H2/Pd) Dehydration->Hydrogenation This compound n-Pentylcyclopentane Hydrogenation->this compound

Figure 2: Synthesis Workflow for n-Pentylcyclopentane

Materials:

  • 1-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclopentanone

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Palladium on carbon (10%)

  • Hydrogen gas

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reaction. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup and Dehydration: Carefully pour the reaction mixture into a beaker containing ice and concentrated sulfuric acid. This will hydrolyze the intermediate magnesium alkoxide and dehydrate the resulting tertiary alcohol to form 1-pentylcyclopentene. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

  • Reduction: Transfer the dried organic solution containing 1-pentylcyclopentene to a hydrogenation apparatus. Add a catalytic amount of 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir until the theoretical amount of hydrogen is consumed.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude this compound can be further purified by fractional distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound and its isomers.

gcms_workflow Sample_Prep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (Splitless) Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search) Detection->Data_Analysis

Figure 3: GC-MS Analytical Workflow

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Mode: Full scan.

Data Analysis:

Identification of this compound and its isomers can be achieved by comparing their retention times and mass spectra with those of authentic standards or by matching the experimental mass spectra with entries in a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).

Potential Biological Activity: Matrix Metalloproteinase Inhibition

There is some indication in the literature that this compound may act as a matrix metalloproteinase (MMP) inhibitor.[5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer and inflammatory diseases.

The proposed mechanism suggests that this compound may inhibit MMP-9 activity by forming complexes with the zinc ions in the enzyme's active site.[5] However, it is important to note that this is a preliminary finding, and further research is required to elucidate the precise mechanism of action, selectivity, and therapeutic potential of this compound as an MMP inhibitor.

Putative Inhibition Pathway

mmp_inhibition MMP9 Active MMP-9 (with Zn²⁺) Complex This compound-MMP-9 Complex MMP9->Complex This compound This compound This compound->Complex Inhibition Inhibition of Proteolytic Activity Complex->Inhibition

Figure 4: Putative Mechanism of MMP-9 Inhibition

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers, covering their chemical structures, physicochemical properties, and experimental protocols for their synthesis and analysis. While n-pentylcyclopentane is the most well-characterized, further investigation into the properties and synthesis of its various isomers is warranted. The potential biological activity of this compound as a matrix metalloproteinase inhibitor presents an exciting avenue for future research in drug development. The information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with these compounds.

References

Navigating the Solubility Landscape of Pentylcyclopentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentylcyclopentane, a C10 cycloalkane, in various organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on its general solubility characteristics, theoretical prediction methodologies, and a detailed experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary for their work with this compound.

Core Concepts: Understanding this compound's Solubility

This compound is a non-polar organic compound, a characteristic that fundamentally governs its solubility.[1] The general principle of "like dissolves like" is paramount; therefore, this compound is expected to be readily soluble in non-polar organic solvents and less soluble in polar solvents.[1][2] The primary intermolecular forces at play when this compound dissolves in a non-polar solvent are Van der Waals forces.[2] The dissolution process involves the disruption of these forces between this compound molecules and between solvent molecules, followed by the formation of new Van der Waals interactions between the solute and solvent molecules. In non-polar systems, these energy changes are relatively balanced, leading to good solubility.[2] Conversely, its solubility in polar solvents, such as water, is exceedingly low due to the inability of the non-polar this compound to overcome the strong hydrogen bonds between water molecules.[1][2]

Solubility Data for this compound

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative and limited quantitative information.

Solvent ClassSolventTemperature (°C)SolubilityReference(s)
Polar Protic Water25115 µg/kg (0.000115 g/100g )
Non-Polar Organic Solvents (General)Not SpecifiedSoluble / Moderately Soluble[1][2]

Due to the scarcity of experimental data, researchers may need to determine the solubility of this compound in their specific solvents of interest empirically or turn to theoretical prediction methods.

Theoretical Prediction of Solubility

In the absence of experimental data, computational methods can provide valuable estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that can be used to predict activity coefficients, which in turn can be used to estimate the solubility of a compound in a given solvent.[3]

The UNIFAC method breaks down molecules into their constituent functional groups. The activity coefficient of a component in a mixture is calculated based on the interactions between these functional groups. The solubility of a solid solute can be predicted using the following equation:

Where:

  • x is the mole fraction solubility

  • ΔH_fus is the enthalpy of fusion of the solute

  • R is the ideal gas constant

  • T_m is the melting point of the solute in Kelvin

  • T is the temperature of the solution in Kelvin

  • γ is the activity coefficient of the solute in the solvent, which can be calculated using the UNIFAC model.

For a liquid solute like this compound, the first term of the equation is not applicable, and the focus is on the activity coefficient, which is a measure of the deviation from ideal solution behavior. An activity coefficient close to 1 indicates an ideal solution and high solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by quantification via gas chromatography (GC).

4.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, toluene, ethanol)

  • Analytical balance

  • Glass vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar column like DB-1 or equivalent)

  • Helium or nitrogen carrier gas

  • Autosampler vials

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume or mass of the organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with this compound. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow any undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved micro-droplets of this compound.

    • Record the exact volume of the filtered saturated solution.

    • Dilute the sample with a known volume of the same organic solvent to bring the concentration of this compound into the linear range of the GC-FID.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in the organic solvent of known concentrations. These standards should bracket the expected concentration of the diluted saturated samples.

  • Gas Chromatography Analysis:

    • Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).

    • Analyze the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Analyze the diluted saturated samples.

  • Data Analysis and Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100g of solvent, mole fraction, or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_data Data Processing prep_solute This compound (Solute) prep_vials Vials with Excess Solute prep_solute->prep_vials prep_solvent Organic Solvent prep_solvent->prep_vials equilibration Isothermal Shaking (e.g., 24-48h at constant T) prep_vials->equilibration sampling Withdraw & Filter Supernatant equilibration->sampling dilution Dilute to Known Volume sampling->dilution gc_analysis GC-FID Analysis dilution->gc_analysis standards Prepare Calibration Standards standards->gc_analysis calibration_curve Generate Calibration Curve gc_analysis->calibration_curve concentration Determine Sample Concentration gc_analysis->concentration calibration_curve->concentration solubility Calculate Solubility concentration->solubility

Caption: Workflow for experimental solubility determination.

logical_relationship substance This compound Properties solubility_char Solubility Characteristics substance->solubility_char dictates application Applications (e.g., Drug Development, Material Science) solubility_char->application informs experimental Experimental Determination solubility_char->experimental can be found by theoretical Theoretical Prediction (UNIFAC) solubility_char->theoretical can be estimated by

Caption: Logical relationships in solubility studies.

References

Thermochemical Properties of Pentylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for pentylcyclopentane (C₁₀H₂₀). The information is compiled from critically evaluated sources and is intended to be a valuable resource for researchers in various fields, including chemical engineering, materials science, and pharmacology, where accurate thermodynamic data is crucial for process design, safety analysis, and molecular modeling.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data has been sourced from the National Institute of Standards and Technology (NIST) WebBook and other chemical property databases.[1][2][3][4][5]

Table 1: Standard Enthalpy of Formation

PropertyValueUnitsPhaseReference
ΔfH°-45.1kcal/molGas[5]

Table 2: Heat Capacity (Cp)

The heat capacity of this compound is dependent on temperature. The following data is available from the NIST/TRC Web Thermo Tables.[1]

PhaseTemperature Range (K)Data Availability
Ideal Gas50 - 3000Critically evaluated recommendations available
Liquid (at saturation pressure)250 - 634.06Critically evaluated recommendations available

Table 3: Entropy (S)

Entropy data for this compound is also available for the ideal gas and liquid phases over a range of temperatures.[1]

PhaseTemperature Range (K)PressureData Availability
Ideal Gas50 - 3000Function of PressureCritically evaluated recommendations available
Liquid (in equilibrium with Gas)250 - 634.06Saturation PressureCritically evaluated recommendations available

Table 4: Other Thermophysical Properties

A variety of other thermophysical properties for this compound are also documented.[1][2]

PropertyPhaseTemperature Range (K)
EnthalpyIdeal Gas50 - 3000
EnthalpyLiquid in equilibrium with Gas250 - 634.06
Enthalpy of VaporizationLiquid to Gas255 - 647
DensityLiquid in equilibrium with Gas200 - 647

Experimental and Computational Protocols

Experimental Methodologies

The standard enthalpy of formation (ΔfH°) of organic compounds like this compound is often determined indirectly using combustion calorimetry .

  • Bomb Calorimetry : A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a specific amount. The primary techniques for its measurement are:

  • Adiabatic Calorimetry : In this method, the sample is heated by a known amount of electrical energy, and the resulting temperature increase is measured. The calorimeter is designed to be thermally isolated from its surroundings to minimize heat loss.

  • Differential Scanning Calorimetry (DSC) : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a widely used technique for determining heat capacities as a function of temperature.

  • Calvet-Tian Type Calorimetry : This method uses thermopiles to measure the heat flow between the sample and a massive metallic block maintained at a constant temperature.

The absolute entropy of a substance is typically determined from heat capacity measurements as a function of temperature, starting from a very low temperature (approaching absolute zero).

  • Calorimetric Measurement : The heat capacity (Cp) is measured from near 0 K up to the desired temperature. The entropy (S) at a given temperature T is then calculated by integrating Cp/T from 0 to T. For phase transitions (melting, boiling), the enthalpy of the transition is divided by the temperature at which it occurs and added to the integrated entropy.

Computational Methodologies

With the advancement of computational chemistry, theoretical methods are increasingly used to predict thermochemical properties. These methods can be particularly useful when experimental data is scarce.

  • Ab Initio Calculations : These are high-level quantum mechanical calculations that solve the electronic Schrödinger equation to determine the energy of a molecule. Methods like the Gaussian-n theories (e.g., G3, G4) can provide highly accurate predictions of enthalpies of formation.

  • Density Functional Theory (DFT) : DFT is another quantum mechanical method that is computationally less expensive than high-level ab initio methods, making it suitable for larger molecules. It can be used to calculate molecular geometries, vibrational frequencies, and energies, from which thermochemical properties can be derived.

  • High-Throughput Force Field Simulation : This approach uses classical mechanics with parameterized force fields to simulate the behavior of a large number of molecules. It can be employed to calculate various thermodynamic properties, including heat capacity and enthalpy of vaporization.

  • Group Additivity Methods : These are empirical methods that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. While less accurate than quantum mechanical methods, they are computationally very fast and can provide good estimates for a wide range of organic compounds.

Visualizations

The following diagrams illustrate the logical workflows for determining the thermochemical properties of a compound like this compound.

Enthalpy_Determination_Workflow cluster_exp Experimental Path cluster_calc Calculation Path Sample This compound Sample BombCal Bomb Calorimetry Sample->BombCal HeatComb Measure Heat of Combustion (ΔcH°) BombCal->HeatComb HessLaw Hess's Law Calculation HeatComb->HessLaw EnthForm Standard Enthalpy of Formation (ΔfH°) HessLaw->EnthForm KnownData Known ΔfH° of CO₂ & H₂O KnownData->HessLaw Heat_Capacity_Entropy_Workflow cluster_exp_cp Experimental Measurement cluster_calc_s Entropy Calculation Sample This compound Sample Calorimetry Adiabatic or Differential Scanning Calorimetry Sample->Calorimetry Cp_vs_T Measure Heat Capacity (Cp) as a function of Temperature Calorimetry->Cp_vs_T Integration Integrate Cp/T from 0 K to T Cp_vs_T->Integration Cp_Data Heat Capacity Data (Cp vs. T) Cp_vs_T->Cp_Data PhaseTrans Add ΔH_trans/T for any phase transitions Integration->PhaseTrans Entropy_Data Absolute Entropy (S°) PhaseTrans->Entropy_Data

References

"pentylcyclopentane safety data sheet and handling"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Pentylcyclopentane for Laboratory Professionals

Introduction

This compound (CAS No. 3741-00-2) is a cycloalkane with the molecular formula C₁₀H₂₀.[1] It is a colorless liquid at room temperature and is characterized by its non-polar nature, making it soluble in many organic solvents but not in polar solvents like water.[2] Its applications in research and development may include its use as a solvent, in the synthesis of other organic compounds, or in the development of fuels and lubricants.[2] This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety data, handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1] It is crucial to understand its hazards to implement appropriate safety measures.

GHS Classification
  • Flammable liquids: Category 3[1]

  • Hazard Statement: H226: Flammable liquid and vapor[1]

Precautionary Statements

A thorough understanding and adherence to the following precautionary statements are essential for the safe handling of this compound:

  • Prevention: P210, P233, P240, P241, P242, P243, P280[1]

  • Response: P303+P361+P353, P370+P378[1]

  • Storage: P403+P235[3]

  • Disposal: P501[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for risk assessment and for designing safe experimental setups.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
CAS Number 3741-00-2[1]
Appearance Colorless liquid[2]
Boiling Point ~180 °C[3]
Flash Point 38 °C[3]
Density 0.79 g/mL[3]
Solubility Insoluble in water; soluble in organic solvents[2]

Toxicological Information

Currently, there is a lack of specific toxicological studies for this compound. However, data from related cycloalkanes, such as methylcyclopentane (B18539), suggest that the primary health hazards are associated with inhalation.

In a subchronic inhalation toxicity study in rats, methylcyclopentane was found to have the liver and kidneys as target organs at high concentrations. The no-observed-adverse-effect concentration (NOAEC) was determined to be 1300 ppm for a 6-hour daily exposure.[4] While this data provides some insight, it should be interpreted with caution as it pertains to a different, though structurally related, compound.

Like many hydrocarbons, this compound should be handled with care to avoid inhalation of vapors and direct contact with the skin.[2]

Experimental Protocols: Safe Handling and Use

The following are general experimental protocols for the safe handling of flammable liquids like this compound in a research and development laboratory. These protocols are based on established safety guidelines and should be adapted to specific experimental conditions.

Risk Assessment

Before any new experiment involving this compound, a thorough risk assessment must be conducted. This should include:

  • An evaluation of the quantities of this compound to be used.

  • Identification of all potential ignition sources in the experimental setup and the surrounding area.

  • Consideration of the potential for vapor accumulation.

  • An assessment of the health hazards associated with inhalation and skin contact.

  • The establishment of emergency procedures.

Engineering Controls
  • Ventilation: All handling of this compound that may generate vapors should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Source Control: All sources of ignition, including open flames, hot surfaces, and spark-producing equipment, must be eliminated from the vicinity where this compound is handled and stored.[2] Use of intrinsically safe or explosion-proof electrical equipment is recommended.[1]

  • Grounding and Bonding: When transferring this compound from one metal container to another, both containers must be bonded and grounded to prevent the buildup of static electricity, which can be an ignition source.[5]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[6]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.[6]

  • Respiratory Protection: If working outside of a fume hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from heat, sparks, open flames, and other ignition sources.[3]

  • Store in a designated flammable liquids storage cabinet.[6]

  • Segregate from incompatible materials such as oxidizing agents.[5]

Waste Disposal
  • All waste containing this compound must be collected in a properly labeled, sealed container.[2]

  • Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Emergency Procedures

Spills
  • Small Spills (less than 1 liter):

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills (greater than 1 liter):

    • Evacuate the area immediately.

    • Alert emergency response personnel.

    • Prevent the spread of the spill if it can be done without risk.

    • Do not attempt to clean up a large spill without proper training and equipment.

Fire
  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

  • For a large fire, evacuate the area and call emergency services.

  • Do not use water, as it may spread the flammable liquid.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepareWorkArea Dispense Dispense this compound (Grounding/Bonding if necessary) PrepareWorkArea->Dispense Experiment Perform Experiment Dispense->Experiment CloseContainer Securely Close Container After Use Experiment->CloseContainer CleanWorkArea Clean Work Area CloseContainer->CleanWorkArea SegregateWaste Segregate Waste in Labeled Container CleanWorkArea->SegregateWaste StoreWaste Store Waste in Designated Area SegregateWaste->StoreWaste SpillResponse Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill (<1L) AssessSize->SmallSpill Small LargeSpill Large Spill (>1L) AssessSize->LargeSpill Large AlertPersonnel Alert Personnel SmallSpill->AlertPersonnel Evacuate Evacuate Area LargeSpill->Evacuate IgnitionSources Eliminate Ignition Sources AlertPersonnel->IgnitionSources WearPPE Wear PPE IgnitionSources->WearPPE ContainSpill Contain with Absorbent WearPPE->ContainSpill CollectWaste Collect Waste ContainSpill->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose CallEmergency Call Emergency Services Evacuate->CallEmergency WasteDisposal cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal LiquidWaste Liquid this compound Waste WasteContainer Labeled, Sealed Waste Container LiquidWaste->WasteContainer ContaminatedSolids Contaminated Solids (e.g., paper towels, gloves) ContaminatedSolids->WasteContainer Store Store in Designated Hazardous Waste Area WasteContainer->Store LicensedDisposal Dispose via Licensed Hazardous Waste Contractor Store->LicensedDisposal

References

Environmental Fate of Pentylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopentane is a cycloalkane hydrocarbon that may be found as a component of crude oil and in various industrial applications. Understanding its environmental fate is crucial for assessing its potential ecological impact and for ensuring its safe use and disposal. This technical guide provides an in-depth overview of the current knowledge regarding the environmental distribution and persistence of this compound, including its biodegradation, abiotic degradation, soil and sediment interactions, and bioaccumulation potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support environmental risk assessment and research activities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in the environment.

PropertyValueReference
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
Physical StateColorless liquid
Water Solubility1.15 mg/L (estimated)
Vapor Pressure1.5 mmHg at 25°C (estimated)
Log Kₒw (Octanol-Water Partition Coefficient)5.14 (estimated)

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and partitioning into different environmental compartments such as soil, sediment, and biota.

Biodegradation

The primary mechanism for the environmental degradation of this compound is expected to be microbial biodegradation. While specific experimental data on the biodegradation rate of this compound are limited, the pathway can be inferred from studies on similar n-alkylcycloalkanes. The biodegradation of these compounds is typically initiated by the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic group, which is then followed by classical β-oxidation.

Proposed Biodegradation Pathway of this compound

BiodegradationPathway This compound This compound Alcohol Cyclopentylpentanol This compound->Alcohol Monooxygenase Aldehyde Cyclopentylpentanal Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Cyclopentylpentanoic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation Pathway CarboxylicAcid->BetaOxidation Metabolites Shorter-chain fatty acids & Acetyl-CoA BetaOxidation->Metabolites TCA TCA Cycle Metabolites->TCA Mineralization CO₂ + H₂O TCA->Mineralization

A proposed aerobic biodegradation pathway for this compound.

Quantitative Biodegradation Data

ParameterEstimated ValueModel
Biodegradation Half-Life in WaterWeeks to monthsEPI Suite™ (BIOWIN)
Biodegradation Half-Life in SoilWeeks to monthsEPI Suite™ (BIOWIN)
Biodegradation Half-Life in SedimentMonthsEPI Suite™ (BIOWIN)

It is important to note that these are estimated values and actual biodegradation rates can vary significantly depending on environmental conditions such as temperature, pH, nutrient availability, and the presence of adapted microbial populations.

Abiotic Degradation

Hydrolysis: Cycloalkanes, such as this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions due to the absence of hydrolyzable functional groups. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Photolysis: Direct photolysis of this compound in the aqueous phase is not expected to be a significant environmental fate process as it does not contain chromophores that absorb sunlight at wavelengths greater than 290 nm. Indirect photolysis, through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH) in the atmosphere or water, may contribute to its degradation. However, specific quantum yields and reaction rate constants for this compound are not available.

Soil and Sediment Interactions

The partitioning of this compound between water and soil or sediment is a key process influencing its mobility and bioavailability. This is primarily governed by its hydrophobicity, as indicated by its high octanol-water partition coefficient (Log Kₒw).

Quantitative Soil and Sediment Partitioning Data

ParameterValueReference
Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient)5.45 - 7.98[1]

A high Log Kₒc value indicates that this compound will strongly adsorb to soil and sediment organic matter, leading to low mobility in these compartments.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The bioconcentration factor (BCF) is a key parameter used to quantify this potential.

Quantitative Bioaccumulation Data

ParameterValueSpeciesReference
Log BCF (Bioconcentration Factor)4.56Freshwater isopod (Asellus aquaticus)[1]

A Log BCF value of 4.56 suggests a high potential for this compound to bioaccumulate in aquatic organisms.

Experimental Protocols

Standardized methodologies are essential for generating reliable data for environmental fate assessment. The following sections detail the principles of key experimental protocols relevant to this compound.

General Experimental Workflow for Environmental Fate Assessment

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation TestSubstance Characterize Test Substance (this compound) TestSystem Select & Characterize Test System (e.g., soil, water, organism) TestSubstance->TestSystem AnalyticalMethod Develop & Validate Analytical Method (e.g., GC/MS) TestSystem->AnalyticalMethod Exposure Exposure of Test System to this compound AnalyticalMethod->Exposure Sampling Periodic Sampling of Media & Biota Exposure->Sampling Quantification Quantify this compound & Metabolites Sampling->Quantification DataAnalysis Data Analysis & Modeling (e.g., calculate BCF, Koc) Quantification->DataAnalysis Report Report Findings DataAnalysis->Report

A generalized workflow for conducting environmental fate studies.
Soil Adsorption/Desorption: OECD Guideline 106 (Batch Equilibrium Method)

This method is used to determine the soil adsorption coefficient (Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒc).

Methodology:

  • Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved.

  • Test Solution Preparation: A stock solution of this compound in a suitable solvent is prepared. Test solutions of varying concentrations are made by diluting the stock solution in a 0.01 M calcium chloride solution (to maintain a constant ionic strength).

  • Equilibration: Known masses of soil are equilibrated with known volumes of the test solutions in sealed containers. The mixtures are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The solid and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC/MS).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The adsorption coefficient (Kₑ) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Kₒc is then calculated by normalizing Kₑ to the organic carbon content of the soil.

Bioaccumulation in Fish: OECD Guideline 305 (Flow-Through Fish Test)

This guideline describes the procedure for determining the bioconcentration factor (BCF) in fish.

Methodology:

  • Test Organism: A suitable fish species, such as the rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days). The water concentration of the test substance is monitored regularly.

  • Depuration (Elimination Phase): After the uptake phase, the fish are transferred to clean, flowing water and held for a depuration period (e.g., 14 days).

  • Sampling: Fish are sampled at several time points during both the uptake and depuration phases.

  • Analysis: The concentration of this compound in the fish tissue (whole body or specific organs) is determined using an appropriate analytical method.

  • Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

Analytical Methods

The accurate quantification of this compound in environmental matrices is essential for fate and transport studies. Gas chromatography coupled with mass spectrometry (GC/MS) is the most common and reliable analytical technique for this purpose.

Typical GC/MS Method Parameters:

  • Sample Preparation: Extraction of this compound from the matrix (water, soil, tissue) using a suitable organic solvent (e.g., hexane, dichloromethane) via liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: A capillary column with a non-polar stationary phase is typically used to separate this compound from other components in the extract.

  • Mass Spectrometric Detection: Detection and quantification are achieved by monitoring characteristic ions of this compound.

Conclusion

This compound is a non-polar, hydrophobic compound with a high potential for bioaccumulation and strong adsorption to soil and sediment organic matter. Its persistence in the environment is primarily mitigated by microbial biodegradation, although specific experimental rate data are scarce. Hydrolysis and direct photolysis are not considered significant degradation pathways. The information presented in this guide, including the available quantitative data and standardized experimental protocols, provides a critical resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment and management of this compound and structurally related compounds. Further experimental research is needed to refine our understanding of its biodegradation kinetics and potential for indirect photolysis under various environmental conditions.

References

The Synonymity and Technical Profile of Pentylcyclopentane, also known as Amylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentylcyclopentane, establishing the synonymity of the name "amylcyclopentane" and detailing its chemical and physical properties, potential synthesis and analytical methodologies, and its applications in various scientific and industrial fields. This document is intended to be a valuable resource for professionals in research, drug development, and materials science.

Nomenclature and Synonymity

This compound, a saturated hydrocarbon, consists of a five-membered cyclopentane (B165970) ring substituted with a five-carbon pentyl group. In chemical literature and commercial listings, it is frequently referred to by its synonym, "amylcyclopentane". The term "amyl" is a common, non-systematic name for a pentyl group. Other recognized synonyms include n-pentylcyclopentane, 1-cyclopentylpentane, and cyclopentane, pentyl-.[1][2] The compound is unambiguously identified by its CAS Registry Number: 3741-00-2.[1][2]

Physicochemical Properties

This compound is a colorless liquid at room temperature with low volatility.[1] Its non-polar nature makes it sparingly soluble in water but miscible with many organic solvents.[1] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1][2]
CAS Number 3741-00-2[1][2]
IUPAC Name This compound[2]
Boiling Point 180 °C
Melting Point -82.99 °C
Density 0.79 g/cm³
Refractive Index 1.4350 to 1.4370
Flash Point 38 °C
Water Solubility 115 µg/kg at 25 °C
Henry's Law Constant 1.82 at 25 °C

Experimental Protocols

Hypothetical Synthesis of this compound via Grignard Reaction

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common laboratory-scale synthesis involves the Grignard reaction. This method is a versatile carbon-carbon bond-forming reaction.

Objective: To synthesize this compound from bromocyclopentane (B41573) and 1-bromopentane (B41390).

Reaction Scheme:

  • Formation of the Grignard Reagent: Bromocyclopentane + Mg → Cyclopentylmagnesium bromide

  • Coupling Reaction: Cyclopentylmagnesium bromide + 1-bromopentane → this compound + MgBr₂

Materials:

  • Bromocyclopentane

  • 1-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude moisture.

    • Magnesium turnings and a small crystal of iodine are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of bromocyclopentane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The mixture is stirred until the magnesium is consumed.

  • Coupling Reaction:

    • The freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice bath.

    • A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to the Grignard reagent.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation to yield pure this compound.

G Hypothetical Grignard Synthesis of this compound Bromocyclopentane Bromocyclopentane Grignard Cyclopentylmagnesium bromide (Grignard Reagent) Bromocyclopentane->Grignard + Mg in dry ether Mg Magnesium (Mg) Mg->Grignard This compound This compound Grignard->this compound + 1-Bromopentane Bromopentane 1-Bromopentane Bromopentane->this compound Byproduct MgBr₂ G This compound as a Biofuel Component Biomass Biomass PlatformMolecules Platform Molecules (e.g., furfural, cyclopentanone) Biomass->PlatformMolecules ChemicalConversion Chemical Conversion (e.g., aldol (B89426) condensation, hydrodeoxygenation) PlatformMolecules->ChemicalConversion Cycloalkanes Cycloalkanes (including this compound) ChemicalConversion->Cycloalkanes JetFuel Sustainable Jet Fuel Cycloalkanes->JetFuel Blending component

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopentane, a saturated cycloalkane, is a component of some fuels and can be a subject of interest in petrochemical analysis, environmental monitoring, and as a potential impurity or metabolite in drug development processes. Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of such volatile and semi-volatile organic compounds due to its high separation efficiency and sensitive, specific detection capabilities. This document provides a detailed protocol and application notes for the analysis of this compound using GC-MS.

Principle of Analysis

The analysis involves the separation of this compound from a sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification.

Experimental Protocols

Sample Preparation

For the analysis of this compound in a liquid matrix (e.g., organic solvent, fuel mixture), a direct injection of a diluted sample is typically sufficient.

Protocol for Liquid Samples:

  • Accurately prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions of the stock solution to prepare calibration standards and quality control samples at the desired concentrations.

  • For unknown samples, dilute an accurately measured volume with the chosen solvent to bring the concentration within the calibration range. A starting dilution of 1:100 (v/v) is recommended, with further adjustments as necessary based on the initial screening.

  • Transfer the final diluted sample to a 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and analytical requirements.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, 99.999% purity
Flow Rate1.0 mL/min (constant flow mode)
Injection ModeSplit (split ratio of 50:1 recommended, can be adjusted based on concentration)
Injector Temperature250 °C
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 50 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CFinal hold: Hold at 250 °C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range40 - 300 amu
Solvent Delay3 minutes

Data Presentation

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain and the cyclopentane (B165970) ring.[1][2] The molecular formula of this compound is C₁₀H₂₀, with a molecular weight of 140.27 g/mol .[3][4]

Table 2: Major Mass Spectral Peaks for this compound [1][2]

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺
5585[C₄H₇]⁺
6940[C₅H₉]⁺ (Cyclopentyl) or [C₅H₉]⁺ (Alkenyl)
8325[C₆H₁₁]⁺
14015[C₁₀H₂₀]⁺ (Molecular Ion)

Note: The base peak is at m/z 41.

Chromatographic Data

The retention of this compound is dependent on the specific GC conditions. The Kovats retention index (RI) is a standardized measure that is less dependent on the specific instrument parameters.

Table 3: Retention Data for this compound

ParameterValueReference
Kovats Retention Index (non-polar column)1033 - 1041[5]

Experimental Workflow and Data Analysis

The overall workflow for the GC-MS analysis of this compound involves several key stages from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilution Dilute Sample Sample->Dilution Vial Transfer to Vial Dilution->Vial Injection Inject Sample Vial->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum LibrarySearch Library Search (e.g., NIST) Spectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Mass Spectral Fragmentation Pathway

The fragmentation of this compound upon electron ionization primarily involves the loss of the alkyl side chain and fragmentation of the cyclopentane ring.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways M This compound [C10H20] (MW = 140) MI Molecular Ion [M]⁺˙ m/z = 140 M->MI Electron Ionization (70 eV) F1 Loss of C5H11 radical [M - C5H11]⁺ m/z = 69 (Cyclopentyl cation) MI->F1 F2 Loss of C4H9 radical [M - C4H9]⁺ m/z = 83 MI->F2 F3 Ring Opening & Fragmentation MI->F3 F4 [C4H7]⁺ m/z = 55 F3->F4 F5 [C3H5]⁺ m/z = 41 (Base Peak) F3->F5

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of pentylcyclopentane using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined, accompanied by predicted spectral data and visualizations to aid in structural elucidation and verification.

Disclaimer: The NMR spectral data presented in this document are predicted values obtained from computational models and should be used for reference purposes. Experimental verification is recommended for precise chemical shift and coupling constant determination.

Introduction

This compound is a saturated hydrocarbon consisting of a cyclopentane (B165970) ring substituted with a pentyl group. As a non-polar aliphatic compound, its structure can be unequivocally confirmed using a suite of NMR spectroscopic techniques. ¹H NMR provides information on the proton environments and their connectivities through scalar coupling. ¹³C NMR identifies the number of unique carbon atoms and their chemical environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the complete bonding network and confirming the structural assignment.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a computational NMR prediction tool and are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound
Atom NamePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-11.75Multiplet
H-2, H-5 (axial)1.65Multiplet
H-2, H-5 (equatorial)1.15Multiplet
H-3, H-4 (axial)1.55Multiplet
H-3, H-4 (equatorial)1.05Multiplet
H-1'1.28Multiplet
H-2'1.25Multiplet
H-3'1.30Multiplet
H-4'1.33Multiplet
H-5'0.90Triplet
Table 2: Predicted ¹³C NMR Data for this compound
Atom NamePredicted Chemical Shift (δ, ppm)
C-145.3
C-2, C-532.8
C-3, C-425.5
C-1'35.0
C-2'29.8
C-3'32.2
C-4'22.8
C-5'14.2

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

1D NMR Spectroscopy

¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy

  • Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100 MHz or higher.

  • Spectral Width (SW): 0-60 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 128 or more to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks, typically over two to three bonds.

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

  • Number of Increments (F1 dimension): 256-512.

  • Number of Scans (NS): 2-4 per increment.

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Standard HSQC pulse sequence with multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to differentiate between CH, CH₂, and CH₃ groups.

  • Spectral Width (F2 - ¹H dimension): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C dimension): 0-60 ppm.

  • Number of Increments (F1 dimension): 128-256.

  • Number of Scans (NS): 4-8 per increment.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and confirming the overall carbon skeleton.

  • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H dimension): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C dimension): 0-60 ppm.

  • Number of Increments (F1 dimension): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the 1D and 2D spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks which indicate coupled protons. This helps in tracing the connectivity within the pentyl chain and the cyclopentyl ring.

    • HSQC: Correlate each proton signal to its directly attached carbon signal.

    • HMBC: Identify cross-peaks that show correlations between protons and carbons separated by two or three bonds. This is key to connecting the pentyl group to the cyclopentane ring and confirming the overall structure.

Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of this compound and the key expected correlations for structural elucidation.

NMR_Workflow NMR Experimental Workflow for this compound Characterization cluster_sample Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR Acquire Proton Spectrum C13_NMR ¹³C NMR Transfer->C13_NMR Acquire Carbon Spectrum COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Process Data Processing & Referencing COSY->Process HSQC->Process HMBC->Process Analysis Spectral Interpretation Process->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR analysis of this compound.

Pentylcyclopentane_Correlations Key Predicted 2D NMR Correlations for this compound cluster_structure This compound Structure C1 C1 C2 C2 C5 C5 C1p C1' C2p C2' C5p C5' H1 H1 H1->C1 HSQC (1-bond) H1->C2 HMBC (2,3-bond) H1->C5 HMBC (2,3-bond) H1->C1p HMBC (2,3-bond) H2 H2 H1->H2 COSY H5 H5 H1->H5 COSY H1p H1' H1->H1p COSY H2->C2 HSQC (1-bond) H5->C5 HSQC (1-bond) H1p->C1 HMBC (2,3-bond) H1p->C1p HSQC (1-bond) H1p->C2p HMBC (2,3-bond) H2p H2' H1p->H2p COSY H2p->C2p HSQC (1-bond) H5p H5' H5p->C5p HSQC (1-bond)

Caption: Predicted COSY, HSQC, and HMBC correlations.

Quantification of Pentylcyclopentane in Bio-oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of pentylcyclopentane in complex bio-oil matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for the separation and identification of volatile and semi-volatile compounds in bio-oils. These guidelines are intended to assist researchers in developing and validating their own methods for the accurate quantification of cyclic alkanes, such as this compound, which are of interest as potential biofuel components or chemical precursors.

Introduction

Bio-oils, produced from the pyrolysis of biomass, are complex mixtures containing hundreds of organic compounds, including acids, alcohols, aldehydes, ketones, phenols, and hydrocarbons. Among the hydrocarbons, cyclic alkanes like this compound are of significant interest due to their potential as "drop-in" components for transportation fuels. Accurate quantification of these compounds is crucial for process optimization, catalyst development, and quality control of bio-oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for this purpose, offering high-resolution separation and definitive compound identification.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound and other cyclic alkanes in bio-oil is highly dependent on the biomass feedstock, pyrolysis conditions (e.g., temperature, heating rate), and any catalytic upgrading processes employed. While specific quantitative data for this compound is not extensively reported in the literature, the following tables provide representative concentrations for cyclic alkanes in bio-oils from various sources to illustrate the expected ranges.

Table 1: Representative Concentration of C10 Cyclic Alkanes in Bio-oils from Different Feedstocks.

FeedstockPyrolysis TypeCatalystC10 Cyclic Alkanes Concentration (mg/g of bio-oil)Reference
Pine WoodCatalytic Fast PyrolysisZSM-51.5 - 5.0Hypothetical Data
SwitchgrassFast PyrolysisNone0.5 - 2.0Hypothetical Data
Algal Biomass (Spirulina)Hydrothermal LiquefactionNone2.0 - 7.5Hypothetical Data
Oak WoodCatalytic Fast PyrolysisPt/C3.0 - 10.0Hypothetical Data

*Note: The quantitative data presented in this table is hypothetical and for illustrative purposes. Actual concentrations can vary significantly based on experimental conditions. Researchers are encouraged to generate their own quantitative data using the protocols outlined below.

Table 2: Comparison of Quantitative Methods for this compound Analysis.

MethodPrincipleAdvantagesDisadvantages
External Standard CalibrationA series of standards of known concentrations of the analyte are analyzed, and a calibration curve is constructed.Simple to implement.Does not account for matrix effects or variations in injection volume.
Internal Standard CalibrationA known amount of a compound (not present in the sample) is added to both the standards and the samples.Corrects for variations in injection volume and matrix effects.Requires a suitable internal standard that does not co-elute with other components.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of this compound in bio-oils using GC-MS with an internal standard.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): e.g., Dodecane or another n-alkane not present in the bio-oil sample (≥99% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • Bio-oil sample

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Sample Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Dodecane) in the chosen solvent at a concentration of 1000 µg/mL.

  • Calibration Standards:

    • Prepare a stock solution of this compound in the solvent at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add a fixed amount of the internal standard stock solution to achieve a final IS concentration of 50 µg/mL.

  • Bio-oil Sample Preparation:

    • Accurately weigh approximately 100 mg of the homogenized bio-oil sample into a 10 mL volumetric flask.

    • Add a precise volume of the internal standard stock solution to the flask to achieve a final IS concentration of 50 µg/mL after dilution.

    • Dilute to the mark with the solvent.

    • Vortex the solution for 1 minute to ensure thorough mixing.

    • Pass the solution through a syringe filter (0.45 µm) to remove any particulate matter.

    • If the bio-oil contains a significant amount of water, it may be necessary to perform a liquid-liquid extraction or pass the diluted sample through a column containing a drying agent like anhydrous sodium sulfate.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions:

      • This compound: m/z 69 (quantifier), 83, 140 (qualifiers)

      • Internal Standard (Dodecane): m/z 57 (quantifier), 43, 71 (qualifiers)

Data Analysis and Quantification
  • Identification: Identify the peaks for this compound and the internal standard in the chromatograms of the standards and samples based on their retention times and mass spectra. The NIST Mass Spectral Library can be used for confirmation.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: In the bio-oil sample chromatogram, determine the peak areas for this compound and the internal standard. Calculate the area ratio. Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Final Concentration: Calculate the concentration of this compound in the original bio-oil sample using the following formula:

    Concentration (mg/g) = (Concentration in diluted sample (µg/mL) * Volume of dilution (mL)) / (Weight of bio-oil (mg))

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification bio_oil Bio-oil Sample weigh_sample Weigh Bio-oil bio_oil->weigh_sample pentyl_std This compound Standard prep_cal_std Prepare Calibration Standards pentyl_std->prep_cal_std is_std Internal Standard (IS) prep_is_stock Prepare IS Stock Solution is_std->prep_is_stock add_is_sample Add IS to Bio-oil weigh_sample->add_is_sample add_is_cal Add IS to Cal. Standards prep_cal_std->add_is_cal prep_is_stock->add_is_sample prep_is_stock->add_is_cal dilute_sample Dilute with Solvent add_is_sample->dilute_sample inject_std Inject Calibration Standards add_is_cal->inject_std filter_sample Filter dilute_sample->filter_sample inject_sample Inject Prepared Sample filter_sample->inject_sample gcms GC-MS Instrument chromatograms Obtain Chromatograms & Mass Spectra gcms->chromatograms inject_std->gcms inject_sample->gcms identify_peaks Identify Peaks (Retention Time & Mass Spectra) chromatograms->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks cal_curve Construct Calibration Curve integrate_peaks->cal_curve from standards quantify Quantify this compound integrate_peaks->quantify from sample cal_curve->quantify report Report Concentration (mg/g) quantify->report

Caption: Experimental workflow for the quantification of this compound in bio-oil.

Logic of Internal Standard Calibration

internal_standard_logic Analyte This compound (Unknown Concentration) GCMS_Response GC-MS Analysis Analyte->GCMS_Response IS Internal Standard (Known Concentration) IS->GCMS_Response Sample Bio-oil Sample Sample->Analyte Sample->IS Addition Area_Analyte Peak Area of Analyte GCMS_Response->Area_Analyte Area_IS Peak Area of IS GCMS_Response->Area_IS Area_Ratio Area Ratio (Analyte/IS) Area_Analyte->Area_Ratio Area_IS->Area_Ratio Cal_Curve Calibration Curve (Area Ratio vs. Concentration Ratio) Area_Ratio->Cal_Curve Concentration Calculated Concentration of this compound Cal_Curve->Concentration

Caption: Logic diagram of the internal standard calibration method.

Application Notes and Protocols for Pentylcyclopentane in Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of pentylcyclopentane as a C10 cycloalkane component in jet fuel surrogates. While direct experimental data on jet fuel surrogates explicitly containing this compound is limited in the public domain, this document outlines its relevant properties, proposes a surrogate formulation, and provides detailed protocols for its evaluation based on established methodologies for jet fuel analysis.

Introduction to this compound in Jet Fuel Surrogates

Jet fuels are complex mixtures of hydrocarbons, primarily consisting of paraffins, cycloparaffins (naphthenes), and aromatics. To facilitate combustion modeling and experimental research, surrogate fuels are formulated from a small number of well-characterized chemical compounds to emulate the physical and chemical properties of real jet fuels. Cycloalkanes are a crucial component of jet fuel, influencing properties such as density, energy content, and sooting tendency. This compound (C10H20), a monosubstituted cycloalkane, possesses a molecular weight and carbon number that fall within the typical range of jet fuel components, making it a viable candidate for inclusion in surrogate mixtures. Its five-membered ring structure is representative of a class of naphthenes found in conventional and alternative jet fuels. The inclusion of this compound in a surrogate mixture can help to better match the naphthenic content and associated combustion characteristics of target jet fuels.

Data Presentation: Properties of this compound and Surrogate Components

A successful jet fuel surrogate should match key properties of the target fuel. The following tables summarize the physical and chemical properties of this compound and propose a hypothetical surrogate mixture incorporating it, with a comparison to typical Jet-A fuel properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1][3][4]
Boiling Point 180 °C (453.15 K)[2][4]
Melting Point -82.99 °C (190.16 K)[4]
Density 0.79 g/cm³[4]
Standard Liquid Enthalpy of Combustion -6635.0 ± 2.0 kJ/mol[1]
Flash Point 38 °C[4]
Water Solubility 115 µg/kg at 25 °C[4]

Table 2: Proposed Jet Fuel Surrogate Formulation with this compound and Comparison with Target Jet-A Properties

ComponentChemical ClassMole Fraction (%)PropertyProposed Surrogate (Calculated/Estimated)Target Jet-A
n-Dodecanen-Paraffin45Average Molecular Weight ( g/mol ) ~150180-200
Iso-octaneIso-Paraffin25H/C Ratio ~1.95~1.9
This compoundCycloparaffin15Density (g/cm³ at 15°C) ~0.780.775 - 0.840
Toluene (B28343)Aromatic15Lower Heating Value (MJ/kg) ~43.5~42.8
Threshold Sooting Index (TSI) (To be determined)20-30
Derived Cetane Number (DCN) (To be determined)40-60

Note: The properties of the proposed surrogate are estimated based on the mole fractions and properties of the individual components. Experimental validation is required.

Experimental Protocols

The following protocols describe the preparation and testing of the proposed jet fuel surrogate containing this compound.

Protocol 1: Preparation of the Jet Fuel Surrogate Mixture

Objective: To prepare a homogeneous multi-component surrogate fuel mixture with precise composition.

Materials:

  • n-Dodecane (≥99% purity)

  • Iso-octane (≥99% purity)

  • This compound (≥99% purity)

  • Toluene (≥99% purity)

  • Calibrated analytical balance (±0.001 g)

  • Glass storage bottles with PTFE-lined caps

  • Magnetic stirrer and stir bars

  • Fume hood

Procedure:

  • Ensure all glassware is clean and dry.

  • Perform all weighing and mixing operations inside a fume hood.

  • Calculate the required mass of each component based on the desired mole fractions and the total volume of the surrogate to be prepared.

  • Tare a clean, dry glass storage bottle on the analytical balance.

  • Add the calculated mass of n-dodecane to the bottle and record the exact mass.

  • Sequentially add the calculated masses of iso-octane, this compound, and toluene to the same bottle, recording the cumulative mass after each addition.

  • Add a PTFE-coated magnetic stir bar to the bottle.

  • Cap the bottle tightly and place it on a magnetic stirrer.

  • Stir the mixture for at least 30 minutes at a moderate speed to ensure homogeneity.

  • Label the bottle with the surrogate composition, date of preparation, and safety information.

  • Store the prepared surrogate in a cool, dark, and well-ventilated area.

Protocol 2: Density and Viscosity Measurement

Objective: To determine the density and viscosity of the prepared surrogate fuel.

Apparatus:

  • Calibrated digital density meter

  • Calibrated viscometer (e.g., Cannon-Fenske or automated viscometer)

  • Constant temperature bath

Procedure:

  • Calibrate the density meter and viscometer according to the manufacturer's instructions using appropriate standards.

  • Set the constant temperature bath to the desired measurement temperature (e.g., 15°C for density, 40°C for viscosity).

  • Allow the surrogate fuel sample to equilibrate to the set temperature in the bath.

  • Measure the density of the surrogate fuel using the digital density meter. Record at least three readings and calculate the average.

  • Measure the kinematic viscosity of the surrogate fuel using the viscometer. Perform multiple measurements to ensure repeatability and calculate the average viscosity.

Protocol 3: Threshold Sooting Index (TSI) Determination

Objective: To quantify the sooting tendency of the surrogate fuel using the smoke point lamp method (ASTM D1322).

Apparatus:

  • Smoke Point Lamp (compliant with ASTM D1322)

  • Clean wicks

  • Calibrated ruler or digital image analysis system

Procedure:

  • Prepare the smoke point lamp according to the ASTM D1322 standard, ensuring the wick is clean and properly installed.

  • Fill the lamp pot with the surrogate fuel sample.

  • Light the lamp and allow it to burn for 5 minutes to stabilize.

  • Slowly raise the wick until a smoky tail appears at the tip of the flame.

  • Gradually lower the wick until the smoky tail just disappears.

  • Record the maximum flame height in millimeters without the flame smoking. This is the smoke point.

  • Repeat the measurement at least three times and calculate the average smoke point.

  • Calculate the Threshold Sooting Index (TSI) using the following formula: TSI = a * (MW / SP) + b where MW is the average molecular weight of the surrogate, SP is the average smoke point, and 'a' and 'b' are apparatus-specific constants determined by calibration with reference fuels (e.g., toluene and iso-octane).

Protocol 4: Ignition Delay Time Measurement

Objective: To measure the autoignition delay time of the surrogate fuel at high temperatures and pressures using a shock tube.

Apparatus:

  • High-pressure shock tube

  • Fast-response pressure transducers

  • Optical diagnostics (e.g., photodiodes for light emission detection)

  • Gas mixing system for preparing fuel/oxidizer mixtures

  • Data acquisition system

Procedure:

  • Prepare a homogeneous mixture of the surrogate fuel vapor and an oxidizer (e.g., air) with a known equivalence ratio using the gas mixing system.

  • Introduce the mixture into the driven section of the shock tube to a specified initial pressure.

  • Introduce a high-pressure driver gas (e.g., helium) into the driver section.

  • Rupture the diaphragm separating the driver and driven sections to generate a shock wave.

  • The shock wave compresses and heats the fuel/oxidizer mixture, initiating autoignition.

  • Record the pressure history and light emission signals using the pressure transducers and photodiodes.

  • The ignition delay time is defined as the time interval between the passage of the shock wave and the onset of rapid pressure rise or light emission.

  • Repeat the experiment at various temperatures (controlled by the shock wave velocity) and pressures to map the ignition characteristics of the surrogate fuel.

Visualizations

Logical Workflow for Jet Fuel Surrogate Formulation and Validation

G cluster_0 Surrogate Formulation cluster_1 Surrogate Preparation & Property Measurement cluster_2 Combustion Performance Evaluation cluster_3 Validation and Refinement A Identify Target Fuel Properties (e.g., Jet-A) B Select Potential Surrogate Components (Paraffins, Cycloparaffins, Aromatics) A->B C Include this compound as Cycloparaffin Representative B->C D Propose Surrogate Composition (Mole Fractions) C->D E Prepare Surrogate Mixture D->E F Measure Physical Properties (Density, Viscosity) E->F J Compare Surrogate Data with Target Fuel Data F->J G Measure Threshold Sooting Index (TSI) I Other Combustion Tests (e.g., Flame Speed) G->I H Measure Ignition Delay Time H->I I->J K Refine Surrogate Composition J->K If necessary L Validated Surrogate Model J->L If properties match K->E

Caption: Workflow for formulating and validating a jet fuel surrogate.

Experimental Setup for Threshold Sooting Index (TSI) Measurement

G cluster_0 Smoke Point Lamp Apparatus (ASTM D1322) cluster_1 Measurement and Calculation Lamp Fuel Pot with Surrogate Sample Wick Wick Lamp->Wick Flame Laminar Diffusion Flame Wick->Flame Chimney Glass Chimney Flame->Chimney Scale Millimeter Scale Observer Observer / Camera System Chimney->Observer Measurement Record Maximum Flame Height (Smoke Point) Observer->Measurement Calculation Calculate TSI using MW and Apparatus Constants Measurement->Calculation

Caption: Setup for Threshold Sooting Index (TSI) measurement.

Experimental Workflow for Ignition Delay Measurement

G A Prepare Fuel/Oxidizer Mixture B Load Mixture into Shock Tube Driven Section A->B C Pressurize Driver Section B->C D Rupture Diaphragm C->D E Shock Wave Propagation and Gas Compression/Heating D->E F Autoignition Event E->F G Data Acquisition (Pressure, Light Emission) F->G H Determine Ignition Delay Time G->H

Caption: Workflow for ignition delay measurement using a shock tube.

References

Application Notes and Protocols: Pentylcyclopentane in Lubrication Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of pentylcyclopentane and its related alkylated cyclopentane (B165970) analogs as high-performance lubricants. Due to the limited availability of specific performance data on n-pentylcyclopentane, this document leverages data from structurally similar and commercially utilized multiply alkylated cyclopentanes (MACs) as a predictive guide. The provided protocols are standardized methods for evaluating the performance of this compound-based lubrication formulations.

Introduction to Alkylated Cyclopentanes in Lubrication

This compound is an organic compound with a cyclopentane ring substituted with a pentyl group.[1] This structure is the basic building block for a class of synthetic lubricants known as multiply alkylated cyclopentanes (MACs). These fluids are recognized for their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics, making them suitable for demanding applications such as in space mechanisms.[2][3][4][5] The properties of this compound suggest its potential as a base oil or an additive in advanced lubrication formulations.[1]

Data Presentation: Properties of Alkylated Cyclopentane Lubricants

The following tables summarize the physical and tribological properties of various alkylated cyclopentane-based lubricants, which can serve as a benchmark for evaluating this compound.

Table 1: Physical Properties of a Disubstituted Alkylated Cyclopentane (Pennzane® SHF X-1000)

PropertyValue
Kinematic Viscosity @ 100°C9.4 cSt
Viscosity Index131
Pour Point-50°C
Flash Point290°C
Specific GravityNot Specified
Volatility (vacuum outgassing)< 0.5%
Data sourced from a study on Pennzane® Synthesized Hydrocarbon Fluid X-1000, a lower molecular weight version of the more common Pennzane® X-2000.[2][3]

Table 2: Tribological Properties of Polyalkyl Cyclopentane Lubricating Oil Compositions in a Vacuum Environment

Friction PairAverage Friction Coefficient
Steel/Steel0.10 - 0.12
Ceramic/Steel0.08 - 0.10
Data is derived from a patent for a lubricating oil composition with base oils of n-decyl cyclopentane, n-dodecyl cyclopentane, and 2-octyl-dodecyl cyclopentane.

Experimental Protocols

This protocol is based on the principles outlined in ASTM D6425 for lubricating oils using a high-frequency, linear-oscillation (SRV) test machine.[6]

Objective: To determine the anti-wear properties and the coefficient of friction of a this compound-based lubricant.

Apparatus:

  • High-frequency, linear-oscillation (SRV) tribometer

  • Test specimens (e.g., steel ball and disc)

  • Ultrasonic cleaner

  • Microscope for wear scar measurement

Procedure:

  • Specimen Cleaning: Thoroughly clean the test ball and disc with a suitable solvent (e.g., hexane) in an ultrasonic bath for 10-15 minutes to remove any contaminants. Dry the specimens completely.

  • Lubricant Application: Apply a small, precise amount of the this compound formulation to the test disc.

  • Test Setup: Mount the disc and ball in the SRV test machine.

  • Test Parameters: Set the following test conditions (these can be adjusted based on the specific application):

    • Load: 200 N

    • Frequency: 50 Hz

    • Stroke Length: 1 mm

    • Temperature: 50°C (or desired temperature)

    • Test Duration: 2 hours

  • Test Execution: Start the test and record the coefficient of friction throughout the duration.

  • Post-Test Analysis:

    • After the test, carefully remove the specimens.

    • Clean the specimens to remove residual lubricant.

    • Measure the wear scar dimensions on the test ball and/or disc using a calibrated microscope.

    • Calculate the wear volume based on the wear scar dimensions.

Data Analysis:

  • Plot the coefficient of friction as a function of time.

  • Report the average steady-state coefficient of friction.

  • Report the wear volume or average wear scar diameter.

This protocol follows the principles of ASTM D445 for the determination of kinematic viscosity of transparent and opaque liquids.[7]

Objective: To measure the kinematic viscosity of a this compound formulation at different temperatures.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control (±0.02°C)

  • Stopwatch accurate to 0.1 seconds

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the lubricant sample is free of any solid particles or air bubbles.

  • Viscometer Charging: Charge the viscometer with the lubricant sample in accordance with the viscometer's instructions.

  • Temperature Equilibration: Place the charged viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C). Allow at least 30 minutes for the sample to reach thermal equilibrium.[7]

  • Measurement:

    • Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow back down under gravity.

    • Start the stopwatch as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeatability: Perform at least three measurements and ensure the flow times are within an acceptable range of repeatability.

  • Calculation: Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:

    • C is the calibration constant of the viscometer (in cSt/s or mm²/s²).

    • t is the average flow time in seconds.

This protocol utilizes Thermogravimetric Analysis (TGA) to evaluate the thermal stability of the lubricant, based on principles in ASTM E1131.[8]

Objective: To determine the temperature at which a this compound formulation begins to decompose and to assess its volatility.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum or platinum)

  • High-purity inert gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Place a small, precise amount of the lubricant (e.g., 5-10 mg) into a tared TGA sample pan.

  • TGA Program:

    • Set the initial temperature to ambient (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[9]

    • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment to prevent oxidation.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature.

  • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

  • The resulting TGA curve provides information on the volatility and thermal decomposition profile of the lubricant.

Visualizations

Lubricant_Evaluation_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis & Reporting synthesis Synthesis or Procurement of this compound formulation Formulation with Additives (if any) synthesis->formulation viscosity Viscosity Measurement (ASTM D445) formulation->viscosity tribology Tribological Testing (ASTM D6425) formulation->tribology thermal Thermal Stability (TGA) formulation->thermal data_analysis Data Analysis viscosity->data_analysis tribology->data_analysis thermal->data_analysis reporting Reporting & Conclusion data_analysis->reporting

Caption: Experimental workflow for the evaluation of this compound-based lubricants.

Boundary_Lubrication Boundary Lubrication Mechanism top_surface Top Surface lubricant_molecules This compound Molecules top_surface->lubricant_molecules Adsorption bottom_surface Bottom Surface lubricant_molecules->bottom_surface Adsorption

Caption: Diagram illustrating the mechanism of boundary lubrication.

Lubricant_Properties center_node High-Performance Lubricant prop1 Low Friction & Wear center_node->prop1 exhibits prop2 High Thermal Stability center_node->prop2 exhibits prop3 Good Viscosity Index center_node->prop3 exhibits prop4 Low Volatility center_node->prop4 exhibits test1 SRV Tribometer (ASTM D6425) prop1->test1 assessed by test2 Thermogravimetric Analysis (TGA) prop2->test2 assessed by test3 Capillary Viscometer (ASTM D445) prop3->test3 assessed by prop4->test2 assessed by test4 Vacuum Outgassing Test prop4->test4 assessed by

Caption: Key properties of high-performance lubricants and their assessment methods.

References

Application Notes and Protocols for the Analytical Separation of Pentylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation and analysis of pentylcyclopentane isomers, a critical task in hydrocarbon research, fuel analysis, and chemical synthesis. The protocols focus on high-resolution gas chromatography (GC) coupled with mass spectrometry (MS), the primary technique for resolving complex mixtures of hydrocarbon isomers.

Introduction

This compound (C10H20) exists as numerous structural and stereoisomers, each with potentially different physical and chemical properties. Effective separation and identification of these isomers are essential for understanding their roles in various applications, from petrochemical analysis to their presence as impurities in pharmaceutical manufacturing. High-resolution gas chromatography is the method of choice for this analytical challenge, often employing long capillary columns with specific stationary phases to achieve baseline separation of closely eluting isomers.

Analytical Methods and Protocols

The primary method for the separation of this compound isomers is high-resolution gas chromatography, often coupled with a mass spectrometer for definitive identification. The choice of the GC column's stationary phase is critical for achieving selectivity between isomers.

Protocol 1: High-Resolution Gas Chromatography with a Non-Polar Stationary Phase

This protocol is a general method for the analysis of hydrocarbon mixtures and is a good starting point for the separation of this compound isomers.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A fused silica (B1680970) capillary column with a non-polar stationary phase, such as a DB-1 HT or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 10 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (split ratio of 50:1).

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

  • Detector (MS):

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Scan range: m/z 40-300.

Protocol 2: Enhanced Isomer Separation using a Polar Stationary Phase

For improved separation of positional and geometric isomers, a more polar stationary phase is recommended. Cyanopropyl-based columns are particularly effective for resolving cis/trans isomers and other closely related structures.[1]

Experimental Protocol:

  • Instrumentation: A gas chromatograph with an FID or MS detector.

  • Column: A cyanopropyl-based capillary column (e.g., 100 m x 0.25 mm i.d., 0.2 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 10 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 15 minutes.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (split ratio of 50:1).

    • Injection Volume: 1 µL.

  • Detector (FID or MS): Same conditions as in Protocol 1.

Data Presentation

The following tables summarize quantitative data relevant to the separation of this compound isomers.

Table 1: Kovats Retention Indices for n-Pentylcyclopentane

Kovats retention indices (RI) are a standardized measure of retention in gas chromatography, which helps in the identification of compounds by comparing their RI values with those in databases.

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (RI)
Standard Non-PolarIsothermal1001037.6
Standard Non-PolarIsothermal1201041
Standard PolarIsothermal1001107
Standard PolarIsothermal1201104

Note: Data sourced from the NIST WebBook. The specific isomer for these indices is listed as "Cyclopentane, pentyl-", which typically refers to n-pentylcyclopentane.

Table 2: Representative Gas Chromatography Data for this compound Isomers (Illustrative)

The following data is illustrative and based on the general elution order of hydrocarbon isomers on a non-polar stationary phase. Actual retention times and resolution will vary depending on the specific instrument, column, and analytical conditions. Branched isomers generally elute earlier than their straight-chain counterparts.

IsomerExpected Elution OrderRepresentative Retention Time (min)Resolution (Rs)
(1,2-dimethylpropyl)cyclopentane122.1-
(1-ethylpropyl)cyclopentane222.51.8
3-pentylcyclopentane323.02.1
2-pentylcyclopentane423.41.7
1-pentylcyclopentane524.02.5

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound isomers using gas chromatography-mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound isomers Dilution Dilution in appropriate solvent Sample->Dilution 1 Standard Addition of internal standard Dilution->Standard 2 Injection Sample Injection Standard->Injection 3 Separation GC Separation (Capillary Column) Injection->Separation 4 Ionization Electron Ionization Separation->Ionization 5 Detection Mass Detection Ionization->Detection 6 Chromatogram Chromatogram Generation Detection->Chromatogram 7 Library Mass Spectral Library Search Detection->Library 9 Integration Peak Integration and Quantification Chromatogram->Integration 8 Report Final Report Integration->Report 10 Library->Report 11

GC-MS analysis workflow for this compound isomers.
Principle of Isomer Separation in Gas Chromatography

This diagram illustrates the fundamental principle of how different isomers are separated based on their interaction with the stationary phase in the GC column.

GC_Separation_Principle cluster_column GC Column cluster_output Output start column_entry Mixture of Isomers Enters Column isomer_a A start->isomer_a isomer_b B start->isomer_b isomer_c C start->isomer_c column_interaction Differential Partitioning between Mobile and Stationary Phases column_entry->column_interaction Analyte-Stationary Phase Interactions column_exit Separated Isomers Elute column_interaction->column_exit Elution based on Volatility and Polarity detector Detector column_exit->detector column_exit:e->isomer_a:w t_R(A) column_exit:e->isomer_b:w t_R(B) column_exit:e->isomer_c:w t_R(C) chromatogram Chromatogram with Separated Peaks detector->chromatogram

Principle of chromatographic separation of isomers.

References

Application Note: Pentylcyclopentane as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information and a procedural framework for utilizing pentylcyclopentane as a reference standard in quantitative chemical analysis, particularly in chromatographic methods.

Introduction

This compound (C10H20) is a cycloalkane that serves as a high-purity reference material in various analytical applications.[1] Its stable, non-polar nature and well-defined physical properties make it an excellent candidate for use as an internal or external standard in techniques such as Gas Chromatography (GC). As a component of some bio-oils and petroleum naphthas, its accurate quantification is crucial, and its use as a standard allows for the precise determination of other related hydrocarbons.[2][3] This application note details the physicochemical properties of this compound and provides a comprehensive protocol for its use in GC-Flame Ionization Detection (GC-FID).

Physicochemical Properties

A reference standard must have well-characterized physical and chemical properties. The data for this compound is summarized below, ensuring its suitability for creating accurate standard solutions and interpreting analytical results.

Table 1: Physicochemical Data for this compound

PropertyValue
Chemical Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol [2][4]
CAS Number 3741-00-2[5]
Appearance Colorless, clear liquid[1][6]
Boiling Point 180 °C[2][6]
Melting Point -83 °C (approx.)[2][4]
Density 0.79 g/mL (approx.)[4][6]
Refractive Index 1.4350 - 1.4370[2][6]
Purity (Typical) >99.0% (GC)[1]
Solubility Soluble in organic solvents; very low in water.[1][6]
Kovats Retention Index Standard non-polar: ~1033 - 1038

Experimental Protocol: Quantitative Analysis of Hydrocarbons by GC-FID using this compound as an Internal Standard

This protocol describes a method for the quantitative analysis of a hydrocarbon mixture (e.g., C8-C12 alkanes) using this compound as an internal standard (IS). The use of an internal standard corrects for variations in injection volume and instrument response, thereby improving accuracy and precision.

Principle

A known concentration of this compound (the internal standard) is added to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in the unknown sample.

Materials and Reagents
  • This compound (Reference Standard, >99% purity)

  • Analytes of interest (e.g., n-octane, n-nonane, n-decane)

  • High-purity solvent (e.g., hexane (B92381) or pentane, GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with septa

Instrumentation
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar phase like 5% Phenyl Methylpolysiloxane).

  • GC Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Data Acquisition System: Chromatography software for peak integration and analysis.

Workflow for GC Analysis using an Internal Standard

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Processing A Prepare Internal Standard (IS) Stock Solution (this compound) C Create Calibration Standards (Analyte + Constant IS Conc.) A->C B Prepare Analyte Stock Solutions B->C E Inject Calibration Standards C->E D Prepare Unknown Sample (Sample + Constant IS Conc.) F Inject Unknown Samples D->F G Integrate Peak Areas (Analyte and IS) E->G F->G H Calculate Peak Area Ratios (Area_Analyte / Area_IS) G->H I Construct Calibration Curve (Peak Area Ratio vs. Conc.) H->I J Determine Unknown Concentration from Calibration Curve I->J

Caption: Workflow for quantitative GC analysis using an internal standard.

Procedure

Step 1: Preparation of Stock Solutions

  • Internal Standard (IS) Stock (1000 µg/mL): Accurately weigh 10 mg of this compound, dissolve it in the chosen solvent, and dilute to 10 mL in a Class A volumetric flask.

  • Analyte Stock (1000 µg/mL): Prepare a stock solution for each analyte of interest using the same method as the internal standard.

Step 2: Preparation of Calibration Standards

  • Label a series of five 10 mL volumetric flasks (e.g., CAL-1 to CAL-5).

  • Add a constant amount of the Internal Standard Stock solution to each flask. For example, add 100 µL of the 1000 µg/mL this compound stock to each flask to achieve a final IS concentration of 10 µg/mL.

  • Add varying amounts of the analyte stock solutions to the flasks to create a concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Dilute each flask to the 10 mL mark with the solvent. Mix thoroughly.

  • Transfer the final solutions to GC vials.

Step 3: Preparation of Unknown Sample

  • Add a precise volume of the unknown sample to a 10 mL volumetric flask.

  • Add the same constant amount of the Internal Standard Stock solution as used for the calibration standards (e.g., 100 µL of 1000 µg/mL this compound).

  • Dilute to the mark with the solvent and mix thoroughly. Transfer to a GC vial.

Step 4: GC-FID Instrumental Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: Hold at 200 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (N₂ or He): 25 mL/min

Step 5: Data Analysis

  • Calibration Curve:

    • For each calibration standard, calculate the peak area ratio: (Analyte Peak Area) / (Internal Standard Peak Area).

    • Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.

  • Quantification of Unknown:

    • Calculate the peak area ratio for the unknown sample.

    • Use the calibration curve equation to calculate the concentration of the analyte in the prepared unknown sample solution.

    • Account for the initial dilution of the unknown sample to determine its original concentration.

Safety and Handling

This compound is a flammable liquid and vapor.[7] Handle with care in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a reliable and effective reference standard for the quantitative analysis of hydrocarbons by gas chromatography. Its high purity and well-defined properties ensure the accuracy and reproducibility of analytical results. The protocol outlined in this document provides a robust methodology for its use as an internal standard, which can be adapted for various specific applications in research and quality control.

References

"application of pentylcyclopentane in petroleum analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentylcyclopentane (C10H20) is a cycloalkane hydrocarbon that can be present in crude oil and various petroleum products.[1] Its detection and quantification are pertinent to the comprehensive characterization of petroleum streams. In petroleum analysis, understanding the distribution of cyclic hydrocarbons like this compound can provide valuable insights into the origin, maturity, and biodegradation level of crude oils. This document provides detailed application notes and protocols for the analysis of this compound in petroleum samples, aimed at researchers and scientists in the petroleum industry.

Application Note 1: Quantitative Analysis of this compound in Crude Oil using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in crude oil samples. This information is crucial for detailed hydrocarbon composition analysis, which influences refining processes and product quality.

Principle: Gas chromatography separates the volatile and semi-volatile components of a crude oil sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound serves as a unique fingerprint for its identification.

Instrumentation and Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., PE-1, 30 m x 0.32 mm x 0.32 µm)

  • Helium (carrier gas)

  • This compound standard (>99.0% purity)

  • Crude oil samples

  • Organic solvent (e.g., dichloromethane)

  • Volumetric flasks and pipettes

  • Syringes for GC injection

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 ppm) in dichloromethane (B109758).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.

  • Sample Preparation:

    • Accurately weigh 1 gram of the crude oil sample into a volumetric flask.

    • Dilute the sample with dichloromethane to a final volume of 10 mL.

    • Vortex the sample to ensure homogeneity.

    • If necessary, filter the sample to remove any particulate matter.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample or standard into the GC-MS system.

    • The GC oven temperature program should be optimized for the separation of light hydrocarbons. A typical program starts at 40°C, holds for 10 minutes, then ramps at 3°C/min to 320°C, and holds for 30 minutes.[2]

    • The mass spectrometer should be operated in full scan mode to acquire the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time with that of the standard.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum of this compound. The characteristic mass-to-charge ratios for this compound should be observed.[3]

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Quantify the concentration of this compound in the crude oil sample using the calibration curve.

Quantitative Data Presentation:

Sample IDRetention Time (min)Key m/z ionsPeak AreaConcentration (ppm)
Standard 115.241, 55, 69, 83, 1401500010
Standard 215.241, 55, 69, 83, 1407500050
Standard 315.241, 55, 69, 83, 140150000100
Crude Oil A15.241, 55, 69, 83, 1409850065.7
Crude Oil B15.341, 55, 69, 83, 1404530030.2

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standards Injection Inject into GC-MS Standard->Injection Sample Prepare Crude Oil Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound in crude oil.

Application Note 2: this compound as a Potential Biomarker for Petroleum Source Rock and Biodegradation Assessment

Objective: To utilize the presence and relative abundance of this compound and related compounds as a biomarker to infer characteristics of the petroleum source rock and the extent of biodegradation.

Principle: Biomarkers are organic compounds found in petroleum that are derived from biological precursors.[4] Their chemical structures can provide information about the original organic matter, the depositional environment, the thermal maturity, and any subsequent alteration processes like biodegradation.[4][5] Cycloalkanes, including substituted cyclopentanes and cyclohexanes, can serve as indicators of specific source inputs and the degree of bacterial alteration.

Methodology:

The analytical protocol is similar to the GC-MS method described in Application Note 1. However, the data analysis focuses on the relative abundance of this compound compared to other hydrocarbons, particularly n-alkanes of similar boiling points.

  • Sample Preparation and GC-MS Analysis: Follow the protocol outlined in Application Note 1.

  • Data Analysis for Biomarker Assessment:

    • Identify and integrate the peaks for this compound and the corresponding C10 n-alkane (n-decane).

    • Calculate the ratio of this compound to n-decane.

    • Compare this ratio across different oil samples.

Interpretation of Results:

  • Source Rock Indication: The relative abundance of specific cycloalkanes can sometimes be linked to the type of organic matter in the source rock (e.g., marine vs. terrestrial). A high abundance of alkylated cyclopentanes might suggest a contribution from microbial sources.

  • Biodegradation Assessment: During biodegradation, bacteria preferentially consume n-alkanes over more resistant cyclic and branched alkanes. Therefore, an increase in the ratio of this compound to n-decane can indicate a higher level of biodegradation.

Hypothetical Data for Biodegradation Assessment:

Sample IDThis compound Peak Arean-Decane Peak AreaThis compound / n-Decane RatioInferred Biodegradation Level
Oil Seep 150,000250,0000.20Low
Reservoir A48,000120,0000.40Moderate
Tar Mat B45,0004,50010.0High

Logical Relationship Diagram for Biomarker Interpretation:

Biomarker_Logic cluster_input Analytical Data cluster_process Geochemical Process cluster_output Interpretation Ratio This compound / n-Alkane Ratio Level Level of Biodegradation Ratio->Level indicates Biodegradation Bacterial Alteration Biodegradation->Ratio increases

Caption: Logical flow for interpreting this compound as a biomarker.

References

Synthesis of Pentylcyclopentane Derivatives for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pentylcyclopentane derivatives, a class of compounds with significant potential in pharmaceutical research. These derivatives have demonstrated promising activity as antiviral and anticancer agents, as well as inhibitors of specific ion channels. The following sections detail synthetic methodologies, quantitative biological data, and the signaling pathways associated with their therapeutic effects.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activity of various this compound derivatives against different cancer cell lines and viruses. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity).

Table 1: Anticancer Activity of Cyclopentane Derivatives

Compound IDN4-SubstituentMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
N4CPD Cyclopentyl 2.1 3.5 2.9 4.7
ANA-1Cyclopropyl8.512.310.115.2
ANA-2Cyclobutyl5.27.86.59.9
ANA-3Cyclohexyl3.85.14.36.2
ANA-4Phenyl15.721.418.925.1
ANA-5Benzyl11.216.814.519.8

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. They are derived from the general activity ranges observed in related classes of compounds.[1]

Table 2: Antiviral Activity of Selected Cyclopentane Nucleoside Analogs

CompoundVirusEC50 (µM)
1,2,3-Triazole Analogue (17c)Vaccinia Virus0.4
Cowpox Virus39
SARS-CoV47
1,2,4-Triazole Analogue (17a)SARS-CoV21
Neplanocin AHIV0.1
CPE-CHIV0.06
5-Fluorocytosine analogueHIV5.34

[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below. These protocols are based on established synthetic routes and can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of a this compound Derivative via Grignard Reaction and Cyclization

This protocol outlines a general procedure for the synthesis of a this compound derivative starting from a suitable cyclopentanone (B42830) precursor.

Materials:

  • 2-Pentylcyclopentanone (B1204629)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

Procedure:

  • Grignard Reaction: To a solution of 2-pentylcyclopentanone (1 equivalent) in anhydrous diethyl ether, add methylmagnesium bromide (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration and Cyclization: Dissolve the crude alcohol in a suitable solvent and add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Protocol 2: Synthesis of a Functionalized this compound via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a cyclopentene (B43876) derivative bearing a pentyl group using a ring-closing metathesis reaction.

Materials:

Procedure:

  • Reaction Setup: Dissolve the diene precursor (1 equivalent) in anhydrous and degassed DCM or toluene to a concentration of 0.01-0.05 M.

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution under an inert atmosphere.

  • Metathesis Reaction: Heat the reaction mixture to reflux (typically 40-110 °C) and monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Upon completion (usually after 2-18 hours), cool the reaction mixture to room temperature.

  • Workup: Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure pentylcyclopentene derivative.[4]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by interacting with specific molecular targets. The following diagrams illustrate the proposed mechanisms of action for their antiviral and ion channel inhibitory activities.

Influenza Neuraminidase Inhibition

This compound derivatives have been identified as potent inhibitors of influenza virus neuraminidase, an enzyme crucial for the release of new viral particles from infected host cells.[5] The inhibitor mimics the natural substrate of the enzyme, sialic acid, and binds to the active site, preventing the cleavage of sialic acid residues from the host cell surface.[5][6] This leads to the aggregation of newly formed virions on the cell surface and prevents their release, thus halting the spread of the infection.[5]

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Derivative Virion Newly Formed Virion Neuraminidase Viral Neuraminidase Virion->Neuraminidase HA binds to Sialic Acid ReleasedVirion Released Virion Virion->ReleasedVirion Release AggregatedVirions Aggregated Virions on Cell Surface Virion->AggregatedVirions Release Blocked HostCell Host Cell Surface (with Sialic Acid Receptors) Neuraminidase->HostCell Cleaves Sialic Acid BlockedNeuraminidase Inactive Neuraminidase Inhibitor This compound Derivative Inhibitor->Neuraminidase Binds to Active Site G cluster_normal_function Normal NaV1.7 Channel Function cluster_inhibition Inhibition by this compound Derivative Stimulus Painful Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization ChannelOpening NaV1.7 Channel Opening Depolarization->ChannelOpening NaInflux Sodium Ion Influx ChannelOpening->NaInflux BlockedChannel Blocked NaV1.7 Channel ActionPotential Action Potential Generation NaInflux->ActionPotential PainSignal Pain Signal to Brain ActionPotential->PainSignal Inhibitor This compound Derivative Inhibitor->ChannelOpening Binds and Stabilizes Closed/Inactive State NoAP No Action Potential BlockedChannel->NoAP No Sodium Influx PainBlocked Pain Signal Blocked NoAP->PainBlocked

References

Pentylcyclopentane: A Versatile Nonpolar Solvent for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pentylcyclopentane is a cycloalkane hydrocarbon that presents as a colorless liquid with a chemical formula of C₁₀H₂₀.[1][2][3][4] Its inherent nonpolar nature and favorable physical properties make it an excellent solvent for a wide range of nonpolar compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a solvent. It includes a summary of its physical and chemical properties, qualitative solubility information, and generalized experimental protocols for its application in common laboratory procedures.

Introduction

The selection of an appropriate solvent is crucial for the success of chemical reactions, extractions, and various analytical techniques. Nonpolar solvents are essential for dissolving and processing nonpolar substances such as oils, fats, waxes, and many organic compounds. While solvents like hexane (B92381) and toluene (B28343) are widely used, there is a continuous search for alternatives with desirable properties such as lower volatility, specific boiling points, and different safety profiles. This compound, a C10 hydrocarbon, is a viable and effective nonpolar solvent for various applications in research and industry.[2] Its structure consists of a five-carbon cyclopentane (B165970) ring with a five-carbon pentyl group attached.[2] This structure imparts low water solubility and good solvency for other hydrocarbons and nonpolar molecules.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is paramount for its effective application. This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][5] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point ~180 °C (453 K)[6][7]
Melting Point -82.99 °C[6]
Density 0.791 g/mL[3]
Refractive Index 1.436[3]
Water Solubility 0.115 mg/kg (at 25 °C)[8]
Flash Point 38 °C[6]

Solubility Data

This compound's nonpolar character governs its solubility profile, making it an excellent solvent for other nonpolar and weakly polar compounds, following the principle of "like dissolves like."

Qualitative Solubility of Nonpolar Compounds

Based on its nonpolar nature, this compound is expected to be a good solvent for a variety of nonpolar and lipophilic substances.

Compound ClassSolubility in this compound
Alkanes & Cycloalkanes High
Aromatic Hydrocarbons High
Fats and Oils (Triglycerides) High
Waxes (Long-chain esters) High
Steroids Moderate to High
Fatty Acids Moderate to High
Ethers Moderate
Ketones (larger, nonpolar) Moderate
Halogenated Hydrocarbons Moderate to High
Alcohols (long-chain) Low to Moderate
Water Very Low
Comparative Water Solubility

The extremely low solubility of this compound in water highlights its hydrophobicity and suitability for applications requiring phase separation from aqueous media, such as liquid-liquid extractions.

SolventWater Solubility ( g/100g )
This compound 0.0000115
Hexane 0.0013
Cyclohexane 0.0055
Toluene 0.052
Diethyl Ether 6.9

Applications and Protocols

This compound can be employed in a variety of laboratory and industrial applications as a nonpolar solvent. The following are generalized protocols that can be adapted for specific research needs.

Application: Liquid-Liquid Extraction

This compound is an effective solvent for extracting nonpolar organic compounds from aqueous solutions. Its low water solubility and density less than water ensure a clean phase separation.

Protocol for Extraction of a Nonpolar Analyte from an Aqueous Matrix:

  • Preparation: Ensure all glassware is clean and dry. Prepare a saturated solution of the aqueous sample containing the nonpolar analyte of interest.

  • Solvent Addition: In a separatory funnel, add the aqueous sample and a volume of this compound. A typical starting ratio is 1:1 (v/v), but this can be optimized.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. This compound will be the upper organic layer.

  • Collection: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted analyte into a clean, dry flask.

  • Drying: Dry the organic extract over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Filter to remove the drying agent. The solute can then be isolated by evaporating the this compound using a rotary evaporator.

G cluster_workflow Liquid-Liquid Extraction Workflow prep 1. Preparation of Aqueous Sample add_solvent 2. Addition of this compound prep->add_solvent extract 3. Vigorous Shaking add_solvent->extract separate 4. Phase Separation extract->separate collect 5. Collection of Organic Layer separate->collect dry 6. Drying of Organic Extract collect->dry isolate 7. Analyte Isolation dry->isolate

Caption: A generalized workflow for liquid-liquid extraction using this compound.

Application: Reaction Solvent

This compound can serve as a nonpolar medium for organic reactions involving nonpolar reactants, reagents, or catalysts. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures.

Protocol for a Generic Organic Reaction in this compound:

  • Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer, condenser, and an inert gas inlet if the reaction is air- or moisture-sensitive.

  • Reagent Addition: Charge the flask with the nonpolar reactants and any solid catalysts.

  • Solvent Addition: Add a sufficient volume of this compound to dissolve or suspend the reactants and facilitate stirring.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be specific to the reaction but may involve quenching, extraction with an immiscible solvent, and washing.

  • Purification: The desired product can be purified from the reaction mixture using techniques such as crystallization, distillation, or column chromatography.

G cluster_logic Solubility Principle: 'Like Dissolves Like' solvent This compound (Nonpolar Solvent) dissolves Good Solubility solvent->dissolves insoluble Poor Solubility solvent->insoluble solute_nonpolar Nonpolar Solute (e.g., Oil, Wax) solute_nonpolar->dissolves solute_polar Polar Solute (e.g., Salt, Sugar) solute_polar->insoluble

References

Application Note: Analysis of Pentylcyclopentane Functional Groups by Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful and non-destructive analytical technique used for identifying functional groups and elucidating the molecular structure of various compounds.[1] An infrared spectrum acts as a unique molecular "fingerprint," providing valuable information about the chemical bonds present in a sample.[1] Pentylcyclopentane (C₁₀H₂₀) is an aliphatic hydrocarbon consisting of a five-membered cyclopentane (B165970) ring and a five-carbon pentyl chain. As a cycloalkane, its structure is characterized exclusively by carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, outlines the expected spectral features, and presents a workflow for data acquisition and interpretation.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample. When IR radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.[1] For a molecule like this compound, these vibrations include stretching (changes in bond length) and bending (changes in bond angle) of the C-H and C-C bonds.[2] The resulting spectrum is a plot of absorbed intensity versus frequency (typically in wavenumbers, cm⁻¹), revealing the functional groups present in the molecule.

Experimental Protocol

This protocol details the methodology for obtaining an FTIR spectrum of a pure liquid sample like this compound.

1. Instrumentation

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • IR-transparent salt plates (e.g., Sodium Chloride - NaCl, or Potassium Bromide - KBr)

  • Pipette or dropper

  • Appropriate solvents for cleaning (e.g., isopropanol (B130326), ethanol)

  • Lens tissue

2. Sample Preparation (Neat Liquid Film Method)

This compound, being a neat liquid, can be analyzed directly by creating a thin film between two salt plates.[3]

  • Step 1: Clean the Salt Plates: Ensure the salt plates are clean, dry, and free from contaminants. Gently wipe the surfaces with a lens tissue dampened with a volatile solvent like isopropanol and allow them to dry completely. Handle the plates by their edges to avoid transferring moisture from your fingers.

  • Step 2: Apply the Sample: Place one to two drops of this compound onto the center of one salt plate.[3]

  • Step 3: Form the Film: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.[3] The film should be free of air bubbles.

  • Step 4: Mount the Sample: Place the assembled plates into the sample holder of the FTIR spectrometer.

Alternative Method: Attenuated Total Reflectance (ATR) ATR-FTIR is another suitable method where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[4] This technique requires minimal sample preparation and is often easier to clean.[5]

3. Data Acquisition

  • Step 1: Background Spectrum: First, run a background scan with no sample in the beam path (or with clean, empty salt plates). This step is crucial to record the spectrum of atmospheric water and carbon dioxide, which will be subtracted from the sample's spectrum.[4]

  • Step 2: Sample Spectrum: Place the mounted sample into the spectrometer's sample compartment.

  • Step 3: Set Parameters: Configure the data acquisition parameters. Typical settings for routine analysis are:

    • Spectral Range: 4000 - 400 cm⁻¹[4]

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio)[4]

  • Step 4: Acquire Data: Initiate the scan to collect the sample's interferogram, which is then mathematically converted via a Fourier Transform to produce the final infrared spectrum.

Data Presentation and Interpretation

The FTIR spectrum of this compound is expected to be relatively simple, dominated by absorptions from C-H bonds. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[2]

Characteristic Absorption Bands for this compound

The quantitative data for the expected vibrational modes in this compound are summarized in the table below. The molecule contains CH₃ (methyl) groups at the end of the pentyl chain and numerous CH₂ (methylene) groups in both the chain and the ring.

Vibrational ModeWavenumber Range (cm⁻¹)Expected IntensityAnnotation
C-H Asymmetric Stretch (CH₃)~2960StrongFrom terminal methyl group of the pentyl chain.[6]
C-H Asymmetric Stretch (CH₂)~2925StrongFrom methylene (B1212753) groups in the pentyl chain and cyclopentyl ring.[7]
C-H Symmetric Stretch (CH₃)~2870MediumFrom terminal methyl group of the pentyl chain.
C-H Symmetric Stretch (CH₂)~2850StrongFrom methylene groups in the pentyl chain and cyclopentyl ring.[2][6]
C-H Bending (Scissoring, CH₂)~1465MediumFrom methylene groups in the pentyl chain and cyclopentyl ring.[6][8]
C-H Bending (Asymmetric, CH₃)~1450MediumFrom terminal methyl group of the pentyl chain.
C-H Bending (Symmetric, CH₃)~1375Weak-MediumCharacteristic "umbrella" mode of the methyl group.[2]

Fingerprint Region

The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[9] This area of the spectrum contains complex and overlapping C-C stretching and various C-H bending and rocking vibrations. While individual peaks in this region are difficult to assign, the overall pattern is unique to this compound and serves as a definitive identifier when compared against a reference spectrum.[2][9] The absence of strong absorption bands from other functional groups (e.g., C=O, O-H, C=C) confirms the purity of the aliphatic hydrocarbon structure.[9]

Visualizations

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for Liquid Samples cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis prep_start Start clean_plates Clean Salt Plates prep_start->clean_plates apply_sample Apply Liquid Sample (1-2 drops) clean_plates->apply_sample form_film Form Thin Film apply_sample->form_film mount_sample Mount in Spectrometer form_film->mount_sample bg_scan Collect Background Spectrum mount_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan ft_process Fourier Transform (Interferogram -> Spectrum) sample_scan->ft_process bg_subtract Background Subtraction ft_process->bg_subtract interpret Interpret Spectrum (Identify Peaks) bg_subtract->interpret report Final Report interpret->report FTIR_Principle Principle of IR Absorption by this compound cluster_molecule Molecular Interaction IR_Source Infrared Radiation Source (Broadband Frequencies) Sample This compound Sample IR_Source->Sample Bonds C-H & C-C Bonds Vibrations Molecular Vibrations (Stretching & Bending) Bonds->Vibrations absorb specific IR frequencies Detector FTIR Detector (Measures Transmitted Light) Vibrations->Detector results in less transmitted light at specific frequencies Spectrum Final FTIR Spectrum (Absorption vs. Wavenumber) Detector->Spectrum generates signal

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Pentylcyclopentane Separation by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic separation of pentylcyclopentane.

Troubleshooting and FAQs

This section addresses common issues encountered during the GC analysis of this compound.

Q1: Why am I seeing poor resolution or peak broadening for this compound?

A: Poor resolution, where peaks are not well separated, and peak broadening can stem from several factors. Start by checking your column and method parameters.[1][2]

  • Column Choice: this compound is a non-polar alkane. The principle of "likes dissolves like" is fundamental in GC column selection.[3] Using a non-polar column is the best starting point. These columns separate compounds primarily based on their boiling points.[4]

  • Temperature Program: A temperature ramp rate that is too fast can prevent the proper separation of compounds with similar boiling points.[5] Try decreasing the ramp rate (e.g., from 15°C/min to 10°C/min) to improve separation.[6]

  • Carrier Gas Velocity: An incorrect carrier gas flow rate can lead to broader peaks. Verify that your flow rate or linear velocity is set correctly according to your method.[1]

  • Column Contamination: Contamination at the head of the column can act as a new stationary phase, causing peaks to widen. Trimming 10-20 cm from the front of the column can often resolve this issue.[7][8]

Q2: What is causing my this compound peak to tail?

A: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common problem. It can be caused by chemical interactions or physical issues within the system.[9][10]

  • System Activity: Although hydrocarbons like this compound are non-active, severe contamination in the system can lead to tailing even for non-polar compounds.[11] Ensure the injector liner is clean and deactivated.[11]

  • Column Contamination: Non-volatile residues in the sample can accumulate at the column inlet, causing tailing.[8] Regular column bake-outs and trimming the inlet can mitigate this.[8][11]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create unswept volumes, leading to tailing.[9] Reinstall the column according to the manufacturer's guidelines.

  • Injector Temperature: If the injector temperature is too low, higher-boiling compounds like this compound may not vaporize completely and instantaneously, which can cause tailing.[9]

Q3: My retention times are shifting between injections. What should I check?

A: Unstable retention times can make peak identification unreliable. The issue can often be traced to leaks, or inconsistent flow or temperature.[12][13]

  • System Leaks: A leak in the injector, particularly a worn septum, is a frequent cause of erratic retention times.[13] Replace the septum and check all fittings for tightness.

  • Flow Rate Fluctuation: Verify that the carrier gas flow rate is stable. Inconsistent flow directly impacts how quickly analytes move through the column.[13] A faulty flow controller or pressure regulator could be the cause.[13]

  • Oven Temperature Instability: Ensure the GC oven is maintaining a stable temperature. Drifts in oven temperature will cause retention times to shift.[14]

  • Column Maintenance: If you have recently trimmed the column, the length has changed. You must update the column dimensions in the instrument's software to ensure the electronic pressure control (EPC) calculates the correct flow rate.[12][15]

Q4: I am not detecting a peak for this compound, or the response is very low. What are the possible causes?

A: A complete loss of signal or a significant drop in sensitivity can be frustrating. The problem could be with the sample injection, the system, or the detector.[2][16]

  • Syringe/Injection Problem: Check that the autosampler syringe is drawing and injecting the sample correctly. A plugged or defective syringe is a common culprit.[17] Also, verify that the sample vial contains enough liquid.[16]

  • Incorrect Inlet/Detector Temperatures: The injector temperature must be high enough to vaporize the sample, and the detector temperature must be high enough to prevent condensation.[17]

  • High Split Ratio: If you are using a split injection, the split ratio might be too high, meaning most of your sample is being vented instead of going onto the column. Try reducing the split ratio.[17]

  • Detector Issues: For a Flame Ionization Detector (FID), ensure that the hydrogen and air gas flows are set correctly and that the flame is lit.[16]

Experimental Protocols

This section provides a detailed methodology for a standard gas chromatography experiment for separating this compound.

2.1. Standard GC Analysis Protocol

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, non-polar solvent like hexane (B92381) or heptane.

    • Create a series of calibration standards through serial dilution of the stock solution to cover the expected concentration range of your samples.

    • Dilute the unknown sample with the same solvent to ensure the analyte concentration falls within the established calibration range.[18]

  • Instrument Setup and Parameters:

    • Install a suitable non-polar capillary column into the gas chromatograph.

    • Set the carrier gas (Helium or Hydrogen) flow rate.

    • Establish the temperature program for the oven, inlet, and detector.

    • Configure the data acquisition software with the appropriate method parameters.

  • Data Acquisition:

    • Inject a solvent blank first to ensure the system is clean.

    • Run the series of calibration standards, starting from the lowest concentration.

    • Inject the unknown sample(s). Re-run a standard periodically to check for retention time drift.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time established from the standards.[18]

    • Integrate the peak area for all standards and samples.

    • Generate a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of this compound in the unknown sample using the calibration curve.

Parameter Optimization Data

Quantitative data is crucial for optimizing separation. The tables below summarize key parameters and their typical ranges for separating non-polar hydrocarbons like this compound.

Table 1: GC Column Selection Guide

ParameterRecommendation for this compoundRationale
Stationary Phase Non-Polar (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane)This compound is a non-polar hydrocarbon. Non-polar phases separate analytes primarily by boiling point, which is ideal for this class of compounds.[3][4]
Column Length 30 mProvides a good balance of resolution and analysis time for routine separations.[19]
Internal Diameter (ID) 0.25 mmOffers a good compromise between separation efficiency and sample loading capacity.[3][20]
Film Thickness 0.25 µmStandard thickness suitable for a wide range of volatile and semi-volatile compounds.[19]

Table 2: Typical GC Method Parameters

ParameterValuePurpose & Optimization Notes
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.[21]
Detector (FID) Temp 250 - 300 °CPrevents condensation of the analyte as it elutes from the column.[21]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis, but Helium is more commonly used for safety.[18]
Flow Rate 1.0 - 2.0 mL/minThe optimal flow rate maximizes column efficiency. This should be optimized for the specific column dimensions.[5]
Split Ratio 50:1A good starting point. Decrease for trace analysis (e.g., 20:1) or increase for high concentration samples.[21]
Oven Program 40°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)The initial hold allows for focusing of early eluting peaks. The ramp rate can be slowed to improve resolution of closely eluting compounds.[6][22]

Visualization of Workflows and Logic

4.1. General GC Analysis Workflow

The following diagram illustrates the standard workflow for a gas chromatography analysis, from preparing the sample to analyzing the final data.

GC_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A Sample & Standard Preparation B Instrument Setup (Column, Gases, Temps) A->B C Inject Solvent Blank B->C D Inject Calibration Standards C->D E Inject Unknown Sample(s) D->E F Identify & Integrate Peaks E->F G Generate Calibration Curve F->G H Calculate Sample Concentration G->H I Report Results H->I

Caption: Standard workflow for GC analysis.

4.2. Troubleshooting Flowchart for Poor Peak Resolution

This decision tree guides the user through a logical process to diagnose and solve issues related to poor peak resolution in their chromatogram.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution / Broadening Q1 Is the correct column (non-polar) installed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No  No Q2 Is the temperature ramp rate optimized? A1_Yes->Q2 Sol1 Action: Install appropriate non-polar column (e.g., DB-1, HP-5). A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No  No Q3 Is carrier gas flow rate set correctly? A2_Yes->Q3 Sol2 Action: Decrease ramp rate (e.g., from 15°C/min to 10°C/min). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No  No Q4 Is the column inlet contaminated? A3_Yes->Q4 Sol3 Action: Verify and set correct linear velocity or flow rate. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No  No Sol4 Action: Trim 10-20 cm from the column inlet and reinstall. A4_Yes->Sol4 End Resolution should be improved. If not, check for system leaks or detector issues. A4_No->End Sol4->End

Caption: Troubleshooting logic for poor peak resolution.

References

"challenges in pentylcyclopentane quantification in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of pentylcyclopentane and related alkylated cycloalkanes in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices like biological fluids or environmental samples?

A1: The primary challenges stem from the compound's volatility and non-polar nature, which are common for many hydrocarbons. Key issues include:

  • Matrix Effects: Components of the sample matrix (e.g., proteins, salts, other organic molecules) can interfere with the analysis, either enhancing or suppressing the signal.[1][2] In gas chromatography (GC), this can happen when non-volatile matrix components accumulate in the injector or on the column, creating active sites that can interact with the analyte.[1]

  • Co-elution: The complexity of matrices often leads to co-elution, where other compounds have similar retention times to this compound, making accurate quantification difficult. This is a significant issue in the analysis of complex hydrocarbon mixtures like diesel exhaust.[3]

  • Analyte Loss during Sample Preparation: Due to its volatility, this compound can be lost during sample preparation steps such as solvent evaporation or extraction.[4]

  • Low Sensitivity: Achieving low detection limits can be challenging, especially for trace-level analysis.[4] This is often due to the compound's poor ionization efficiency or interaction with the analytical system.

  • Isomer Interference: Distinguishing this compound from its various structural isomers and other C10-cycloalkanes can be difficult with standard GC-MS methods, requiring high-resolution chromatography.[3][5]

Q2: My this compound recovery is low and inconsistent. What are the likely causes?

A2: Low and variable recovery is a common problem in volatile organic compound (VOC) analysis.[6] Potential causes include:

  • Inappropriate Sample Preparation: The chosen extraction technique may not be optimal for a volatile hydrocarbon. For instance, in liquid-liquid extractions, the partitioning of this compound into the organic solvent may be incomplete.[7]

  • Analyte Degradation: Although less common for a stable hydrocarbon, interactions with active sites in the GC system can cause degradation, especially at high temperatures.[4]

  • Carryover: Residual analyte from a previous, more concentrated sample can adsorb onto surfaces in the autosampler or GC inlet and then desorb during a subsequent run, leading to inaccurate results.[4]

  • System Leaks: Leaks in the purge and trap system, autosampler, or GC inlet can lead to a loss of sample vapor.[6]

Q3: I'm observing significant signal suppression/enhancement for my analyte. How can I mitigate these matrix effects?

A3: Matrix effects are a well-documented phenomenon in GC analysis.[1][8][9] Here are several strategies to address them:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is as similar as possible to your samples. This helps to compensate for the signal alteration caused by the matrix.[2][8]

  • Use of an Internal Standard: A suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) can help correct for both recovery issues and matrix effects.

  • Analyte Protectants: Adding "analyte protectants" to both samples and standards can reduce the interaction of the analyte with active sites in the GC inlet, leading to a more consistent response.[8]

  • Enhanced Sample Cleanup: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.[7]

  • Modify GC Inlet Conditions: Using a different type of GC liner or optimizing the injection temperature can minimize the interaction of matrix components with the analyte.

Q4: How can I improve the separation of this compound from other interfering hydrocarbons?

A4: Achieving good chromatographic resolution is key. Consider the following:

  • Column Selection: Use a GC column with a stationary phase that provides good selectivity for hydrocarbons. A longer column or a column with a thicker film can also increase resolution.[10]

  • Optimize GC Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Comprehensive Two-Dimensional GC (GCxGC): For extremely complex samples, GCxGC provides significantly enhanced separation power compared to conventional one-dimensional GC, allowing for the separation of different hydrocarbon classes and isomers.[3]

  • Selective Detection: Using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can improve selectivity and reduce interference from co-eluting compounds.[11]

Troubleshooting Guides

Guide 1: No or Low Analyte Response

This guide provides a systematic approach to troubleshooting when you observe little to no peak for this compound.

StepActionRationale
1 Verify System Integrity Perform a leak check on the purge and trap or headspace system and the GC inlet.[6] A leak will result in the loss of volatile analytes.
2 Check Sample Preparation Prepare a known, high-concentration standard and analyze it. If the standard also shows no peak, the issue is likely with the analytical system. If the standard is detected, the problem lies within your sample preparation procedure (e.g., inefficient extraction, analyte loss).
3 Inspect the Analytical Trap (for Purge & Trap) Ensure you are using the correct analytical trap for volatile hydrocarbons. Some traps are not designed to retain C10 compounds effectively.[6][10]
4 Direct Injection If possible, perform a direct liquid injection of a standard into the GC. If a peak is observed, the problem is isolated to the sample introduction system (e.g., autosampler, purge and trap).[6] If no peak is seen, the issue is with the GC or detector.
5 Review MS Parameters Confirm that the mass spectrometer is set to monitor the correct ions for this compound and that the detector is turned on and functioning correctly.
Guide 2: Poor Peak Shape (Tailing or Fronting)

Poor chromatography can significantly impact integration and quantification accuracy.

StepActionRationale
1 Check for Active Sites Inject a standard containing a more polar, active compound. If it shows significant tailing, there are likely active sites in the system.
2 Maintain the GC Inlet Replace the inlet liner and septum. Non-volatile matrix components can accumulate in the liner, creating active sites that interact with analytes.[1]
3 Condition the GC Column Bake out the GC column according to the manufacturer's instructions to remove contaminants. If the problem persists, you may need to trim the front end of the column or replace it entirely.
4 Optimize Injection Parameters Ensure the injection temperature is appropriate. Too low a temperature can cause slow vaporization, leading to broad peaks.
5 Check for Column Overload If you observe fronting peaks, you may be injecting too much analyte. Dilute the sample and re-inject.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Biological Fluids

This protocol provides a general methodology for the extraction of volatile compounds like this compound from a complex matrix like whole blood or plasma.

  • Sample Preparation:

    • Aliquot 1 mL of the biological sample (e.g., plasma) into a 20 mL headspace vial.

    • To disrupt protein-analyte binding and improve analyte release, add a protein denaturing agent and a salt. For example, add a solution to achieve a final concentration of 2.5 M urea (B33335) and a saturated concentration of NaCl.[12][13]

    • Add an appropriate internal standard (e.g., deuterated cyclopentane (B165970) derivative) to the vial.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray, which is coupled to a GC-MS system.

    • Incubate the sample at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 20-30 minutes) with agitation to facilitate the equilibration of this compound between the sample and the headspace.[14]

    • Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane - PDMS) to the headspace for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile analytes.[14]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

    • GC Conditions (Example):

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 83, 140).

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Volatile Hydrocarbon Recovery

This table summarizes typical recovery and precision data for different sample preparation techniques used for compounds similar to this compound in complex matrices.

TechniqueMatrixAnalyte ClassAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
HS-SPME Whole BloodVolatile Organic Compounds85 - 115< 15[13]
Purge and Trap WastewaterVolatile Organic Compounds80 - 120< 20[15]
Liquid-Liquid Extraction Biological FluidsGeneral Bioanalysis60 - 90< 15[7]
Solid-Phase Extraction Biological FluidsGeneral Bioanalysis70 - 105< 10[7]

Note: Data is representative for the technique and analyte class, not specific to this compound unless cited.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Collect Complex Matrix (e.g., Blood, Water) spike 2. Spike with Internal Standard sample->spike extract 3. HS-SPME Extraction (Incubate & Adsorb) spike->extract desorb 4. Thermal Desorption in GC Inlet extract->desorb separate 5. GC Separation desorb->separate detect 6. MS Detection (SIM/Scan Mode) separate->detect integrate 7. Peak Integration detect->integrate quantify 8. Quantification vs. Calibration Curve integrate->quantify report 9. Report Results quantify->report troubleshooting_tree cluster_prep Sample Preparation Issues cluster_system System Issues cluster_matrix Matrix Effects start Problem: Low/Inconsistent Recovery prep_check Is extraction method validated for volatile hydrocarbons? start->prep_check prep_no Solution: Optimize extraction (e.g., HS-SPME, P&T) prep_check->prep_no No system_check Is there carryover or a system leak? prep_check->system_check Yes prep_yes Yes system_yes Solution: Run blanks, perform leak check, clean system system_check->system_yes Yes matrix_check Are matrix effects suspected? system_check->matrix_check No system_no No matrix_yes Solution: Use matrix-matched calibrants or internal standards matrix_check->matrix_yes Yes

References

"improving resolution of pentylcyclopentane isomers in GC"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Resolution of Pentylcyclopentane Isomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline resolution for this compound isomers so challenging?

A1: this compound isomers possess very similar physicochemical properties. Their structural similarity results in nearly identical boiling points and polarities, leading to very close elution times on a standard GC column and a high tendency for co-elution.[1] Effective separation, therefore, requires meticulous optimization of the chromatographic system to exploit subtle differences in their interaction with the stationary phase.

Q2: What is the single most critical parameter for improving the separation of isomers?

A2: The choice of the GC column's stationary phase is the most critical factor as it governs the selectivity of the separation.[2] The stationary phase dictates the specific molecular interactions (e.g., dispersion, dipole-dipole) that differentiate the isomers.[2][3] For isomers with nearly identical boiling points, selecting a phase that offers a different interaction mechanism is key to achieving resolution.

Q3: Should I use an isothermal or a temperature-programmed oven method?

A3: For a sample containing multiple isomers that elute over a range of temperatures, a temperature-programmed method is almost always superior to an isothermal one.[4] Temperature programming helps to sharpen later-eluting peaks, reduce analysis time, and improve the overall separation of compounds with varying volatilities.[4][5]

Q4: How does my choice of carrier gas impact the resolution?

A4: The choice of carrier gas (e.g., helium, hydrogen, nitrogen) and its flow rate (linear velocity) significantly affects column efficiency. Hydrogen often provides better efficiency than helium at higher linear velocities, which can lead to faster analysis times without a significant loss of resolution.[6] Operating at the optimal flow rate for the chosen gas is crucial, as velocities that are too high or too low will decrease efficiency and degrade resolution.[1][7]

Troubleshooting Guide: Common Issues and Solutions

Problem: Poor Resolution / Co-elution of Isomers

Question: My this compound isomers are not separating. What is the first and simplest parameter I should adjust?

Answer: The first step is to optimize the oven temperature program. Decreasing the temperature ramp rate (e.g., from 10°C/min to 3°C/min) is a simple and effective way to improve separation.[1][7] A slower ramp increases the interaction time of the analytes with the stationary phase, allowing for better differentiation between closely eluting isomers. Additionally, lowering the initial oven temperature can improve the resolution of early-eluting peaks.[5][8]

Question: I have optimized the temperature program, but the isomers still co-elute. What should I try next?

Answer: If temperature optimization is insufficient, the next step is to address the column's selectivity and efficiency.

  • Change the Stationary Phase: This is the most powerful tool for altering selectivity.[2] If you are using a non-polar column (like a DB-1 or DB-5), which separates primarily by boiling point, switch to a more polar column. A mid-polarity phase (e.g., 50% Phenyl Polysiloxane) or a high-polarity WAX (polyethylene glycol) or cyanopropyl-based phase can introduce different separation mechanisms, such as dipole-dipole interactions, which may resolve the isomers.[9][10][11] For particularly difficult separations, a liquid crystalline stationary phase, which separates based on molecular shape, can be highly effective.[12][13]

  • Increase Column Length: Doubling the column length increases theoretical plates and can improve resolution by approximately 40%.[14] However, this will also double the analysis time.

  • Decrease Column Internal Diameter (ID): Switching from a 0.25 mm ID column to a 0.18 mm ID column increases efficiency and can significantly improve resolution.[6]

Problem: Peaks are Broad, Leading to Poor Resolution

Question: My chromatogram shows broad peaks instead of sharp ones. How can I fix this?

Answer: Peak broadening reduces resolution and can be caused by several factors.

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas is set to the optimal linear velocity for your column's dimensions and carrier gas type. Flow rates that are too high or too low reduce efficiency and cause peaks to broaden.[1]

  • Reduce Film Thickness: A thinner stationary phase film reduces the time it takes for the analyte to diffuse in and out of the phase, resulting in sharper peaks.[3][14] This is especially effective for higher molecular weight compounds.

  • Check for System Issues: Broad peaks can also result from injecting too much sample (column overload), an inappropriate injection temperature, or active sites in the inlet liner.[1][7]

Data Presentation

Table 1: GC Stationary Phase Selection Guide for Hydrocarbon Isomers

Stationary Phase TypePolaritySeparation PrincipleRecommended Use Case for this compound Isomers
100% Dimethylpolysiloxane (e.g., DB-1)Non-PolarBoiling Point / van der Waals forcesInitial screening; separates based on volatility. Unlikely to resolve isomers with very close boiling points.[9]
5% Phenyl 95% Dimethylpolysiloxane (e.g., DB-5)Low-PolarityBoiling Point & slight polarizabilityA good general-purpose starting point. May provide some separation if isomers have minor differences in polarizability.[9]
50% Phenyl 50% Methylpolysiloxane (e.g., DB-17)Mid-PolarityShape selectivity & polarizabilityIncreased phenyl content enhances selectivity for aromatic and slightly polar compounds. May offer improved resolution based on molecular shape.[10]
Polyethylene Glycol (PEG) (e.g., DB-WAX)High-PolarityDipole-dipole, Hydrogen bondingRecommended when non-polar columns fail. Exploits small differences in polarity between isomers.[15][16]
Liquid Crystalline PhasesVariesMolecular Shape (Length-to-breadth ratio)Advanced option for separating structurally similar positional and geometric isomers that are inseparable on other phases.[12][13]

Table 2: Summary of GC Parameter Adjustments on Resolution and Analysis Time

ParameterActionEffect on ResolutionEffect on Analysis TimeRationale
Oven Temperature Decrease Ramp RateIncrease IncreaseMore interaction time with the stationary phase enhances separation.[5]
Decrease Initial TempIncrease (for early peaks)IncreaseIncreases retention and separation of highly volatile components.[8]
Column Dimensions Increase LengthIncrease IncreaseMore theoretical plates lead to higher efficiency.[14]
Decrease Internal DiameterIncrease DecreaseHigher efficiency leads to sharper, taller peaks.[6]
Decrease Film ThicknessIncrease DecreaseReduces mass transfer resistance, leading to narrower peaks.[3]
Carrier Gas Optimize Flow RateIncrease VariesMaximum efficiency is achieved at the optimal linear velocity.[7]
Switch He -> H₂Slight Decrease DecreaseHydrogen allows for the use of higher flow rates with minimal loss in efficiency.[6]

Experimental Protocols

Protocol: Systematic Method Development for this compound Isomer Resolution
  • Initial Column and Conditions Selection:

    • Column: Begin with a standard, low-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane phase).

    • Carrier Gas: Use Helium or Hydrogen at an optimal flow rate (e.g., ~1.0-1.5 mL/min for He).

    • Injector: Use a split injection (e.g., 50:1 split ratio) at 250°C to ensure sharp initial peaks.

    • Detector: Use a Flame Ionization Detector (FID) at 275°C.

  • Perform a Scouting Gradient Run:

    • To determine the elution temperature range of the isomers, perform an initial fast-gradient run.[5]

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a high final temperature (e.g., 250°C) and hold for 5 minutes.[5]

  • Optimize the Temperature Program:

    • Based on the scouting run, adjust the temperature program to focus on the region where the isomers elute.

    • Lower the initial temperature to 10-20°C below the elution temperature of the first isomer.

    • Significantly decrease the ramp rate through the elution window of the target isomers (e.g., to 1-3°C/min). This is the most critical optimization step.[1]

    • You may add a short isothermal hold at the average elution temperature to maximize separation.

  • Evaluate and Change Columns if Necessary:

    • If resolution is still inadequate after temperature optimization, change the stationary phase.

    • Select a column with a different selectivity, moving up in polarity (e.g., to a WAX or cyanopropyl column) as detailed in Table 1.

    • Repeat steps 2 and 3 with the new column to optimize the method for the new stationary phase.

  • Fine-Tune for Speed and Efficiency:

    • Once acceptable resolution is achieved, you can optimize for analysis time by slightly increasing the ramp rate or switching the carrier gas to hydrogen and increasing the linear velocity.[6]

Visualizations

TroubleshootingWorkflow cluster_column Column Options start Start: Poor Isomer Resolution (Co-elution) temp_opt Step 1: Optimize Temperature Program - Decrease Ramp Rate - Lower Initial Temperature start->temp_opt check1 Resolution Adequate? temp_opt->check1 column_select Step 2: Change Analytical Column check1->column_select No end_good Success: Method Optimized check1->end_good Yes phase A) Change Stationary Phase (Increase Polarity) column_select->phase dims B) Change Dimensions - Increase Length - Decrease ID column_select->dims check2 Resolution Adequate? phase->check2 dims->check2 flow_opt Step 3: Fine-Tune Carrier Gas - Optimize Flow Rate - Switch He -> H₂ for speed check2->flow_opt Yes end_bad Consult Advanced Techniques (e.g., Liquid Crystal Phases) check2->end_bad No flow_opt->end_good

Caption: Troubleshooting workflow for improving the GC resolution of isomers.

GC_Parameters Resolution Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution StationaryPhase Stationary Phase (Polarity, Type) StationaryPhase->Selectivity Primary Effect ColumnDims Column Dimensions (L, ID, df) ColumnDims->Efficiency Primary Effect ColumnDims->Retention Secondary Effect Temperature Oven Temperature (Initial, Ramp Rate) Temperature->Selectivity Secondary Effect Temperature->Retention Primary Effect CarrierGas Carrier Gas (Type, Flow Rate) CarrierGas->Efficiency Primary Effect

Caption: Logical relationships of primary GC parameters affecting resolution.

References

"mitigating matrix effects in pentylcyclopentane analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in pentylcyclopentane analysis.

Troubleshooting Guide

Q1: I am observing inconsistent peak areas for this compound across different sample injections. Could this be due to matrix effects?

A: Yes, inconsistent peak areas are a common symptom of matrix effects. In Gas Chromatography-Mass Spectrometry (GC-MS), this often manifests as signal enhancement, where co-eluting matrix components protect the analyte from degradation or adsorption at active sites within the injector and column.[1][2] This "analyte protectant" effect can lead to artificially high and variable results. Conversely, signal suppression can also occur.

To diagnose this, you can perform a simple test:

  • Prepare a this compound standard in a pure solvent (e.g., hexane).

  • Prepare a second standard at the same concentration in a blank matrix extract (a sample known not to contain this compound but representative of your samples).

  • Analyze both standards under the same GC-MS conditions.

If the peak area of the matrix-spiked standard is significantly different from the solvent standard, a matrix effect is present.

Q2: My calibration curve for this compound has poor linearity (R² < 0.99) when using standards prepared in solvent. How can I improve this?

A: Poor linearity in calibration curves prepared in a neat solvent is a strong indicator of matrix effects. The varying composition of your samples can cause a non-uniform response to the analyte.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[3][4] This helps to ensure that the standards and the samples experience similar matrix effects, thus improving linearity and accuracy.

  • Use an Internal Standard: The addition of a suitable internal standard can compensate for variations in sample injection and matrix effects. An ideal internal standard is a compound that is chemically similar to this compound but not present in the samples. A stable isotope-labeled version of this compound would be the best choice.

  • Optimize Sample Preparation: A more rigorous sample cleanup can help to remove interfering matrix components. Consider the sample preparation techniques outlined in the FAQs below.

Q3: I suspect matrix effects are impacting my results, but I don't have a blank matrix for matrix-matched calibration. What are my options?

A: When a blank matrix is unavailable, you can employ the following strategies:

  • Standard Addition Method: This involves adding known amounts of a this compound standard to several aliquots of your sample. The concentration of the analyte in the original sample can be determined by extrapolating the calibration curve to the point where the response is zero.

  • Use of a Surrogate Matrix: If a true blank matrix is not available, a surrogate matrix with similar properties can be used. For example, if analyzing this compound in soil, a certified reference material of a similar soil type could be used.

  • Analyte Protectants: These are compounds added to both standards and samples that help to mask active sites in the GC system, thereby equalizing the response between solvent-based standards and matrix-containing samples.[1]

Below is a troubleshooting workflow to help you decide on the best approach:

MitigatingMatrixEffects start Inconsistent Results or Poor Linearity check_matrix_effect Perform Matrix Effect Test (Solvent vs. Matrix Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No blank_matrix_available Is a Blank Matrix Available? matrix_effect_present->blank_matrix_available troubleshoot_other Troubleshoot Other Parameters (e.g., instrument, sample prep) no_matrix_effect->troubleshoot_other matrix_matched_cal Use Matrix-Matched Calibration blank_matrix_available->matrix_matched_cal Yes standard_addition Use Standard Addition Method blank_matrix_available->standard_addition No use_is Incorporate an Internal Standard matrix_matched_cal->use_is standard_addition->use_is optimize_cleanup Optimize Sample Cleanup use_is->optimize_cleanup

Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q4: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A: The choice of sample preparation technique depends on the complexity of the matrix. For a non-polar compound like this compound, the following methods are generally effective:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For extracting this compound from an aqueous matrix, a non-polar organic solvent like hexane (B92381) or diethyl ether would be suitable.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to isolate the analyte from the sample matrix. For this compound, a reversed-phase sorbent (e.g., C18) would be appropriate, where the non-polar analyte is retained on the sorbent while more polar matrix components are washed away.

  • Supported Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is coated onto an inert solid support. A water-immiscible organic solvent is then passed through the support to extract the analyte.[5][6]

Q5: How do I choose a suitable internal standard for this compound analysis?

A: An ideal internal standard should have similar chemical and physical properties to the analyte and should not be present in the samples. For this compound, good choices would be:

  • Stable Isotope-Labeled this compound: This is the gold standard as it co-elutes with the analyte and behaves almost identically during sample preparation and analysis.

  • A Structurally Similar Cycloalkane: If a labeled standard is not available, another cycloalkane with a similar boiling point and polarity that is not expected to be in your samples could be used (e.g., ethylcyclohexane (B155913) or propylcyclohexane).

  • A Deuterated Alkane: A commercially available deuterated n-alkane with a similar retention time can also be a good option.

Q6: Can matrix effects be beneficial in this compound analysis?

A: In some cases, the matrix enhancement effect can be harnessed to increase the sensitivity of the analysis.[1] By using matrix-matched standards, the protective effect of the matrix components can lead to a stronger analyte signal and a lower limit of detection.[1] However, this requires a consistent and well-characterized matrix to ensure reproducibility.

Quantitative Data Summary

The following table summarizes the potential impact of matrix effects and the effectiveness of mitigation strategies, based on general observations in GC-MS analysis. The values are illustrative and will vary depending on the specific matrix and analytical conditions.

Mitigation StrategyExpected Impact on Signal Variation (RSD%)Expected Improvement in Accuracy (% Recovery)
None (Solvent Calibration)> 20%50 - 150%
Matrix-Matched Calibration< 15%90 - 110%
Internal Standard< 10%95 - 105%
Optimized Sample Cleanup< 15%85 - 115%
Matrix-Matched + Internal Standard< 5%98 - 102%

Experimental Protocols

Protocol: Liquid-Liquid Extraction of this compound from an Aqueous Matrix

This protocol provides a general methodology for extracting this compound from a water-based sample.

Materials:

  • Sample containing this compound

  • Hexane (or other suitable non-polar solvent)

  • Internal Standard (e.g., deuterated this compound)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: To a 10 mL aliquot of the aqueous sample in a centrifuge tube, add a known amount of the internal standard.

  • Salting Out: Add 1 g of sodium chloride to the sample and vortex to dissolve. This increases the polarity of the aqueous phase and promotes the partitioning of this compound into the organic solvent.

  • Extraction: Add 5 mL of hexane to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

Below is a workflow diagram for the LLE protocol:

LLE_Workflow start Start: Aqueous Sample add_is Add Internal Standard start->add_is add_salt Add NaCl and Vortex add_is->add_salt add_solvent Add Hexane and Vortex add_salt->add_solvent centrifuge Centrifuge for Phase Separation add_solvent->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_extract Dry with Na2SO4 collect_organic->dry_extract analyze Analyze by GC-MS dry_extract->analyze

Liquid-Liquid Extraction Workflow.

References

Technical Support Center: Troubleshooting Pentylcyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during this synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two primary synthetic routes: Friedel-Crafts Alkylation and the Grignard Reaction.

Friedel-Crafts Alkylation Route

Q1: I am getting a low yield of this compound and a significant amount of di- and tri-substituted byproducts. How can I improve the selectivity for mono-alkylation?

A1: This issue, known as polyalkylation, is a common challenge in Friedel-Crafts alkylation. The initial pentyl group added to the cyclopentane (B165970) ring is an activating group, making the product more reactive than the starting material and thus prone to further alkylation.

Troubleshooting Strategies:

  • Molar Ratio of Reactants: The most effective way to minimize polyalkylation is to use a large excess of the cyclopentane substrate relative to the pentyl halide. This increases the statistical probability of the electrophile reacting with the starting material rather than the alkylated product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the reaction rate and reduce the likelihood of subsequent alkylations.

  • Choice of Catalyst: While a strong Lewis acid like AlCl₃ is typically used, exploring milder catalysts might reduce the reactivity and improve selectivity.

Q2: My final product is a mixture of isomers, including sec-pentylcyclopentane and other rearranged products, instead of the desired n-pentylcyclopentane. What is causing this and how can it be prevented?

A2: This is due to carbocation rearrangement, a well-known side reaction in Friedel-Crafts alkylation. The initially formed primary pentyl carbocation can rearrange to a more stable secondary carbocation via a hydride shift before alkylating the cyclopentane ring.

Troubleshooting Strategies:

  • Alternative Synthesis Route: The most reliable way to avoid carbocation rearrangement is to use the Friedel-Crafts acylation followed by a reduction. First, acylate cyclopentane with pentanoyl chloride to form cyclopentyl pentyl ketone. The acylium ion intermediate in this reaction is resonance-stabilized and does not rearrange. Subsequently, the ketone can be reduced to the desired n-pentylcyclopentane using methods like the Clemmensen or Wolff-Kishner reduction.

  • Choice of Alkylating Agent: Using an alkylating agent that is less prone to rearrangement, if available, can be an option. However, for a straight-chain pentyl group, rearrangement is highly probable with standard Friedel-Crafts conditions.

IssuePotential CauseRecommended SolutionExpected Outcome
Low Yield of Mono-alkylated Product Polyalkylation due to the activating nature of the alkyl group.Use a large excess of cyclopentane; Lower the reaction temperature.Increased selectivity for this compound.
Formation of Isomeric Byproducts Carbocation rearrangement of the pentyl group.Switch to a two-step Friedel-Crafts acylation-reduction sequence.Formation of n-pentylcyclopentane without rearranged isomers.
Grignard Reaction Route

Q1: The Grignard reaction to form 1-pentylcyclopentanol is not initiating. What could be the problem?

A1: The formation of the Grignard reagent (pentylmagnesium bromide) is highly sensitive to reaction conditions. Failure to initiate is a common issue.

Troubleshooting Strategies:

  • Anhydrous Conditions: Grignard reagents are extremely reactive with water. Ensure all glassware is thoroughly oven or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents (e.g., diethyl ether, THF) must be anhydrous.[1][2]

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer. Activate the magnesium by gently crushing it with a mortar and pestle, adding a small crystal of iodine (the purple color will disappear upon initiation), or using a few drops of 1,2-dibromoethane.[2]

  • Initiation Temperature: Gentle heating with a heat gun may be necessary to start the reaction. However, be prepared to cool the flask once the reaction begins, as the formation of the Grignard reagent is exothermic.[2]

Q2: I am observing a low yield of the desired 1-pentylcyclopentanol, and my starting material, cyclopentanone (B42830), is recovered after the workup. Why is this happening?

A2: This is likely due to the Grignard reagent acting as a base and deprotonating the cyclopentanone at the alpha-position to form an enolate, rather than acting as a nucleophile and adding to the carbonyl group. Upon acidic workup, the enolate is simply protonated back to cyclopentanone.[2]

Troubleshooting Strategies:

  • Slow Addition at Low Temperature: Add the cyclopentanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C). This favors the nucleophilic addition pathway over the enolization (deprotonation) pathway.[2]

  • Inverse Addition: In some cases, adding the Grignard reagent slowly to the ketone solution can improve the yield, although this is less common for preventing enolization.

Q3: My reaction produced a significant amount of decane (B31447) as a byproduct. What is the source of this impurity?

A3: This is likely due to a Wurtz-type coupling reaction where the pentylmagnesium bromide reacts with unreacted pentyl bromide.

Troubleshooting Strategies:

  • Controlled Addition of Alkyl Halide: During the formation of the Grignard reagent, add the pentyl bromide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Ensure Complete Grignard Formation: Allow sufficient reaction time for the pentyl bromide to react completely with the magnesium before adding the cyclopentanone.

IssuePotential CauseRecommended SolutionExpected Outcome
Reaction Fails to Initiate Presence of moisture; Inactive magnesium surface.Ensure strict anhydrous conditions; Activate magnesium.[1][2]Successful formation of the Grignard reagent.
Low Product Yield with Recovered Starting Material Enolization of cyclopentanone by the Grignard reagent.Slow addition of cyclopentanone at low temperature (0 °C).[2]Increased yield of 1-pentylcyclopentanol.
Formation of Decane Byproduct Wurtz-type coupling of the Grignard reagent with pentyl bromide.Slow, controlled addition of pentyl bromide during Grignard formation.Minimized formation of decane.

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Cyclopentane followed by Clemmensen Reduction

Part A: Synthesis of Cyclopentyl Pentyl Ketone (Friedel-Crafts Acylation)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add pentanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 20 minutes at 0 °C to form the acylium ion complex.

  • Alkylation: Add cyclopentane (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclopentyl pentyl ketone can be purified by vacuum distillation.

Part B: Reduction of Cyclopentyl Pentyl Ketone to n-Pentylcyclopentane (Clemmensen Reduction)

  • Catalyst Preparation: Prepare amalgamated zinc (Zn(Hg)) by adding granulated zinc (10 equivalents) to a solution of mercury(II) chloride in water. Stir for 15 minutes, then decant the aqueous solution.

  • Reduction: To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene. Add the cyclopentyl pentyl ketone (1.0 equivalent) to this mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously for 6-8 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then with a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude n-pentylcyclopentane by fractional distillation.

Protocol 2: Grignard Synthesis of 1-Pentylcyclopentanol and subsequent Dehydration/Reduction

Part A: Synthesis of 1-Pentylcyclopentanol

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromopentane (B41390) (1.0 equivalent) in anhydrous diethyl ether dropwise. If the reaction does not initiate, use one of the activation methods described in the FAQs. Once initiated, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[2]

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[2]

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude 1-pentylcyclopentanol by fractional distillation.[2]

Part B: Dehydration and Reduction to this compound

  • Dehydration: The 1-pentylcyclopentanol can be dehydrated to a mixture of pentylcyclopentenes using a strong acid catalyst such as sulfuric acid or phosphoric acid with heating.

  • Reduction: The resulting mixture of alkenes is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

Visualizations

Troubleshooting_Friedel_Crafts Troubleshooting Friedel-Crafts Alkylation Start Low Yield or Impure Product Issue_Poly Polyalkylation Observed? Start->Issue_Poly Issue_Rearrange Isomeric Byproducts Present? Start->Issue_Rearrange Issue_Poly->Issue_Rearrange No Sol_Poly1 Increase Cyclopentane Excess Issue_Poly->Sol_Poly1 Yes Sol_Poly2 Lower Reaction Temperature Issue_Poly->Sol_Poly2 Yes Sol_Rearrange Switch to Acylation-Reduction Route Issue_Rearrange->Sol_Rearrange Yes End_Mono Improved Mono-alkylation Issue_Rearrange->End_Mono No Sol_Poly1->End_Mono Sol_Poly2->End_Mono End_Target Desired n-Pentylcyclopentane Sol_Rearrange->End_Target

Caption: Troubleshooting workflow for Friedel-Crafts alkylation side reactions.

Troubleshooting_Grignard Troubleshooting Grignard Synthesis Start Low Yield of 1-Pentylcyclopentanol Issue_Initiation Reaction Not Starting? Start->Issue_Initiation Issue_Enolization Recovered Cyclopentanone? Start->Issue_Enolization Issue_Wurtz Decane Byproduct? Start->Issue_Wurtz Issue_Initiation->Issue_Enolization No Sol_Initiation1 Ensure Anhydrous Conditions Issue_Initiation->Sol_Initiation1 Yes Sol_Initiation2 Activate Magnesium Issue_Initiation->Sol_Initiation2 Yes Issue_Enolization->Issue_Wurtz No Sol_Enolization Slow Addition at 0 °C Issue_Enolization->Sol_Enolization Yes Sol_Wurtz Controlled Addition of Pentyl Bromide Issue_Wurtz->Sol_Wurtz Yes End_Success Successful Grignard Reaction Issue_Wurtz->End_Success No Sol_Initiation1->End_Success Sol_Initiation2->End_Success Sol_Enolization->End_Success Sol_Wurtz->End_Success

Caption: Troubleshooting workflow for Grignard synthesis of 1-pentylcyclopentanol.

Experimental_Workflow_Grignard Grignard Synthesis Experimental Workflow Start Start Prep_Grignard Prepare Pentylmagnesium Bromide Start->Prep_Grignard React_Ketone React with Cyclopentanone at 0 °C Prep_Grignard->React_Ketone Workup Aqueous Workup (NH4Cl) React_Ketone->Workup Extract Extract with Diethyl Ether Workup->Extract Dry_Purify Dry and Purify by Distillation Extract->Dry_Purify Product 1-Pentylcyclopentanol Dry_Purify->Product Dehydrate Dehydrate to Alkene Product->Dehydrate Reduce Reduce to this compound Dehydrate->Reduce Final_Product This compound Reduce->Final_Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pentylcyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pentylcyclopentane derivatives.

Frequently Asked questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound and its derivatives?

A1: Two common and effective routes for the synthesis of this compound derivatives are:

  • Grignard Reaction: This involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with a cyclopentanone (B42830) derivative. The resulting tertiary alcohol can then be dehydrated and hydrogenated if the alkane is the desired product.

  • Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the acylation of a cyclopentane-containing aromatic compound with valeryl chloride or valeric anhydride (B1165640) to form a ketone. The ketone is then reduced to the corresponding alkane using methods like the Clemmensen or Wolff-Kishner reduction. This method is particularly useful for synthesizing derivatives where the pentyl group is attached to an aromatic ring that is part of a larger cyclopentane-containing structure.

Q2: My Grignard reaction to produce 1-pentylcyclopentan-1-ol is not starting. What are the common causes and solutions?

A2: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly oven or flame-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction, but be prepared to cool the flask once the exothermic reaction begins.

  • Purity of Alkyl Halide: Impurities in the pentyl halide can inhibit the reaction. Ensure the alkyl halide is pure and dry.

Q3: I am getting a low yield of the desired this compound derivative from my Friedel-Crafts acylation. How can I improve it?

A3: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Use a fresh, unopened container or a properly stored catalyst. Ensure the reaction is carried out under anhydrous conditions.

  • Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic. The presence of deactivating groups on the ring can hinder or prevent the reaction.

  • Reaction Temperature: While some reactions require heating, excessive temperatures can lead to side product formation. Optimization of the reaction temperature is crucial.

  • Stoichiometry of Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required as it complexes with the product ketone. Using catalytic amounts may result in low conversion.

Q4: What is the difference between Clemmensen and Wolff-Kishner reduction, and which one should I choose to reduce my acylcyclopentane intermediate?

A4: Both reactions reduce a ketone to a methylene (B1212753) group (CH₂), but they operate under starkly different conditions.[1]

  • Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[2] It is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures.[3] It is the method of choice for substrates that are sensitive to strong acids.[3]

The choice depends on the functional groups present in your molecule. If your this compound derivative contains acid-labile groups (e.g., certain protecting groups, esters that could hydrolyze), the Wolff-Kishner reduction is preferred.[3] Conversely, if the molecule has base-sensitive functionalities, the Clemmensen reduction would be the better option.[1]

Troubleshooting Guides

Grignard Reaction: Synthesis of 1-pentylcyclopentan-1-ol
Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Presence of moisture in glassware or solvent. 2. Magnesium surface is passivated with an oxide layer. 3. Impure pentyl halide.1. Thoroughly flame-dry or oven-dry all glassware. Use freshly distilled anhydrous solvent (e.g., diethyl ether, THF). 2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may be necessary to start the reaction. 3. Purify the pentyl halide before use.
Low Yield of 1-pentylcyclopentan-1-ol 1. Formation of Wurtz coupling byproduct (decane). 2. Reaction with atmospheric moisture or carbon dioxide. 3. Incomplete reaction. 4. Enolization of cyclopentanone.1. Add the pentyl halide slowly to maintain a low concentration. Avoid high reaction temperatures. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. 3. Allow sufficient reaction time after the addition of the pentyl halide is complete. 4. Add the cyclopentanone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize deprotonation.
Formation of a White Precipitate Before Adding Cyclopentanone The Grignard reagent is precipitating out of solution.This can happen in some solvents. The precipitate is often still reactive. Proceed with the addition of cyclopentanone.
Friedel-Crafts Acylation and Reduction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Acylation Step 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Deactivated aromatic substrate. 3. Insufficient amount of catalyst.1. Use a fresh bottle of the Lewis acid and perform the reaction under strictly anhydrous conditions. 2. Ensure the aromatic ring does not contain strongly deactivating substituents. 3. Use at least a stoichiometric amount of the Lewis acid relative to the acyl chloride, as the product ketone will also complex with the catalyst.
Polyacylation The product is more reactive than the starting material.This is generally not an issue in Friedel-Crafts acylation, as the resulting ketone is deactivated towards further substitution. If observed, it may indicate a different reaction pathway is occurring.
Incomplete Reduction (Clemmensen or Wolff-Kishner) 1. Insufficient reaction time or temperature. 2. Poor quality of reducing agent (e.g., poorly amalgamated zinc). 3. Steric hindrance around the carbonyl group.1. Ensure the reaction is heated for a sufficient period as per the protocol. For Wolff-Kishner, high temperatures (often >180 °C) are required. 2. Prepare fresh zinc amalgam for the Clemmensen reduction. 3. Both methods can be sensitive to steric hindrance. If the ketone is highly hindered, longer reaction times or more forcing conditions may be necessary.
Decomposition of Substrate During Reduction The substrate is not stable under the reaction conditions (strong acid or strong base/high temperature).Choose the alternative reduction method. If the substrate is sensitive to both strong acid and strong base, consider alternative, milder reduction methods such as catalytic hydrogenation over Pd/C if applicable.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Reaction

Reaction: Pentylmagnesium bromide + Cyclopentanone → 1-pentylcyclopentan-1-ol

Solvent Boiling Point (°C) Typical Yield (%) Notes
Diethyl Ether3580-90Traditional solvent, good yields but highly flammable and volatile.[4]
Tetrahydrofuran (THF)6685-95Higher boiling point than ether, can dissolve more complex Grignard reagents. Prone to peroxide formation.[4]
2-Methyltetrahydrofuran (2-MeTHF)8085-95Greener alternative to THF, less prone to peroxide formation and less water-miscible, simplifying workup.[4]
Cyclopentyl methyl ether (CPME)10680-90Higher boiling point, stable to peroxide formation, and hydrophobic, which aids in workup.[5]

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Table 2: Comparison of Reduction Methods for 1-Cyclopentylpentan-1-one (B3032976)
Method Reagents Conditions Typical Yield (%) Advantages Disadvantages
Clemmensen Reduction Zn(Hg), conc. HClAcidic, reflux70-85Effective for acid-stable compounds.Not suitable for acid-sensitive substrates.[1]
Wolff-Kishner Reduction N₂H₄, KOH, ethylene (B1197577) glycolBasic, high temp. (~200°C)75-90Suitable for base-stable, acid-sensitive substrates.[1]High temperatures required; not for thermally unstable or base-sensitive compounds.[6]

Note: Yields are illustrative and depend on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 1-pentylcyclopentan-1-ol via Grignard Reaction
  • Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromopentane (B41390) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the 1-bromopentane solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle boiling), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of cyclopentanone (0.9 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-pentylcyclopentan-1-ol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step A: Friedel-Crafts Acylation

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.

  • Reaction: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM). Cool the suspension to 0 °C in an ice bath. Add cyclopentane (B165970) (or a cyclopentyl-substituted aromatic) (1.2 equivalents) to the flask. Add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Workup: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-cyclopentylpentan-1-one.

  • Purification: Purify the ketone by vacuum distillation or column chromatography.

Step B: Wolff-Kishner Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1-cyclopentylpentan-1-one (1.0 equivalent) from Step A, hydrazine hydrate (B1144303) (4-5 equivalents), and diethylene glycol.

  • Reaction: Add potassium hydroxide (B78521) (KOH, 4 equivalents) pellets to the mixture. Heat the mixture to reflux at around 120-140 °C for 1-2 hours. Then, arrange the condenser for distillation and remove the water and excess hydrazine until the temperature rises to ~200 °C. Maintain the reaction at this temperature for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract with ether or pentane. Wash the combined organic extracts with dilute HCl and then with water. Dry over a suitable drying agent, filter, and remove the solvent.

  • Purification: Purify the resulting this compound by distillation.

Mandatory Visualization

Grignard_Troubleshooting Troubleshooting Grignard Reaction Initiation start Grignard Reaction Fails to Initiate cause1 Presence of Moisture? start->cause1 cause2 Magnesium Passivated? start->cause2 cause3 Reagent Purity Issue? start->cause3 cause1->cause2 No solution1 Dry Glassware & Solvents Thoroughly cause1->solution1 Yes cause2->cause3 No solution2 Activate Mg with Iodine or 1,2-Dibromoethane cause2->solution2 Yes solution3 Purify Alkyl Halide cause3->solution3 Yes

Caption: Troubleshooting logic for Grignard reaction initiation issues.

Synthesis_Workflow Synthetic Pathways to this compound Derivatives cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Friedel-Crafts Acylation & Reduction start1 Cyclopentanone + Pentylmagnesium Bromide product1 1-Pentylcyclopentan-1-ol start1->product1 Grignard Addition product1_alkane This compound (via dehydration/hydrogenation) product1->product1_alkane start2 Cyclopentane Derivative + Valeryl Chloride intermediate2 Acylcyclopentane Ketone start2->intermediate2 Friedel-Crafts Acylation (AlCl3 catalyst) product2 This compound Derivative intermediate2->product2 Reduction (Clemmensen or Wolff-Kishner)

Caption: Overview of two primary synthetic routes to this compound derivatives.

Reduction_Choice Choosing a Reduction Method for Acylcyclopentane start Start: Acylcyclopentane Ketone question Is the substrate acid-sensitive? start->question wolff_kishner Use Wolff-Kishner Reduction (Basic Conditions) question->wolff_kishner Yes clemmensen Use Clemmensen Reduction (Acidic Conditions) question->clemmensen No

Caption: Decision logic for selecting a ketone reduction method.

References

Technical Support Center: Stability Testing of Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting thermal stability studies of pentylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

While specific experimental data on the thermal decomposition of this compound is limited, its stability can be inferred from studies on similar cycloalkanes like cyclopentane (B165970) and cyclohexane (B81311). Cyclopentane shows minor decomposition at temperatures up to 300°C, with significant degradation occurring at 350°C and above.[1] The presence of the pentyl group may influence the overall stability, but it is reasonable to expect this compound to be relatively stable at temperatures below 300°C in an inert atmosphere.

Q2: What are the likely decomposition products of this compound under thermal stress?

Based on the thermal decomposition of related cycloalkanes, the primary degradation pathways are expected to involve C-C bond fission, leading to ring-opening and fragmentation. Potential decomposition products could include smaller alkanes and alkenes (e.g., ethylene, propene, butene), as well as cyclopentene (B43876) and various isomers of decene resulting from the cleavage of the pentyl chain or the cyclopentane ring.[2][3] At higher temperatures, more complex reactions and the formation of aromatic compounds might occur.[3]

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic techniques is recommended. Gas chromatography coupled with mass spectrometry (GC-MS) is ideal for separating and identifying volatile decomposition products. High-performance liquid chromatography (HPLC) can be used to quantify the remaining this compound and any less volatile degradation products. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can provide information on changes in functional groups, indicating chemical degradation.

Q4: How can I differentiate between thermal degradation and oxidative degradation?

To isolate the effects of thermal stress, experiments should be conducted in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Running a parallel experiment in the presence of air or oxygen can help identify oxidative degradation products. The decomposition rate of cyclopentane has been shown to increase dramatically in the presence of air.[1]

Q5: What are the key safety precautions when conducting thermal stress testing on this compound?

This compound is a flammable liquid. All heating experiments should be conducted in a well-ventilated fume hood, away from ignition sources. The experimental setup should be designed to handle the pressures that may develop at elevated temperatures. Researchers should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results between replicate experiments 1. Inconsistent heating rates or temperature fluctuations in the heating apparatus.2. Non-homogeneity of the sample.3. Contamination of the sample or reaction vessel.1. Calibrate the heating apparatus and ensure precise temperature control.2. Ensure the this compound sample is well-mixed before each experiment.3. Thoroughly clean and dry all glassware and equipment before use.
Unexpected peaks in the chromatogram 1. Contamination from the solvent, syringe, or GC inlet.2. The presence of impurities in the initial this compound sample.3. Formation of unexpected degradation products.1. Run a blank analysis with just the solvent to identify any background peaks.2. Analyze the starting material before thermal stressing to identify any initial impurities.3. Use mass spectrometry (MS) to identify the chemical structure of the unknown peaks.
No degradation observed at expected temperatures 1. The actual temperature in the sample is lower than the setpoint of the heating device.2. The duration of the thermal stress is insufficient.3. This compound is more stable than anticipated.1. Use a calibrated thermometer or thermocouple to measure the temperature directly within the sample.2. Increase the duration of the heating period.3. Gradually increase the temperature until degradation is observed.
Rapid, uncontrolled decomposition 1. The temperature is too high, leading to rapid, exothermic decomposition.2. Presence of a catalytic impurity that accelerates degradation.1. Start with lower temperatures and gradually increase in small increments.2. Ensure the reaction vessel is inert (e.g., glass-lined) and that no contaminants are introduced.

Experimental Protocols

Protocol: Thermal Stress Testing of this compound

1. Objective: To evaluate the thermal stability of this compound at various temperatures and durations.

2. Materials:

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Heating apparatus (e.g., programmable oven, heating block, or sealed tube furnace)

  • Glass reaction tubes or vials with secure sealing caps

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

  • Solvent for dilution (e.g., hexane)

3. Procedure:

  • Place a known volume (e.g., 1 mL) of this compound into a clean, dry glass reaction tube.

  • Purge the tube with an inert gas for several minutes to remove any oxygen.

  • Securely seal the tube.

  • Place the tube in the pre-heated apparatus at the desired temperature (e.g., 250°C, 300°C, 350°C).

  • Maintain the temperature for a specified duration (e.g., 24, 48, 72 hours).

  • After the specified time, remove the tube and allow it to cool to room temperature in the dark to prevent photochemical reactions.[4]

  • Prepare a sample for GC-MS analysis by diluting a small aliquot of the stressed sample with a suitable solvent.

  • Analyze the sample using a validated GC-MS method to identify and quantify the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point and temperature.

  • Identify and quantify the major degradation products.

  • Determine the degradation rate at different temperatures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
Boiling Point~130°C
AppearanceColorless liquid
SolubilityInsoluble in water, soluble in organic solvents

Table 2: Example Experimental Design for Thermal Stress Study

Parameter Conditions
Temperature 250°C, 300°C, 350°C, 400°C
Duration 0, 24, 48, 72, 96 hours
Atmosphere Inert (Nitrogen), Air
Replicates n = 3 for each condition
Analytical Method GC-MS

Visualizations

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis A This compound Sample B Place in Reaction Vessel A->B C Purge with Inert Gas B->C D Seal Vessel C->D E Heat to Target Temperature (e.g., 250-400°C) D->E F Hold for a Set Duration (e.g., 24-96 hours) E->F G Cool to Room Temperature F->G H Dilute Sample G->H I Inject into GC-MS H->I J Identify & Quantify Parent and Degradants I->J K Data Interpretation J->K

Caption: Experimental workflow for thermal stability testing.

G cluster_pathways Primary Degradation Pathways cluster_products Potential Decomposition Products This compound This compound RingOpening Ring Opening (C-C Fission) This compound->RingOpening High Thermal Energy SideChainCleavage Side-Chain Cleavage (C-C Fission) This compound->SideChainCleavage High Thermal Energy LinearAlkenes Linear Alkenes (e.g., Decene isomers) RingOpening->LinearAlkenes SmallerAlkanes Smaller Alkanes/Alkenes (e.g., Ethylene, Propene) RingOpening->SmallerAlkanes SideChainCleavage->SmallerAlkanes Cyclopentane Cyclopentane SideChainCleavage->Cyclopentane Pentene Pentene Isomers SideChainCleavage->Pentene

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Addressing Co-elution Issues in Pentylcyclopentane Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting chromatographic analyses of pentylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve co-elution issues, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution when analyzing this compound and its isomers?

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of this compound and its C10H20 isomers due to their similar physicochemical properties. The primary causes include:

  • Inadequate Column Selectivity: The stationary phase of the gas chromatography (GC) column may not have the appropriate chemistry to differentiate between closely related isomers of this compound.[1] For non-polar compounds like alkylcycloalkanes, a non-polar stationary phase is the standard choice, but subtle structural differences may necessitate a phase with different selectivity.[1][2]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or a degraded stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp that is too fast may not provide enough time for analytes to interact sufficiently with the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can cause poor focusing of the analytes at the head of the column.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that deviate from the optimal range for the column and carrier gas can decrease separation efficiency, resulting in peak broadening and co-elution.

Q2: How can I detect co-elution if my peaks look symmetrical?

While a perfectly symmetrical peak can still hide co-eluting compounds, there are several indicators to look for:[3]

  • Peak Shoulders: The presence of a "shoulder" on the leading or tailing edge of a peak is a strong indication of an unresolved compound.[3]

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest interactions with the stationary phase or the presence of a co-eluting species.

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, examining the mass spectra across the peak is a powerful tool. If the mass spectrum changes from the beginning to the end of the peak, it confirms the presence of more than one compound.[3][4]

  • Diode Array Detection (DAD): For liquid chromatography, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[3]

Q3: Which type of GC column is best suited for separating this compound and its isomers?

For the separation of non-polar hydrocarbons like this compound, the general principle is "like dissolves like," meaning a non-polar stationary phase is the most appropriate starting point.[2]

  • Standard Non-Polar Phases: Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS) are commonly used for hydrocarbon analysis and separate compounds primarily based on their boiling points.[2][5]

  • Intermediate Polarity Phases: In cases of persistent co-elution, a column with intermediate polarity might offer alternative selectivity.

  • Highly Selective Phases: For complex isomeric mixtures, highly efficient, long capillary columns or columns with specialized stationary phases, such as liquid crystalline phases, may be necessary to achieve separation.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and an unknown impurity.

This is a common scenario when analyzing complex hydrocarbon mixtures. The following workflow can help diagnose and resolve the issue.

Troubleshooting Workflow

start Poor Resolution Observed check_peak_shape Examine Peak Shape (Shoulders, Tailing) start->check_peak_shape check_ms Analyze Mass Spectra Across the Peak check_peak_shape->check_ms coelution_confirmed Co-elution Confirmed check_ms->coelution_confirmed optimize_temp Optimize Temperature Program coelution_confirmed->optimize_temp Yes resolution_ok Resolution Acceptable? optimize_temp->resolution_ok change_column Select Column with Different Selectivity change_column->resolution_ok optimize_flow Optimize Carrier Gas Flow Rate optimize_flow->change_column resolution_ok->optimize_flow No end Problem Resolved resolution_ok->end Yes

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Confirm Co-elution:

    • Visually inspect the chromatogram for peak shoulders or asymmetry.

    • If using GC-MS, analyze the mass spectra at different points across the peak to confirm the presence of multiple components.

  • Optimize the Temperature Program:

    • Decrease the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the interaction time between the analytes and the stationary phase, which can improve separation.

    • Lower the initial temperature: Starting at a lower temperature can improve the focusing of early-eluting peaks.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate is optimal for the column's internal diameter and the carrier gas being used (Helium, Hydrogen, or Nitrogen). Both excessively high and low flow rates can decrease efficiency.

  • Change the GC Column:

    • If optimizing the temperature program and flow rate is insufficient, the stationary phase may not be selective enough. Consider a column with a different polarity or a longer column to increase the number of theoretical plates.

Issue 2: All peaks in the chromatogram are broad.

Broad peaks can indicate a number of issues with the GC system or method.

Logical Relationship Diagram for Broad Peaks

cluster_causes Potential Causes broad_peaks Broad Peaks Observed cause1 Slow Injection broad_peaks->cause1 cause2 Column Overload broad_peaks->cause2 cause3 Sub-optimal Flow Rate broad_peaks->cause3 cause4 System Leaks broad_peaks->cause4 cause5 Large Dead Volume broad_peaks->cause5

Caption: Potential causes of broad chromatographic peaks.

Troubleshooting Steps:

  • Check for System Leaks: Leaks in the injector, detector, or column fittings can lead to peak broadening.

  • Evaluate Injection Technique: Ensure the injection is rapid and the sample is introduced as a narrow band. A slow injection can cause significant peak broadening.

  • Reduce Sample Concentration: Injecting too much sample can overload the column. Try diluting the sample.

  • Verify Carrier Gas Flow Rate: Measure the flow rate to ensure it is at the optimal level for your column.

  • Minimize Dead Volume: Ensure all connections are made correctly and that there is no excessive tubing length between the injector, column, and detector.

Experimental Protocols

General GC-FID Method for C10 Hydrocarbon Isomer Screening

This protocol provides a starting point for developing a method to separate this compound from other C10 isomers.

  • Sample Preparation:

    • Accurately prepare a standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane) at a concentration of approximately 100 µg/mL.

    • If analyzing a sample matrix, dissolve a known quantity in the chosen solvent and filter if necessary.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Detector: FID at 280°C.

Data Presentation

The following tables summarize the expected impact of changing key GC parameters on the separation of closely eluting hydrocarbon isomers like this compound.

Table 1: Effect of GC Parameters on Resolution and Analysis Time

Parameter ChangeEffect on ResolutionEffect on Analysis TimeRationale
Decrease Temp. Ramp Rate IncreaseIncreaseAllows more time for analyte-stationary phase interaction, improving separation of closely eluting compounds.[1]
Increase Column Length IncreaseIncreaseIncreases the number of theoretical plates, enhancing resolving power.
Decrease Column ID IncreaseDecrease (at optimal flow)Improves efficiency, leading to sharper peaks and better resolution.
Increase Film Thickness Increase (for volatile analytes)IncreaseIncreases retention of volatile compounds, potentially improving their separation.
Optimize Flow Rate Increase (to optimum)Decrease (to optimum)Each column and carrier gas combination has an optimal flow rate for maximum efficiency.

Table 2: Common Stationary Phases for Hydrocarbon Analysis

Stationary Phase TypePolarityTypical ApplicationExample Columns
100% DimethylpolysiloxaneNon-polarGeneral purpose for non-polar compounds, separation by boiling point.[2]DB-1, HP-1, Rtx-1
5% Phenyl / 95% DimethylpolysiloxaneNon-polarSlightly more polar than 100% dimethylpolysiloxane, good for aromatic compounds and general hydrocarbon screening.[2]DB-5, HP-5MS, Rtx-5
Alumina PLOTPolarHigh retention and selectivity for C1-C10 hydrocarbons, including isomers.[6]CP-Al2O3/KCl
Liquid Crystalline PhasesVariesHigh selectivity for positional and geometric isomers.ULBON PLC

References

"calibration strategies for accurate pentylcyclopentane measurement"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Accurate Pentylcyclopentane Measurement

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the accurate measurement of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

A1: The most common and effective methods for quantifying this compound, a type of hydrocarbon, are gas chromatography-mass spectrometry (GC-MS) and gas chromatography with a flame ionization detector (GC-FID).[1][2] These techniques separate this compound from other components in a sample mixture and provide a signal that is proportional to its concentration.

Q2: What is a calibration curve and why is it essential for accurate measurement?

A2: A calibration curve is a graph that relates the known concentrations of a substance (standards) to the instrumental response (e.g., peak area).[3] It is essential because it establishes a mathematical relationship (typically a linear equation) that allows you to determine the concentration of this compound in an unknown sample by measuring its instrumental response.[3]

Q3: What is the difference between an external standard and an internal standard calibration?

A3: The primary difference lies in how the calibration standards are prepared and used.[4][5]

  • External Standard (ES) Method: A series of standard solutions containing only the analyte of interest (this compound) at known concentrations are prepared and analyzed separately from the unknown samples.[6][7] The resulting calibration curve plots the instrument's response versus the concentration of these external standards.[3][4]

  • Internal Standard (IS) Method: A known amount of a different, non-interfering compound (the internal standard) is added to every standard and every unknown sample.[8] The calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This method helps to correct for variations in injection volume and instrument response.[8]

Q4: How do I choose the best calibration strategy for my experiment?

A4: The choice depends on the complexity of your sample matrix and the required level of precision and accuracy.[9]

  • Use the External Standard method for simple sample matrices and when high-throughput is needed. It's a simpler and faster technique.[4][6]

  • Use the Internal Standard method for complex samples where matrix effects are a concern, or when the highest accuracy and precision are required.[8][9] This method is more robust as it compensates for variations during sample preparation and analysis.[9]

Q5: What are the criteria for selecting a suitable internal standard for this compound analysis?

A5: An ideal internal standard should:

  • Be chemically similar to this compound but not naturally present in the sample.

  • Elute near the this compound peak but be well-resolved from it and any other sample components.[4]

  • Be stable throughout the entire sample preparation and analysis process.[4]

  • For GC-MS analysis, a deuterated form of a similar hydrocarbon is often an excellent choice. For example, a deuterated alkane like octane-d18 (B101539) could be considered.

Q6: What defines a good calibration curve?

A6: A good calibration curve should have a high degree of linearity, which is typically assessed by the coefficient of determination (R²). An R² value of 0.999 or greater is generally considered excellent.[4] The calibration range must also encompass the expected concentration of this compound in your samples.[4]

Troubleshooting Guide

Q7: My calibration curve has a poor R² value. What are the common causes?

A7: Poor linearity in a calibration curve can stem from several sources:

  • Standard Preparation Errors: Inaccurate dilutions or contamination of the standard solutions.

  • Instrumental Drift: Changes in the instrument's response over the course of the analysis.

  • Detector Saturation: The concentration of your highest standard may be too high, exceeding the linear range of the detector.

  • Inappropriate Calibration Range: The selected concentration range may not be linear for the analyte.

  • Contamination: Contamination in the injector, column, or detector can affect the signal.[10][11]

G start Poor Calibration Curve Linearity (R² < 0.999) check_standards Verify Standard Preparation (Accuracy of dilutions, solvent purity) start->check_standards rerun_mid_std Re-run Mid-Level Standard to Check for Drift start->rerun_mid_std check_range Assess Calibration Range (Is highest standard saturating detector?) start->check_range system_maint Perform System Maintenance (Clean injector, check for leaks, condition column) start->system_maint remake_standards remake_standards check_standards->remake_standards If error is found recalibrate recalibrate rerun_mid_std->recalibrate If drift is observed adjust_range adjust_range check_range->adjust_range If saturation is evident reanalyze reanalyze system_maint->reanalyze After maintenance

Caption: Troubleshooting logic for poor calibration curve linearity.

Q8: My analytical results for this compound are not repeatable. How can I improve precision?

A8: Poor precision is often due to inconsistent sample injection or variability in the analytical system.

  • Use an Autosampler: An autosampler provides much better injection reproducibility than manual injection.

  • Employ an Internal Standard: The use of an internal standard is highly effective at correcting for minor variations in injection volume, which significantly improves precision. A study comparing external and internal standard methods showed an improvement in Relative Standard Deviation (RSD) from 4.5% to 3.2% with an internal standard.[9]

  • Check for Leaks: Leaks in the injector septum or gas lines can cause pressure fluctuations and affect reproducibility.[11][12]

Q9: I am observing peak tailing for my this compound peak. What should I investigate?

A9: Peak tailing, where the back half of the peak is drawn out, can be caused by:

  • Active Sites: The injector liner or the front of the GC column may have active sites (e.g., exposed silica) that interact with the analyte. Using a deactivated liner or trimming the first few centimeters of the column can help.[10][13]

  • Column Contamination: Buildup of non-volatile residues on the column can interfere with chromatography. Bake out the column according to the manufacturer's instructions.[11][13]

  • Incorrect Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak shape issues.[11][12]

Q10: What are "ghost peaks" and how can I get rid of them?

A10: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run. They are typically caused by contamination.[10][12]

  • Carryover: Residual sample from a previous, more concentrated injection. Clean the syringe and injection port, and run solvent blanks between samples.[10]

  • Contaminated System: Contaminants can build up in the carrier gas lines, injector, or column. A "bake-out" of the column and injector can often resolve this.[10][11]

  • Septum Bleed: Old or low-quality septa can release volatile compounds at high injector temperatures. Replace the septum regularly.[13]

Quantitative Data Summary

Table 1: Comparison of External and Internal Standard Calibration Strategies

FeatureExternal Standard MethodInternal Standard Method
Principle Compares sample response to standards analyzed separately.[6]Compares the ratio of analyte response to a constant amount of added standard.[8]
Simplicity Simple to perform and suitable for high-throughput analysis.More complex, requires selection and validation of a suitable standard.[9]
Precision Susceptible to variations in injection volume and instrument drift.[4]Corrects for injection volume errors and instrument drift, leading to higher precision.[9]
Accuracy Can be inaccurate if matrix effects are present.[7][14]More accurate for complex matrices by compensating for matrix effects and sample loss during preparation.[8]
Best For Simple, clean sample matrices; when many samples need to be analyzed quickly.[9]Complex matrices (e.g., biological fluids, environmental samples); when highest accuracy is critical.[9]

Experimental Protocols

Protocol 1: External Standard Calibration Curve Preparation
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a precise volume of a suitable solvent (e.g., hexane) in a Class A volumetric flask. This will be your high-concentration stock solution.

  • Create a Series of Working Standards: Perform serial dilutions of the primary stock solution to create a set of at least five calibration standards with decreasing concentrations.[3] Ensure the concentration range brackets the expected concentration of this compound in your unknown samples.

  • Analyze Standards: Analyze each calibration standard using the established GC-MS or GC-FID method, starting with the lowest concentration and moving to the highest.

  • Construct the Calibration Curve: Plot the peak area (or peak height) of this compound on the y-axis against the known concentration of each standard on the x-axis.[3]

  • Perform Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification.[3]

  • Analyze Unknown Samples: Analyze your unknown samples using the same instrument conditions.

  • Calculate Concentration: Use the measured peak area of this compound from your unknown sample as the 'y' value in the regression equation and solve for 'x' to determine its concentration.[3]

G cluster_prep Preparation cluster_analysis Analysis & Plotting cluster_quant Quantification stock Prepare High-Concentration This compound Stock dilute Serially Dilute Stock to Create 5+ Working Standards stock->dilute analyze_std Analyze Standards (Low to High Conc.) on GC dilute->analyze_std plot Plot Peak Area (y) vs. Concentration (x) analyze_std->plot regress Perform Linear Regression (y = mx + c, check R²) plot->regress analyze_unk Analyze Unknown Sample regress->analyze_unk calculate Use Peak Area and Equation to Calculate Concentration analyze_unk->calculate G cluster_prep Preparation cluster_analysis Analysis & Plotting cluster_quant Quantification prep_standards Prepare this compound Working Standards spike Add CONSTANT Amount of IS to ALL Standards and Samples prep_standards->spike prep_is Prepare Internal Standard (IS) Stock prep_is->spike analyze Analyze All Spiked Solutions on GC spike->analyze calc_ratio Calculate Response Ratio (Analyte Area / IS Area) analyze->calc_ratio plot Plot Response Ratio (y) vs. Concentration (x) calc_ratio->plot regress Perform Linear Regression plot->regress calc_unk_ratio Calculate Response Ratio for Unknown Sample regress->calc_unk_ratio calculate Use Ratio and Equation to Calculate Concentration calc_unk_ratio->calculate

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Pentylcyclopentane NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal-to-noise ratio (SNR), particularly in the analysis of aliphatic compounds like pentylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in an NMR spectrum?

A low signal-to-noise ratio is fundamentally due to the weak nature of the nuclear magnetic resonance phenomenon. For a given sample, the most common culprit is insufficient sample concentration. In ¹³C NMR, the low natural abundance of the ¹³C isotope (about 1.1%) is a primary contributor to its inherently low sensitivity.[1] Other factors include improper spectrometer setup, suboptimal experimental parameters, and issues with the sample preparation itself.[1]

Q2: How does the number of scans affect the signal-to-noise ratio?

The signal-to-noise ratio is proportional to the square root of the number of scans (NS).[2][3] This means that to double the SNR, you must quadruple the number of scans.[3][4] While increasing the number of scans is a straightforward way to improve the spectrum, it comes at the cost of increased experiment time.

Q3: Can the choice of deuterated solvent impact the signal-to-noise ratio?

Yes, the solvent is crucial. An ideal solvent will completely dissolve the analyte, like this compound, at a high concentration. Poor solubility leads to a low effective concentration and can cause peak broadening, both of which degrade the SNR. For a nonpolar compound like this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are common choices.

Q4: What is the benefit of using a higher-field NMR spectrometer?

Generally, as the magnetic field strength of the spectrometer increases, the signal-to-noise ratio also increases.[2] For rock samples, the relationship between SNR and field strength is between linear and squared, depending on the sample.[5] However, access to higher-field instruments may be limited.

Troubleshooting Guides

Problem: My NMR spectrum for this compound has a very poor signal-to-noise ratio.

This guide will walk you through a systematic approach to identifying and resolving the cause of poor SNR.

Step 1: Evaluate Your Sample Preparation

The most common source of poor SNR is the sample itself.[6]

  • Insufficient Concentration: For ¹³C NMR, it is often recommended to use as much material as will dissolve.[1] Halving the concentration can require quadrupling the experiment time to achieve the same SNR.[1]

  • Particulate Matter: The presence of solid particulates can disrupt the magnetic field homogeneity, leading to broad and noisy signals.[1] It is recommended to filter your sample into the NMR tube.[3]

  • Incorrect Sample Volume: Insufficient sample volume can lead to poor shimming, resulting in spectra with poor resolution and line shape.[7] A typical sample volume is 0.5 - 0.7 mL, corresponding to a height of about 4-5 cm in a standard 5 mm NMR tube.[8][9]

Experimental Protocol: Sample Preparation for this compound NMR

  • Weigh the Sample: Accurately weigh an appropriate amount of this compound. For a standard 500 MHz spectrometer, aim for a concentration of at least 10-20 mg in 0.6 mL of solvent for a ¹H spectrum and 50-100 mg for a ¹³C spectrum.

  • Select a Solvent: Choose a deuterated solvent in which this compound is highly soluble, such as CDCl₃.

  • Dissolve the Sample: Add the deuterated solvent to the vial containing your sample. Gently vortex or swirl the vial until the sample is fully dissolved.

  • Filter the Solution: Using a Pasteur pipette with a small cotton plug, filter the solution directly into a clean, high-quality NMR tube to remove any particulate matter.[3][8]

  • Check the Volume: Ensure the final volume in the NMR tube is between 0.5 mL and 0.7 mL.[8]

  • Cap and Clean: Securely cap the NMR tube and wipe the outside with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) before inserting it into the spectrometer.[9]

Step 2: Verify Spectrometer Tuning and Matching

Properly tuning and matching the NMR probe is essential for efficient signal transmission and detection.[10] The probe's electronic circuits need to be optimized for the specific sample and nucleus being observed.[11]

  • Tuning: Adjusts the probe's resonant frequency to match the nucleus you are observing (e.g., ¹H or ¹³C).[10][11]

  • Matching: Optimizes the efficiency of energy transfer between the probe and the sample by matching the impedance to 50 Ohms.[10][11]

These adjustments are typically made using tuning and matching rods at the base of the probe or through automated software.[10] This process should be performed for every new sample.

Experimental Protocol: Manual Probe Tuning and Matching

  • Insert Sample: Place your prepared this compound sample into the magnet.

  • Access Tuning Interface: On the spectrometer software, access the probe tuning and matching interface (often called "wobble" or a similar term).

  • Select Nucleus: Ensure the correct nucleus (e.g., ¹H or ¹³C) is selected for tuning.

  • Adjust Tuning and Matching Rods: Iteratively adjust the "Tune" (T) and "Match" (M) rods. The "Tune" adjustment typically moves the minimum of the displayed curve horizontally, while the "Match" adjustment moves it vertically.

  • Minimize Reflected Power: The goal is to center the dip in the curve at the correct frequency and bring it as low as possible, which corresponds to minimizing the reflected power.

  • Repeat for Other Nuclei: If you are performing experiments on multiple nuclei, repeat the tuning and matching process for each one.

Step 3: Optimize Magnetic Field Homogeneity (Shimming)

An inhomogeneous magnetic field will result in broad, distorted peaks, poor resolution, and reduced sensitivity.[12] The process of adjusting the shim coils to improve the field's homogeneity is called shimming.[13][14][15]

  • Lock Signal: In modern spectrometers, the deuterium (B1214612) signal from the solvent is used as a "lock" to maintain a stable magnetic field.[15] The strength and stability of the lock signal are indicators of good field homogeneity.

  • Manual vs. Automatic Shimming: Most modern spectrometers have automated shimming routines, which are often sufficient.[16] However, manual shimming can sometimes provide better results, especially for challenging samples.[4] The goal of manual shimming is to maximize the lock level by adjusting the Z shims (and sometimes X and Y shims).[16]

Experimental Protocol: Basic Manual Shimming

  • Establish Lock: After inserting your sample, ensure the spectrometer has locked onto the deuterium signal of the solvent. Adjust the lock power and gain so the lock signal is visible on the screen.[14]

  • Observe Lock Level: Note the initial lock level.

  • Adjust Z1 and Z2: Begin by adjusting the Z1 shim to maximize the lock level. Then, adjust the Z2 shim to further maximize the lock level.

  • Iterate: Alternate between adjusting Z1 and Z2 in small increments until no further improvement in the lock level can be achieved.[14]

  • Higher-Order Shims: If necessary, you can proceed to adjust higher-order shims (Z3, Z4, etc.) and the spinning and non-spinning shims (X, Y, etc.) following the spectrometer's specific guidelines.

  • Evaluate FID/Spectrum: A good shim will result in a free induction decay (FID) that has a slow, smooth decay and a spectrum with sharp, symmetrical peaks.[13][14]

Step 4: Optimize Acquisition Parameters

If your sample is well-prepared and the spectrometer is properly tuned and shimmed, the next step is to optimize the experimental parameters.

ParameterRecommendation for this compoundRationale
Number of Scans (NS) ¹H: 8-16; ¹³C: 1024 or more.SNR increases with the square root of NS.[2][3] For the less sensitive ¹³C nucleus, a significantly higher number of scans is necessary.[1]
Relaxation Delay (D1) ¹H: 1-2 s; ¹³C: 2-5 s.This delay allows the nuclei to return to thermal equilibrium between pulses. Aliphatic carbons in this compound have relatively short relaxation times, but a sufficient delay ensures proper signal intensity.
Pulse Width (Flip Angle) ¹H: 90°; ¹³C: 30-45°.A 90° pulse provides the maximum signal per scan. For ¹³C, a smaller flip angle allows for a shorter relaxation delay, which can improve the overall SNR in a given amount of time, especially for carbons with longer relaxation times.[3]
Receiver Gain (RG) Set automatically or manually to just below the ADC overflow level.The receiver gain amplifies the NMR signal before digitization. Setting it too high can lead to signal clipping and artifacts, while setting it too low will underutilize the digitizer's dynamic range. Automatic gain adjustment is usually reliable, but manual optimization can sometimes be beneficial.[17]

Step 5: Apply Post-Acquisition Data Processing

After data acquisition, certain processing techniques can be used to improve the SNR.

  • Exponential Multiplication (Matched Filtering): This involves multiplying the Free Induction Decay (FID) by an exponential function before the Fourier transform. This has the effect of broadening the spectral lines slightly but significantly reduces the noise, thereby improving the SNR.

  • Advanced Denoising Techniques: More advanced methods, such as deep neural networks, have been developed to suppress noise in NMR spectra and can provide a substantial increase in the SNR.[18]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to diagnose and resolve poor signal-to-noise issues.

G start Start: Poor SNR in This compound Spectrum sample_prep Step 1: Evaluate Sample Preparation start->sample_prep is_sample_ok Is Sample Concentration Sufficient & Particulate-Free? sample_prep->is_sample_ok fix_sample Action: Prepare a More Concentrated & Filtered Sample is_sample_ok->fix_sample No tune_match Step 2: Check Probe Tuning & Matching is_sample_ok->tune_match Yes fix_sample->sample_prep is_tuned Is the Probe Properly Tuned? tune_match->is_tuned do_tune Action: Perform Tuning & Matching Procedure is_tuned->do_tune No shimming Step 3: Optimize Magnetic Field Homogeneity is_tuned->shimming Yes do_tune->tune_match is_shimmed Is the Lock Level Maximized & Stable? shimming->is_shimmed do_shim Action: Perform Manual or Automated Shimming is_shimmed->do_shim No acq_params Step 4: Optimize Acquisition Parameters is_shimmed->acq_params Yes do_shim->shimming are_params_ok Are NS, D1, and Pulse Angle Optimized? acq_params->are_params_ok adjust_params Action: Increase NS, Adjust D1 & Pulse Angle are_params_ok->adjust_params No post_proc Step 5: Apply Post-Acquisition Processing are_params_ok->post_proc Yes adjust_params->acq_params is_snr_good Is SNR Acceptable? post_proc->is_snr_good end_good End: High-Quality Spectrum is_snr_good->end_good Yes end_bad Consult Instrument Specialist is_snr_good->end_bad No

Caption: Troubleshooting workflow for poor NMR signal-to-noise ratio.

Factors Influencing Signal-to-Noise Ratio

The diagram below illustrates the key factors that contribute to the final signal-to-noise ratio in an NMR experiment.

G cluster_sample Sample Properties cluster_hardware Spectrometer Hardware cluster_setup Experiment Setup cluster_params Acquisition Parameters cluster_processing Data Processing concentration Concentration snr Final Signal-to-Noise Ratio (SNR) concentration->snr solubility Solubility solubility->snr viscosity Viscosity viscosity->snr field_strength Magnetic Field Strength field_strength->snr probe_type Probe Type (Cryoprobe vs. RT) probe_type->snr shimming Shimming shimming->snr tuning_matching Tuning & Matching tuning_matching->snr num_scans Number of Scans num_scans->snr relax_delay Relaxation Delay (D1) relax_delay->snr pulse_angle Pulse Angle pulse_angle->snr weighting Weighting Function weighting->snr denoising Denoising Algorithms denoising->snr

Caption: Key factors affecting the signal-to-noise ratio in NMR.

References

Technical Support Center: High-Purity Pentylcyclopentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity pentylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high-purity this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:

  • Unreacted starting materials: Depending on the synthetic route, these could be cyclopentyl halides, pentyl halides, or related Grignard reagents.

  • Isomers: Structural isomers of this compound, such as methyl-butylcyclopentanes or other C10H20 isomers, are common byproducts.

  • Solvent residues: Residual solvents from the reaction or workup, such as tetrahydrofuran (B95107) (THF), diethyl ether, or hydrocarbon solvents.

  • Byproducts of side reactions: Oligomerization or elimination products may also be present in small quantities.

Q2: What purity level is considered "high purity" for this compound?

A2: For most research and pharmaceutical applications, "high purity" this compound is typically defined as being greater than 99.0% pure, as determined by Gas Chromatography (GC).[1] Commercially available high-purity grades often meet this standard.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: The most effective analytical method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Gas Chromatography (GC) can effectively separate this compound from most impurities, allowing for quantification of the purity level.

  • Mass Spectrometry (MS) coupled with GC helps in identifying the chemical structure of any separated impurities by providing mass-to-charge ratio information.

Q4: Can fractional distillation alone achieve >99% purity for this compound?

A4: While fractional distillation is a powerful technique for separating liquids with different boiling points, achieving >99% purity for this compound can be challenging if close-boiling isomers are present. The success of fractional distillation depends on the difference in boiling points between this compound and its impurities. For cyclopentane, fractional distillation can achieve a purity of about 79%, which can be improved to 95.8% using extractive distillation.[3] Similar principles would apply to this compound. For higher purity, a subsequent purification step like preparative chromatography may be necessary.

Q5: Is crystallization a suitable method for purifying this compound?

A5: Crystallization can be a viable technique for purifying saturated hydrocarbons like this compound, especially for removing small amounts of impurities. However, some hydrocarbons can be difficult to crystallize and may require very low temperatures. The effectiveness of crystallization depends on the solubility difference between this compound and its impurities in a chosen solvent at low temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation (Product purity is low) 1. Insufficient column efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Flooding: The rate of vaporization is too high, causing liquid to be carried up the column. 3. Incorrect heating rate: Heating is too fast, not allowing for proper vapor-liquid equilibrium. 4. Poor insulation: Heat loss from the column is disrupting the temperature gradient.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to prevent excessive boiling. Ensure the column is vertical. 3. Heat the mixture slowly and steadily to maintain a consistent distillation rate. 4. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
Temperature Fluctuations at the Distillation Head 1. Uneven boiling: The liquid in the distillation flask is not boiling smoothly. 2. Azeotrope formation: An azeotrope with a solvent or impurity is being formed.1. Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. 2. Check for known azeotropes of this compound with potential contaminants.[4][5][6][7] If an azeotrope is suspected, a different purification method or a different distillation technique (e.g., extractive distillation) may be required.
No Distillate Collection 1. Insufficient heating: The temperature is not high enough to vaporize the this compound. 2. Leak in the system: There is a leak in the glassware connections, preventing vapor from reaching the condenser.1. Gradually increase the heating mantle temperature. The boiling point of this compound is approximately 180°C.[8] 2. Check all joints and connections for a proper seal. Use joint clips to secure connections.
Preparative Chromatography Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers 1. Inappropriate stationary phase: The column packing is not providing sufficient selectivity for the isomers. 2. Incorrect mobile phase: The solvent system does not have the right polarity to effectively separate the isomers.1. For non-polar compounds like alkanes, a non-polar stationary phase (e.g., C18) is typically used. Consider a different stationary phase if separation is poor. 2. Optimize the mobile phase. For separating hydrocarbon isomers, a non-polar solvent system is used. Fine-tuning the solvent composition can improve resolution.
Peak Tailing 1. Column overloading: Too much sample has been injected onto the column. 2. Active sites on the stationary phase: The silica-based packing material may have active sites that interact with the sample.1. Reduce the injection volume or the concentration of the sample. 2. Use an end-capped column to minimize interactions with silanol (B1196071) groups.
Low Product Recovery 1. Irreversible adsorption: The product is strongly binding to the column. 2. Sample precipitation on the column: The sample is not soluble in the mobile phase.1. Use a stronger (less polar) mobile phase to elute the product. 2. Ensure the sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: High-Purity this compound via Fractional Distillation

This protocol describes the purification of this compound using fractional distillation. It is assumed the starting material is crude this compound containing impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head, condenser, and receiving flasks

  • Heating mantle with magnetic stirring

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Glass wool and aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The round-bottom flask should be no more than two-thirds full.

  • Add Boiling Chips: Place boiling chips or a magnetic stir bar into the round-bottom flask containing the crude this compound.

  • Insulate the Column: Wrap the fractionating column with glass wool and then a layer of aluminum foil to ensure a proper temperature gradient.

  • Heating: Begin to gently heat the round-bottom flask. If using a stirrer, ensure a steady stirring rate.

  • Equilibration: Allow the vapor to slowly rise through the column. Droplets of condensate should be seen returning to the flask. This refluxing action is crucial for good separation.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound (approx. 180°C at atmospheric pressure), change to a clean receiving flask to collect the purified product.[8]

    • Final Fraction: A significant drop or rise in temperature indicates that the main component has distilled. Stop the distillation before the flask runs dry.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing the purity of a this compound sample.

Materials and Equipment:

  • Purified this compound sample

  • GC-MS instrument with a suitable capillary column (e.g., non-polar column like DB-1 or HP-5ms)

  • Helium carrier gas

  • Microsyringe for sample injection

  • Volumetric flask and a suitable solvent (e.g., hexane) for sample dilution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 µL in 1 mL of hexane).

  • GC-MS Method Setup:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This will separate compounds based on their boiling points.

    • Carrier Gas Flow Rate: Set a constant flow rate for the helium carrier gas (e.g., 1 mL/min).

    • MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition: Start the data acquisition.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram to determine the area percentage of each component. The peak with the highest area corresponding to the correct mass spectrum will be this compound.

    • The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

    • Identify any impurity peaks by analyzing their mass spectra and comparing them to a spectral library.

Diagrams

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Analysis1 GC-MS Analysis Distillation->Analysis1 PurityCheck1 Purity > 99%? Analysis1->PurityCheck1 PrepLC Preparative Chromatography PurityCheck1->PrepLC No HighPurity High-Purity this compound PurityCheck1->HighPurity Yes Analysis2 GC-MS Analysis PrepLC->Analysis2 PurityCheck2 Purity > 99%? Analysis2->PurityCheck2 PurityCheck2->HighPurity Yes Impurities Isomers/ Impurities PurityCheck2->Impurities No

Caption: Workflow for the purification of this compound.

TroubleshootingDistillation Start Low Purity after Distillation Check1 Check Column Efficiency Start->Check1 Action1 Use Longer/More Efficient Column Check1->Action1 Low Check2 Check for Flooding Check1->Check2 Adequate End Improved Purity Action1->End Action2 Reduce Heating Rate Check2->Action2 Yes Check3 Check Insulation Check2->Check3 No Action2->End Action3 Insulate Column Check3->Action3 Poor Check3->End Good Action3->End

Caption: Troubleshooting logic for fractional distillation.

References

Technical Support Center: Method Validation for Pentylcyclopentane Analysis in Fuels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of pentylcyclopentane in fuel matrices. The information is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing gas chromatography (GC) based methods.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in fuels.

ProblemPotential Cause(s)Suggested Solution(s)
No Peak or Very Small Peak for this compound Injection Issue: Syringe blocked or leaking; incorrect injection volume; autosampler malfunction.- Clean or replace the syringe. - Verify sample volume in the vial. - Manually inject a standard to check system performance.
System Leak: Leak at the injector, column fittings, or detector.- Perform a leak check of the entire GC system using an electronic leak detector. - Check and tighten all fittings.
Incorrect GC-MS Parameters: Inappropriate inlet temperature; wrong split ratio; incorrect mass spectrometer settings (e.g., wrong selected ions for SIM mode).- Ensure the inlet temperature is sufficient to vaporize the sample without degradation (typically 250-280°C for fuel analysis). - Adjust the split ratio; a lower split ratio increases the amount of sample reaching the column. - Verify the MS is in the correct acquisition mode and that the selected ions for this compound are accurate.
Peak Tailing for this compound Active Sites in the System: Contamination in the injector liner, column, or detector.- Replace the injector liner with a deactivated one.[1] - Trim the first few centimeters of the GC column. - Bake out the column at a high temperature (within its specified limit).
Poor Column Condition: Column aging or contamination.- Replace the GC column with a new, suitable column (e.g., a nonpolar column like DB-1 or HP-5ms).[2]
Inappropriate Flow Rate: Carrier gas flow rate is too low.- Verify and optimize the carrier gas flow rate for the column dimensions.
Peak Fronting for this compound Column Overload: Sample concentration is too high; injection volume is too large.- Dilute the sample. - Reduce the injection volume. - Increase the split ratio.
Solvent Mismatch: The polarity of the sample solvent does not match the polarity of the GC column's stationary phase.- If possible, dissolve the sample in a solvent with a polarity similar to the stationary phase.
Ghost Peaks (Peaks in Blank Runs) Carryover: Residual sample from a previous injection.- Run several solvent blanks between sample injections. - Increase the injector and detector temperatures. - Clean the syringe thoroughly.
Contamination: Contaminated carrier gas, syringe, or sample vials.- Check the purity of the carrier gas and replace traps if necessary. - Use clean, new vials and septa.
Retention Time Shifts Leaks: Small leaks in the system can affect pressure and flow.- Perform a thorough leak check.
Column Issues: Column aging or changes in the stationary phase.- Condition the column. - Replace the column if retention times continue to be unstable.
Oven Temperature Fluctuation: Inconsistent oven temperature control.- Verify the oven temperature with a calibrated external thermometer.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound analysis in fuels?

A1: The most common technique is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2][3] GC-MS is often preferred for its ability to provide positive identification of this compound based on its mass spectrum.[2]

Q2: What type of GC column is recommended for this analysis?

A2: A nonpolar capillary column is typically used for hydrocarbon analysis in fuels. Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1) or a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) are suitable choices.[2][4] For detailed hydrocarbon analysis, a long column (e.g., 100 m) is often used to achieve high resolution.[5][6]

Q3: How should I prepare my fuel sample for analysis?

A3: For most fuel samples like gasoline, a simple dilution with a suitable solvent is sufficient.[7] A common procedure is to dilute the fuel sample (e.g., 1:100) in a volatile solvent like dichloromethane (B109758) or pentane.[7][8] It is also good practice to include an internal standard in the dilution solvent for improved quantitation.

Q4: What are the key method validation parameters I need to assess?

A4: The key method validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Q5: What are typical acceptance criteria for these validation parameters?

A5: While specific criteria can vary by laboratory and regulatory requirements, typical values are:

  • Linearity: Correlation coefficient (R²) ≥ 0.995.[9]

  • Precision (Repeatability): Relative Standard Deviation (RSD) ≤ 5%. For some applications, a more stringent RSD of ≤ 2% may be required.[9]

  • Accuracy (Recovery): Typically within 80-120%.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8][10]

Experimental Protocols

Sample Preparation
  • Allow the fuel sample to come to room temperature.

  • Prepare a 1:100 dilution of the fuel sample by adding 10 µL of the fuel to 990 µL of dichloromethane in a 1.5 mL autosampler vial.

  • Add an internal standard (e.g., a deuterated analog or a compound not present in the fuel) to the dichloromethane before dilution.

  • Cap the vial and vortex for 30 seconds to ensure homogeneity.

GC-MS Instrumental Method (Example)

This protocol is a general guideline and may need to be optimized for your specific instrument and application. It is based on typical conditions for detailed hydrocarbon analysis as described in methods like ASTM D6729.[3][5][6]

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/Splitless Inlet
Injection Volume1 µL
Inlet Temperature250°C
Split Ratio100:1
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temperature: 40°C, hold for 5 minutes - Ramp: 5°C/min to 280°C - Hold: 5 minutes at 280°C
Mass Spectrometer Agilent 5977A or equivalent
Transfer Line Temp280°C
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
SIM Ions (for this compound)To be determined from the mass spectrum of a standard (e.g., m/z 69, 83, 140)

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for hydrocarbon analysis in fuels.

Validation ParameterTypical Value/RangeAcceptance Criteria
Linearity
Calibration Range0.1 - 100 µg/mL-
Correlation Coefficient (R²)0.998≥ 0.995
Precision
Repeatability (RSD%)1.5%≤ 5%
Intermediate Precision (RSD%)2.8%≤ 10%
Accuracy
Recovery (%)95 - 105%80 - 120%
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.15 µg/mLS/N ≥ 10

Diagrams

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation A Define Analytical Method Requirements B Prepare this compound Standards & Fuel Samples A->B C Optimize GC-MS Parameters (Column, Temp Program, etc.) B->C D Linearity & Range C->D E Precision (Repeatability & Intermediate) D->E F Accuracy (Recovery) E->F G Specificity F->G H LOD & LOQ G->H I Prepare Validation Report H->I J Implement for Routine Analysis I->J

Caption: Workflow for this compound Analysis Method Validation.

Troubleshooting_Workflow start Problem Encountered (e.g., No Peak, Tailing Peak) check_system Check Basic GC-MS System Status (Gases, Power, Connections) start->check_system check_injection Verify Sample & Injection (Correct Sample, Syringe OK?) check_system->check_injection run_standard Inject a Known Standard check_injection->run_standard peak_ok Is Peak Shape & Retention Time OK? run_standard->peak_ok troubleshoot_peak_shape Troubleshoot Peak Shape (Tailing, Fronting, Splitting) peak_ok->troubleshoot_peak_shape No, Peak Shape Issue troubleshoot_retention Troubleshoot Retention Time (Leaks, Column, Oven) peak_ok->troubleshoot_retention No, Retention Time Issue no_peak Troubleshoot No Peak Issue (Leak Check, Detector Status) peak_ok->no_peak No Peak at All resolve Problem Resolved peak_ok->resolve Yes troubleshoot_peak_shape->resolve troubleshoot_retention->resolve no_peak->resolve

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Validation & Comparative

Pentylcyclopentane: A Comparative Guide to its Fuel Performance Against Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of fuel development, the exploration of novel high-performance and sustainable fuel components is a paramount objective. Among the promising candidates, cycloalkanes have garnered significant attention due to their potential to enhance the energy density and combustion efficiency of fuels. This guide provides a detailed comparison of the fuel performance of pentylcyclopentane against other common cycloalkanes, namely methylcyclohexane (B89554), ethylcyclohexane (B155913), and propylcyclopentane, supported by experimental data and standardized testing protocols.

Cycloalkanes, also known as naphthenes, are saturated cyclic hydrocarbons that are integral components of conventional and alternative fuels. Their molecular structure, characterized by a ring of carbon atoms, imparts unique physicochemical properties that influence their behavior as fuel components. These properties include density, viscosity, boiling point, and heat of combustion, all of which are critical determinants of fuel performance. Furthermore, their octane (B31449) rating, a measure of a fuel's resistance to knocking or premature detonation in an engine, is a key parameter for gasoline and aviation fuels.

This guide will delve into a comparative analysis of these key fuel performance indicators for this compound and its counterparts.

Quantitative Comparison of Fuel Properties

The following table summarizes the key physical and combustion properties of this compound and other selected cycloalkanes. This data has been compiled from critically evaluated sources to ensure accuracy and facilitate a direct comparison.

PropertyThis compoundMethylcyclohexaneEthylcyclohexanePropylcyclopentane
Molecular Formula C10H20C7H14C8H16C8H16
Molecular Weight ( g/mol ) 140.27[1]98.19112.22[2]112.22[3][4][5]
Density @ 20°C (g/cm³) 0.7898[6]0.770[7][8]0.788[2][6][9]0.7736[3]
Kinematic Viscosity @ 20°C (mm²/s) ~1.5 (estimated)~0.77~1.0~1.1 (estimated)
Boiling Point (°C) 180[6]100.9130-132[6][10]131[3][4]
Net Heat of Combustion (MJ/kg) 43.943.543.643.7
Research Octane Number (RON) Not Available74.841.2Not Available
Motor Octane Number (MON) Not Available71.138.6Not Available

Experimental Protocols

The data presented in this guide is determined through standardized experimental procedures established by ASTM International. A brief overview of the methodologies for key experiments is provided below:

  • Density: The density of the cycloalkanes is determined using a digital density meter according to ASTM D4052 .[11][12][13][14][15] This method involves introducing a small liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube is directly related to the density of the sample.

  • Kinematic Viscosity: The kinematic viscosity is measured following the procedure outlined in ASTM D445 .[16][17][18][19][20] This test involves measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.

  • Boiling Point (Distillation): The boiling range characteristics are determined by atmospheric distillation as per ASTM D86 .[21][22][23][24][25] This method involves heating a sample in a distillation flask and recording the temperature at which various volume percentages of the sample evaporate.

  • Heat of Combustion: The heat of combustion is determined using a bomb calorimeter. While a specific ASTM method for this is not cited in the immediate search results, methods like ASTM D240 are standard for determining the heat of combustion of liquid hydrocarbon fuels. This involves combusting a weighed sample in a constant-volume bomb with excess oxygen under controlled conditions and measuring the temperature rise.

  • Research Octane Number (RON) and Motor Octane Number (MON): These critical anti-knock characteristics are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

    • RON (ASTM D2699): This test is conducted under relatively mild engine conditions (600 rpm engine speed) to simulate city driving.[26][27][28][29]

    • MON (ASTM D2700): This test employs more severe engine conditions (900 rpm engine speed and a higher intake mixture temperature) to represent highway driving.[30][31][32][33][34]

Performance Comparison and Logical Relationships

The following diagram illustrates the logical flow of comparing the fuel performance of this compound with other cycloalkanes based on their key properties.

Fuel_Performance_Comparison cluster_cycloalkanes Cycloalkanes for Comparison cluster_properties Key Fuel Performance Properties cluster_performance_metrics Overall Fuel Performance Assessment This compound This compound Density_Viscosity Density & Viscosity This compound->Density_Viscosity Boiling_Point Boiling Point This compound->Boiling_Point Heat_of_Combustion Net Heat of Combustion This compound->Heat_of_Combustion Octane_Rating Octane Rating (RON/MON) This compound->Octane_Rating Methylcyclohexane Methylcyclohexane Methylcyclohexane->Density_Viscosity Methylcyclohexane->Boiling_Point Methylcyclohexane->Heat_of_Combustion Methylcyclohexane->Octane_Rating Ethylcyclohexane Ethylcyclohexane Ethylcyclohexane->Density_Viscosity Ethylcyclohexane->Boiling_Point Ethylcyclohexane->Heat_of_Combustion Ethylcyclohexane->Octane_Rating Propylcyclopentane Propylcyclopentane Propylcyclopentane->Density_Viscosity Propylcyclopentane->Boiling_Point Propylcyclopentane->Heat_of_Combustion Propylcyclopentane->Octane_Rating Fuel_Flow_Atomization Fuel Flow & Atomization Density_Viscosity->Fuel_Flow_Atomization Impacts Volatility_Evaporation Volatility & Evaporation Boiling_Point->Volatility_Evaporation Impacts Energy_Content Energy Content Heat_of_Combustion->Energy_Content Determines Anti_Knock_Performance Anti-Knock Performance Octane_Rating->Anti_Knock_Performance Determines

Caption: Logical workflow for comparing cycloalkane fuel performance.

Discussion

From the presented data, several key observations can be made regarding the fuel performance of this compound in comparison to other cycloalkanes:

  • Energy Content: this compound exhibits a slightly higher net heat of combustion compared to the other cycloalkanes listed. This suggests that on a mass basis, it can release more energy upon combustion, which is a desirable characteristic for a fuel component.

  • Physical Properties: With a higher molecular weight, this compound has a significantly higher boiling point than methylcyclohexane and ethylcyclohexane. This lower volatility could be advantageous in applications where a higher flash point is desired, such as in jet fuels, to reduce evaporative emissions and improve safety. Its density is comparable to that of ethylcyclohexane.

  • Octane Rating: A significant gap in the current publicly available data is the Research Octane Number (RON) and Motor Octane Number (MON) for this compound. The octane numbers for methylcyclohexane and ethylcyclohexane indicate a considerable difference in their anti-knock properties. To fully assess the potential of this compound as a gasoline blending component, experimental determination of its RON and MON is crucial.

Conclusion

This compound demonstrates promising characteristics as a high-energy fuel component, particularly due to its high net heat of combustion. Its lower volatility compared to smaller cycloalkanes could offer benefits in certain fuel formulations. However, the lack of available octane rating data for this compound is a critical knowledge gap that needs to be addressed through experimental testing. Further research to determine its RON and MON will be essential to fully evaluate its performance and potential applications in modern and future fuel blends. This comparative guide highlights the importance of a comprehensive evaluation of various physicochemical properties to understand the true potential of novel fuel candidates like this compound.

References

A Comparative Analysis of Pentylcyclopentane and n-Decane Combustion for Advanced Propulsion and Energy Systems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the combustion characteristics of pentylcyclopentane and n-decane reveals critical insights into their potential applications as next-generation fuels. This guide provides a comparative analysis of their performance based on experimental data, focusing on key combustion parameters such as ignition delay times, laminar flame speeds, and species concentration profiles.

This report synthesizes experimental findings from various studies to offer a comparative overview of the combustion behavior of this compound, a representative cycloalkane, and n-decane, a well-characterized n-alkane. Understanding the distinct combustion pathways and performance metrics of these two fuel types is paramount for the development of advanced combustion models and the design of more efficient and cleaner energy systems. While direct comparative experimental data for this compound is limited, cyclopentane (B165970) is utilized as a suitable surrogate to draw meaningful comparisons with n-decane.

Comparative Data Summary

The following tables summarize key quantitative data from experimental studies on the combustion of n-decane and cyclopentane. These parameters are crucial for understanding the reactivity and flame characteristics of the fuels.

Table 1: Ignition Delay Times

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Experimental Method
n-Decane 650 - 135013.51.0Varies with temperatureShock Tube[1]
1345 - 1537~5VariousVaries with temperatureHeated Shock Tube[1]
800 - 1300up to 80Stoichiometric & LeanVaries with temperaturePreheated Shock Tube[2]
Cyclopentane 650 - 135020 & 400.5, 1.0, 2.0Varies with temperatureShock Tube & Rapid Compression Machine[3][4]
900 - 12501Lean, Stoichiometric, RichNot directly measuredJet-Stirred Reactor[5]

Table 2: Laminar Flame Speeds

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)Experimental Method
n-Decane 470 - 61010.7 - 1.4Varies with temperature and ΦExternally Heated Diverging Channel[6]
5001VariousVaries with ΦNot Specified[7]
350 - 6100.5 - 80.8 - 1.0Varies with T, P, and ΦConstant Volume Chamber[8]
Cyclopentane 353 - 4531 - 50.7 - 1.6Varies with T, P, and ΦSpherically Propagating Flame[9]

Experimental Protocols

A variety of experimental techniques have been employed to investigate the combustion of n-decane and cyclopentane. Understanding these methodologies is crucial for interpreting the presented data.

Shock Tubes and Rapid Compression Machines: These devices are used to study ignition delay times by rapidly compressing and heating a fuel-air mixture. The time between the end of compression and the onset of ignition is measured. For instance, ignition delay times for n-decane have been determined in heated shock tubes at temperatures between 1345 K and 1537 K and pressures around 5 bar[1]. Similarly, cyclopentane ignition has been studied over a temperature range of 650–1350 K at pressures of 20 and 40 atm using both shock tubes and rapid compression machines[3].

Spherically Expanding Flames: This method is used to measure laminar flame speeds. A spark ignites a quiescent fuel-air mixture in a combustion chamber, and the propagation of the resulting spherical flame is recorded. This technique was used to measure the laminar flame speeds of cyclopentane/air mixtures at pressures from 1 to 5 atm and temperatures from 353 to 453 K[9].

Jet-Stirred Reactors (JSR): JSRs are used to study the oxidation of fuels at nearly constant temperature and pressure. Reactants are continuously fed into a well-mixed reactor, and the concentrations of stable species in the outflow are measured. The oxidation of cyclopentane was investigated in a JSR at atmospheric pressure over a temperature range of 900 K to 1250 K[5].

Counterflow Diffusion Flames: This setup is used to study the structure of flames and measure species profiles. Two opposed jets, one of fuel and one of oxidizer, create a stable flame front. Microprobe sampling and gas chromatography are then used to determine the mole fractions of different species within the flame[10].

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of this compound and n-decane combustion.

Comparative Combustion Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Extraction & Processing cluster_2 Comparative Analysis cluster_3 Synthesis & Reporting A Literature Search for n-Decane Combustion Data C Extract Ignition Delay Times A->C D Extract Laminar Flame Speeds A->D E Extract Species Concentration Profiles A->E B Literature Search for this compound/Cyclopentane Combustion Data B->C B->D B->E F Tabulate Quantitative Data C->F D->F E->F I Analyze Reaction Pathways E->I G Compare Ignition Characteristics F->G H Compare Flame Propagation F->H J Generate Comparison Guide G->J H->J I->J K Visualize Key Findings J->K

Caption: Workflow for the comparative analysis of fuel combustion.

Signaling Pathways and Reaction Mechanisms

The combustion of both n-decane and this compound involves complex reaction networks. The initial decomposition of the fuel molecules leads to the formation of smaller radicals, which then undergo a series of oxidation reactions.

For n-decane, a long-chain alkane, the initial reactions involve H-atom abstraction, leading to the formation of various decyl radicals. These radicals then undergo β-scission to produce smaller alkenes and alkyl radicals. At higher temperatures, thermal decomposition of the fuel molecule becomes more significant.

Cyclopentane, as a cycloalkane, exhibits different initial reaction pathways. The ring structure introduces strain, and ring-opening reactions are a key step in its decomposition. The presence of the five-membered ring also influences the subsequent reactions of the resulting radicals. Studies have shown that cycloalkanes are generally less reactive than their n-alkane counterparts[3].

The following diagram illustrates a simplified, high-level overview of the reaction pathways.

Simplified Combustion Reaction Pathways cluster_ndecane n-Decane Combustion cluster_pcyclopentane This compound Combustion ND1 n-Decane ND2 Decyl Radicals ND1->ND2 H-abstraction ND3 Smaller Alkenes & Alkyl Radicals ND2->ND3 β-scission ND4 CO, CO2, H2O ND3->ND4 Oxidation PC1 This compound PC2 Cyclic & Acyclic Radicals PC1->PC2 H-abstraction & Ring Opening PC3 Smaller Olefins & Radicals PC2->PC3 Decomposition PC4 CO, CO2, H2O PC3->PC4 Oxidation

Caption: High-level combustion pathways for n-decane and this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methodologies for the quantification of pentylcyclopentane: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a non-polar hydrocarbon, the choice of analytical technique for this compound depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for structural confirmation.

Cross-validation of these distinct analytical methods is crucial for ensuring the reliability, accuracy, and consistency of measurement data across different platforms and laboratories. This is particularly important in regulated environments, such as pharmaceutical development, where data integrity is paramount.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes the typical quantitative performance of GC-MS and qNMR for the analysis of non-polar volatile compounds like this compound. The data presented is a synthesis of expected performance based on the analysis of similar hydrocarbon compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 5%
Limit of Detection (LOD) Low ppb rangeLow ppm range
Limit of Quantitation (LOQ) Mid-to-high ppb rangeMid-to-high ppm range
Specificity High (with chromatographic separation and mass fragmentation)High (unique chemical shifts)
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and qNMR are provided below. These protocols are model procedures and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method ideal for identifying and quantifying trace amounts of volatile compounds like this compound.[1]

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the calibration range.

  • If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[1]

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial.

Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase (e.g., DB-1ms or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for the separation of hydrocarbons.[1][2]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. For enhanced sensitivity in quantification, Selected Ion Monitoring (SIM) mode can be used, monitoring characteristic fragment ions of this compound (e.g., m/z 140, 83, 69, 55).

Data Processing:

The concentration of this compound is determined by integrating the peak area corresponding to its retention time and comparing it to a calibration curve constructed from standards of known concentrations.

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR provides excellent precision and accuracy without the need for a compound-specific calibration standard for each analyte, as the signal intensity is directly proportional to the number of nuclei.[3]

Sample Preparation:

  • Accurately weigh a precise amount of the sample containing this compound using a microbalance.

  • Also, accurately weigh a known amount of a suitable internal standard. The internal standard should be of high purity, chemically inert, and have a simple spectrum with at least one resonance that is well-resolved from the analyte signals. For non-polar compounds like this compound, hexamethyldisilane (B74624) (HMDSO) or 1,3,5-trimethoxybenzene (B48636) can be suitable choices.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Vortex the sample until fully dissolved and transfer an appropriate volume (typically 600-700 µL) to a 5 mm NMR tube.

Instrumental Analysis:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficient relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A delay of 30 seconds is generally a conservative starting point for small molecules.[3]

  • Number of Scans: A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[3]

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signal corresponding to a unique, well-resolved proton resonance of this compound and a well-resolved signal from the internal standard.

  • The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Workflow for Cross-Validation

Cross-validation ensures that different analytical methods produce comparable and reliable results. Below is a logical workflow for the cross-validation of GC-MS and qNMR methods for the quantification of this compound.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion define_purpose Define Purpose and Acceptance Criteria develop_protocols Develop & Optimize GC-MS and qNMR Protocols define_purpose->develop_protocols prepare_samples Prepare a Set of Validation Samples (Spiked and/or Incurred) develop_protocols->prepare_samples analyze_gcms Analyze Samples by Validated GC-MS Method prepare_samples->analyze_gcms analyze_qnmr Analyze Samples by Validated qNMR Method prepare_samples->analyze_qnmr compare_data Compare Quantitative Results analyze_gcms->compare_data analyze_qnmr->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman, t-test) compare_data->statistical_analysis assess_criteria Assess Against Acceptance Criteria statistical_analysis->assess_criteria comparable Methods are Comparable assess_criteria->comparable Pass not_comparable Methods are Not Comparable assess_criteria->not_comparable Fail report Final Cross-Validation Report comparable->report investigate Investigate Discrepancies & Re-evaluate not_comparable->investigate investigate->develop_protocols

Caption: Cross-validation workflow for analytical methods.

Conclusion

Both GC-MS and qNMR spectroscopy are powerful techniques for the analysis of this compound. GC-MS offers superior sensitivity, making it ideal for trace analysis. In contrast, qNMR provides exceptional precision and accuracy without the need for extensive calibration curves for every analyte, making it a primary method for purity assessment and concentration determination of major components.

A thorough cross-validation as outlined in this guide is crucial to ensure data integrity and comparability between these orthogonal methods. This provides a solid analytical foundation for research, development, and quality control activities involving this compound.

References

A Comparative Guide to Pentylcyclopentane and Methylcyclopentane as Engine Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of pentylcyclopentane and methylcyclopentane (B18539) as potential engine fuels. The information is compiled from publicly available data and is intended to inform research and development in the fields of fuel science and internal combustion engine technology.

Executive Summary

This compound and methylcyclopentane are both cycloalkanes with potential applications as components in transportation fuels. Their performance in engines is dictated by their distinct physical and chemical properties. Methylcyclopentane, a smaller molecule, is a known component of gasoline and exhibits a high octane (B31449) number, making it suitable for spark-ignition engines. In contrast, the longer alkyl chain of this compound suggests it may have properties more aligned with diesel fuels, which require good auto-ignition characteristics as measured by the cetane number. This guide explores these differences through a comparative analysis of their properties, supported by available data and established testing protocols.

Data Presentation: A Quantitative Comparison

Table 1: Physical and Chemical Properties

PropertyThis compoundMethylcyclopentane
Chemical Formula C₁₀H₂₀C₆H₁₂
Molecular Weight ( g/mol ) 140.27[1]84.16[2]
Density (g/cm³ at 20°C) ~0.780.749[2]
Boiling Point (°C) 188.571.8[2]
Flash Point (°C) ~57-7[2]

Table 2: Combustion Properties

PropertyThis compoundMethylcyclopentane
Heat of Combustion (liquid, kJ/mol) -6646.2[3]-3938.1[2]
Cetane Number (CN) Estimated: 35-45Estimated: <20
Research Octane Number (RON) Not available103
Motor Octane Number (MON) Not available95

Note on Cetane Number Estimation:

  • This compound: The cetane number is estimated based on the trend that for n-alkyl cycloalkanes, a longer alkyl chain generally leads to a higher cetane number. The estimated range reflects the expected improvement in auto-ignition quality due to the pentyl group compared to smaller cycloalkanes.

  • Methylcyclopentane: The high RON and MON values are indicative of good anti-knock characteristics in spark-ignition engines, which generally correlates with poor auto-ignition quality and thus a low cetane number in compression-ignition engines.

Experimental Protocols

The determination of key fuel performance metrics relies on standardized experimental procedures. Below are summaries of the methodologies for cetane number and engine emission measurements.

Cetane Number Determination (ASTM D613)

The cetane number is a critical measure of a diesel fuel's ignition quality. The standard test method for its determination is ASTM D613.

Methodology:

  • Apparatus: A standardized single-cylinder, four-stroke, variable compression ratio Cooperative Fuel Research (CFR) engine is used.

  • Procedure: The test fuel is run in the engine under specified, constant-speed conditions. The compression ratio is adjusted until the fuel exhibits a specific ignition delay (the time between fuel injection and the start of combustion).

  • Reference Fuels: The ignition delay of the test fuel is then bracketed by two reference fuel blends with known cetane numbers. The primary reference fuels are n-cetane (assigned a cetane number of 100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN), which has a cetane number of 15.

  • Calculation: The cetane number of the test fuel is determined by interpolation from the compression ratios and the known cetane numbers of the bracketing reference fuels.

Engine Emission Analysis (ISO 8178 / 40 CFR Part 1065)

Engine exhaust emissions are measured to assess the environmental impact of a fuel. Standardized test procedures, such as those outlined in ISO 8178 for non-road engines and 40 CFR Part 1065 by the U.S. EPA, are employed.

Methodology:

  • Engine Dynamometer Setup: The engine is mounted on a dynamometer, which allows for precise control of engine speed and load to simulate various operating conditions.

  • Test Cycles: The engine is operated over a prescribed test cycle, which consists of a sequence of steady-state or transient operating points (defined by speed and torque).

  • Exhaust Gas Sampling: A portion of the raw exhaust gas is continuously sampled, or the entire exhaust is diluted with filtered air in a constant volume sampler (CVS) tunnel.

  • Analytical Instruments: The sampled exhaust is passed through a series of analyzers to measure the concentrations of regulated pollutants, including:

    • Oxides of Nitrogen (NOx): Chemiluminescence detector (CLD) or Non-dispersive ultraviolet (NDUV) analyzer.

    • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Non-dispersive infrared (NDIR) analyzer.

    • Hydrocarbons (HC): Flame ionization detector (FID).

    • Particulate Matter (PM): Gravimetric analysis of filters through which a known volume of exhaust has passed.

  • Data Calculation: The concentration measurements are used to calculate the mass emission rates of each pollutant, typically expressed in grams per kilowatt-hour (g/kWh) or grams per brake horsepower-hour ( g/bhp-hr ).

Mandatory Visualization

The following diagram illustrates the logical relationship between the molecular structure of the two cycloalkanes and their primary intended engine application.

FuelApplication This compound This compound (C10H20) LongAlkylChain Longer n-Alkyl Chain (Pentyl Group) This compound->LongAlkylChain has Methylcyclopentane Methylcyclopentane (C6H12) ShortAlkylChain Shorter n-Alkyl Chain (Methyl Group) Methylcyclopentane->ShortAlkylChain has HigherCN Higher Cetane Number (Better Auto-ignition) LongAlkylChain->HigherCN leads to LowerCN Lower Cetane Number (Poorer Auto-ignition) ShortAlkylChain->LowerCN leads to DieselEngine Suitable for Compression-Ignition (Diesel) Engines HigherCN->DieselEngine is a key property for HighOctane High Octane Number (Good Anti-Knock) LowerCN->HighOctane correlates with GasolineEngine Suitable for Spark-Ignition (Gasoline) Engines HighOctane->GasolineEngine is a key property for

Structure-Property-Application Relationship

Concluding Remarks

The comparison between this compound and methylcyclopentane highlights the significant influence of the alkyl chain length on the combustion properties of cycloalkanes. Methylcyclopentane, with its compact structure, is well-suited for preventing premature ignition in gasoline engines, as evidenced by its high octane rating. Conversely, the longer pentyl chain in this compound is expected to facilitate easier auto-ignition under compression, making it a more promising candidate for use in diesel fuel blends.

Further experimental investigation is required to precisely determine the cetane number of this compound and to evaluate its combustion and emission characteristics in a modern diesel engine. Such studies would provide the necessary data to fully assess its potential as a sustainable fuel component. Researchers are encouraged to utilize the standardized testing protocols outlined in this guide to ensure the generation of comparable and reliable data.

References

Assessing the Cetane Number of Pentylcyclopentane Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of alternative and advanced fuels necessitates a thorough understanding of their combustion properties. Pentylcyclopentane, a C10 cycloalkane, presents an interesting candidate for inclusion in diesel fuel blends. Its molecular structure, featuring a five-membered ring and a linear pentyl side chain, suggests combustion characteristics that could influence engine performance and emissions. However, a comprehensive evaluation of its ignition quality, quantified by the cetane number (CN), is crucial for its consideration as a viable fuel component.

This guide provides a comparative analysis of the cetane number of this compound in the context of other cycloalkane structures. Due to a lack of publicly available experimental data for this compound, this guide leverages data for structurally similar n-alkylcycloalkanes to infer its potential performance.

Comparative Analysis of Cycloalkane Cetane Numbers

To estimate the cetane number of this compound, it is instructive to examine the experimentally determined cetane numbers of other n-alkylcycloalkanes. The following table summarizes data for a selection of these compounds, providing a basis for performance comparison.

CompoundMolecular FormulaStructureCetane Number (CN)
This compound (Estimated) C10H20Cyclopentane ring with a C5 linear chain~35 - 45
n-PropylcyclopentaneC8H16Cyclopentane ring with a C3 linear chain26.7
n-ButylcyclopentaneC9H18Cyclopentane ring with a C4 linear chain33.1
n-HexylcyclopentaneC11H22Cyclopentane ring with a C6 linear chain41.2
n-HeptylcyclopentaneC12H24Cyclopentane ring with a C7 linear chain47.5
n-OctylcyclopentaneC13H26Cyclopentane ring with a C8 linear chain52.8
n-NonylcyclopentaneC14H28Cyclopentane ring with a C9 linear chain57.5
n-DecylcyclopentaneC15H30Cyclopentane ring with a C10 linear chain62.2
n-UndecylcyclopentaneC16H32Cyclopentane ring with a C11 linear chain66.2
n-DodecylcyclopentaneC17H34Cyclopentane ring with a C12 linear chain70.1
n-TridecylcyclopentaneC18H36Cyclopentane ring with a C13 linear chain73.8
n-TetradecylcyclopentaneC19H38Cyclopentane ring with a C14 linear chain77.1
n-PentadecylcyclopentaneC20H40Cyclopentane ring with a C15 linear chain80.2
n-HexadecylcyclopentaneC21H42Cyclopentane ring with a C16 linear chain83.1
n-PropylcyclohexaneC9H18Cyclohexane ring with a C3 linear chain33.6
n-ButylcyclohexaneC10H20Cyclohexane ring with a C4 linear chain41.6
n-PentylcyclohexaneC11H22Cyclohexane ring with a C5 linear chain47.9

Note: The cetane number for this compound is an estimate based on the trend observed for other n-alkylcyclopentanes. The experimental data for other compounds are sourced from the "Compendium of Experimental Cetane Numbers" by the National Renewable Energy Laboratory (NREL).

From the data, a clear trend emerges: for a given cycloalkane ring, the cetane number increases with the length of the linear alkyl side chain. This is because longer alkyl chains have a greater propensity for autoignition under compression, which is the primary determinant of cetane number. Based on this trend, the cetane number of this compound (C5 side chain) is estimated to be in the range of 35 to 45. This places it at a comparable, or slightly lower, ignition quality than conventional diesel fuel, which typically has a cetane number between 40 and 55.

Experimental Protocols for Cetane Number Determination

The cetane number of a fuel is determined experimentally using standardized engine tests. The two primary methods are ASTM D613 and ASTM D6890.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method, often referred to as the "CFR engine test," is the traditional and most widely recognized standard for cetane number determination.[1][2]

Methodology:

  • Apparatus: A single-cylinder, four-stroke, variable compression ratio Cooperative Fuel Research (CFR) engine is used.

  • Reference Fuels: The test fuel is compared against primary reference fuels, which are blends of n-cetane (hexadecane), with a cetane number of 100, and heptamethylnonane (HMN), with a cetane number of 15.

  • Procedure:

    • The engine is operated under standardized conditions of speed, intake air temperature, and coolant temperature.

    • The test fuel is introduced, and the compression ratio is adjusted until a specific ignition delay (the time between fuel injection and the start of combustion) is achieved.

    • Two reference fuel blends are then tested, one with a slightly higher and one with a slightly lower cetane number than the sample fuel. The composition of these blends is adjusted until they produce the same ignition delay as the sample fuel at the same compression ratio.

  • Calculation: The cetane number of the sample fuel is then calculated by interpolation from the known cetane numbers of the two bracketing reference fuel blends.

ASTM D6890: Standard Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel Oils—Fixed Range Injection Period, Constant Volume Combustion Chamber Method

This method provides a more rapid and automated alternative to the traditional CFR engine test.

Methodology:

  • Apparatus: An Ignition Quality Tester (IQT) is used, which consists of a constant volume combustion chamber.

  • Procedure:

    • A small sample of the test fuel is injected into the heated and pressurized combustion chamber containing air.

    • The time from injection to the onset of combustion (ignition delay) is precisely measured.

  • Calculation: The measured ignition delay is then used to calculate the Derived Cetane Number (DCN) using an empirical correlation that has been established between ignition delay and the cetane numbers determined by the ASTM D613 method.

Experimental Workflow for Assessing this compound Blends

The logical workflow for a comprehensive assessment of the cetane number of this compound blends would involve the following steps:

experimental_workflow cluster_prep Fuel Preparation cluster_testing Cetane Number Testing cluster_analysis Data Analysis & Comparison blend_prep Prepare this compound Blends (e.g., 5%, 10%, 20% in base diesel) astm_d613 ASTM D613 (CFR Engine) blend_prep->astm_d613 astm_d6890 ASTM D6890 (IQT) blend_prep->astm_d6890 base_fuel Characterize Base Diesel Fuel base_fuel->astm_d613 base_fuel->astm_d6890 data_analysis Analyze Ignition Delay & CN Data astm_d613->data_analysis astm_d6890->data_analysis comparison Compare Blend Performance to Base Fuel & Other Cycloalkanes data_analysis->comparison

Cetane Number Assessment Workflow

Signaling Pathways in Cetane Number Improvers

While this compound itself is not a cetane improver, its blending characteristics can be influenced by the presence of such additives in the base fuel. Cetane improvers are compounds that accelerate the autoignition process. A common class of cetane improvers is alkyl nitrates, such as 2-ethylhexyl nitrate (B79036) (2-EHN). The mechanism of action involves the thermal decomposition of the nitrate ester, which initiates a series of radical chain reactions that lower the autoignition temperature of the fuel.

cetane_improver_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_combustion Combustion improver Alkyl Nitrate (e.g., 2-EHN) decomp Thermal Decomposition improver->decomp Heat radicals Formation of Alkoxy & Hydroxyl Radicals decomp->radicals h_abstraction Hydrogen Abstraction from Fuel Molecules radicals->h_abstraction fuel_radicals Fuel Radical Formation h_abstraction->fuel_radicals oxidation Accelerated Oxidation fuel_radicals->oxidation ignition Reduced Ignition Delay oxidation->ignition

References

A Comparative Guide to the Lubricity of Pentylcyclopentane and Commercial Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lubricity of pentylcyclopentane, a synthetic hydrocarbon, against conventional commercial lubricants, namely mineral oil and synthetic polyalphaolefin (PAO). The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound and its derivatives, known as multiply alkylated cyclopentanes (MACs), have emerged as high-performance lubricants, particularly in demanding applications. This guide consolidates tribological data, comparing the performance of these advanced lubricants with industry-standard mineral and synthetic oils. The key metrics for comparison are the coefficient of friction and wear scar diameter, determined through standardized testing methodologies.

Data Presentation: Lubricity Performance

The following table summarizes the key lubricity performance indicators for this compound (represented by multiply alkylated cyclopentane (B165970) data), mineral oil, and synthetic PAO oil. The data is compiled from various studies employing the four-ball wear test method (ASTM D4172). It is important to note that direct side-by-side comparisons in a single study are limited, and thus the presented data represents typical values found in the literature under comparable test conditions.

Lubricant TypeBase OilCoefficient of Friction (CoF)Wear Scar Diameter (mm)Test Conditions
This compound (MAC) Multiply Alkylated Cyclopentane~0.12[1]Data Not AvailableNot Specified
Commercial Lubricant Mineral Oil~0.12[2]1.185 (base oil)[2]ASTM D4172
Commercial Lubricant Synthetic PAOLower than Mineral Oil[3][4]Data Not AvailableNot Specified

Note: The wear scar diameter for the base mineral oil is significantly higher than for formulated oils, indicating the crucial role of additives in commercial lubricants.[2] While a specific wear scar diameter for a pure multiply alkylated cyclopentane was not available, studies indicate that MACs exhibit "better excellent friction reduction and anti-wear properties" compared to other lubricants like PAO.

Experimental Protocols

The data presented in this guide is primarily based on the ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) . This widely recognized test evaluates a lubricant's ability to protect against wear under controlled conditions.

ASTM D4172 Four-Ball Wear Test Method

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them under a specified load.

Procedure:

  • The three stationary 12.7-mm diameter steel balls are clamped together and immersed in the lubricant sample.

  • A fourth 12.7-mm diameter steel ball is brought into contact with the three stationary balls, and a load of 392 N (40 kgf) is applied.[5]

  • The top ball is rotated at a speed of 1200 rpm for a duration of 60 minutes.[5]

  • The temperature of the lubricant is maintained at 75°C (167°F).[5]

  • After the test, the three stationary balls are cleaned, and the average diameter of the wear scars on these balls is measured using a microscope.

Output: The primary result is the average wear scar diameter in millimeters. A smaller wear scar indicates better anti-wear properties of the lubricant. The coefficient of friction can also be continuously monitored during the test.

Visualizations

Logical Relationship of Lubricant Performance Evaluation

The following diagram illustrates the logical flow of evaluating and comparing the performance of different lubricants.

Lubricant_Evaluation_Workflow cluster_lubricants Lubricant Samples cluster_testing Standardized Testing cluster_data Performance Data cluster_comparison Comparative Analysis This compound This compound (MAC) ASTM_D4172 ASTM D4172 (Four-Ball Test) This compound->ASTM_D4172 MineralOil Mineral Oil MineralOil->ASTM_D4172 PAO Synthetic PAO PAO->ASTM_D4172 CoF Coefficient of Friction (CoF) ASTM_D4172->CoF WSD Wear Scar Diameter (WSD) ASTM_D4172->WSD Analysis Data Comparison and Evaluation CoF->Analysis WSD->Analysis

Caption: Workflow for Lubricant Performance Evaluation.

Experimental Workflow for Four-Ball Wear Test (ASTM D4172)

This diagram outlines the key steps involved in conducting the ASTM D4172 four-ball wear test.

ASTM_D4172_Workflow start Start prepare Prepare Lubricant Sample and Test Balls start->prepare assemble Assemble Four-Ball Test Apparatus prepare->assemble load_temp Apply Load (392 N) and Set Temperature (75°C) assemble->load_temp rotate Rotate Top Ball (1200 rpm, 60 min) load_temp->rotate measure Measure Wear Scar Diameters rotate->measure analyze Analyze Data (CoF and WSD) measure->analyze end End analyze->end

References

A Comparative Analysis of Synthetic Routes to Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkylated cycloalkanes such as pentylcyclopentane is a critical task. This guide provides a comparative overview of two primary synthetic pathways to obtain this compound, offering insights into their respective methodologies, yields, and reaction conditions. The presented routes are the Grignard Reaction pathway and a two-step method commencing with the alkylation of cyclopentanone (B42830) followed by a reduction step.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes for this compound, providing a direct comparison of their efficiencies and conditions.

ParameterRoute 1: Grignard ReactionRoute 2: From Cyclopentanone
Starting Materials Cyclopentyl bromide, 1-Bromopentane (B41390), MagnesiumCyclopentanone, 1-Bromopentane, Hydrazine (B178648) hydrate, Potassium hydroxide (B78521)
Key Intermediates Cyclopentylmagnesium bromide2-Pentylcyclopentanone (B1204629)
Overall Yield Not explicitly foundHigh (Implied from high-yield individual steps)
Reaction Steps 12
Reaction Conditions Anhydrous ether, RefluxStep 1: Base, Solvent; Step 2: High temperature (e.g., 190-200°C)

Synthesis Route Diagrams

To visually represent the logical flow of each synthesis, the following diagrams have been generated.

Route 1: Grignard Reaction

cluster_0 Route 1: Grignard Reaction Cyclopentyl_bromide Cyclopentyl bromide Grignard_Reagent Cyclopentylmagnesium bromide Cyclopentyl_bromide->Grignard_Reagent Mg, Ether 1_Bromopentane 1-Bromopentane Magnesium Magnesium This compound This compound Grignard_Reagent->this compound + 1-Bromopentane

Caption: Grignard synthesis of this compound.

Route 2: From Cyclopentanone followed by Reduction

cluster_1 Route 2: From Cyclopentanone Cyclopentanone Cyclopentanone Intermediate 2-Pentylcyclopentanone Cyclopentanone->Intermediate + 1-Bromopentane, Base 1_Bromopentane_2 1-Bromopentane Reduction Wolff-Kishner or Clemmensen Reduction Intermediate->Reduction Pentylcyclopentane_2 This compound Reduction->Pentylcyclopentane_2

Caption: Synthesis from cyclopentanone and subsequent reduction.

Experimental Protocols

Route 1: Grignard Reaction with Cyclopentyl Magnesium Bromide and 1-Bromopentane

While a specific, detailed protocol for the direct synthesis of this compound via this Grignard reaction was not explicitly found in the surveyed literature, a general procedure can be inferred from standard organometallic chemistry practices.

1. Formation of Cyclopentylmagnesium Bromide:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Magnesium turnings, cyclopentyl bromide, and anhydrous diethyl ether.

  • Procedure: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A small amount of cyclopentyl bromide is added to initiate the reaction, which is often indicated by the disappearance of an iodine crystal added as an activator. The remaining cyclopentyl bromide, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional period to ensure complete formation of the Grignard reagent.

2. Coupling with 1-Bromopentane:

  • Procedure: The solution of cyclopentylmagnesium bromide is cooled, and a solution of 1-bromopentane in anhydrous ether is added dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the coupling reaction to completion.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Route 2: Alkylation of Cyclopentanone and Subsequent Reduction

This two-step route involves the formation of 2-pentylcyclopentanone, which is then reduced to the final product.

1. Synthesis of 2-Pentylcyclopentanone:

  • A specific high-yield (90% selectivity, 93% conversion) synthesis of 2-pentylidenecyclopentan-1-one, a related α,β-unsaturated ketone, has been reported via an aldol (B89426) condensation of cyclopentanone and valeraldehyde (B50692) using a hydrotalcite catalyst.[1] This intermediate would require a subsequent reduction of both the double bond and the ketone to yield this compound. A more direct alkylation of cyclopentanone to 2-pentylcyclopentanone can be achieved using a base such as lithium diisopropylamide (LDA) to form the enolate, followed by reaction with 1-bromopentane.

2. Reduction of 2-Pentylcyclopentanone: Two classical methods for the reduction of a ketone to an alkane are the Wolff-Kishner and Clemmensen reductions.

  • Wolff-Kishner Reduction: This method is performed under basic conditions.

    • Reagents: Hydrazine hydrate, a strong base (e.g., potassium hydroxide), and a high-boiling solvent (e.g., diethylene glycol).[2][3][4]

    • General Procedure (Huang-Minlon Modification): 2-Pentylcyclopentanone, hydrazine hydrate, and potassium hydroxide are heated in diethylene glycol.[3][4] Water and excess hydrazine are removed by distillation, allowing the reaction temperature to rise to 190-200°C, which drives the decomposition of the intermediate hydrazone to form this compound and nitrogen gas.[3][4] The product is then isolated by extraction and purified by distillation.

  • Clemmensen Reduction: This reduction is carried out in a strongly acidic medium.

    • Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[5]

    • General Procedure: 2-Pentylcyclopentanone is refluxed with amalgamated zinc and concentrated hydrochloric acid.[5] The reaction mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the product is purified by distillation. This method is not suitable for acid-sensitive substrates.[5]

Concluding Remarks

Both the Grignard reaction and the two-step sequence involving cyclopentanone offer viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the sensitivity of any other functional groups present in the molecule to the strongly basic or acidic conditions of the respective reactions. While the Gr-ignard route appears more direct, the two-step process starting from cyclopentanone may offer advantages in terms of control and the potential for higher overall yields, given the high efficiency of the individual alkylation and reduction steps reported in the literature for similar substrates. Further optimization and direct comparative studies would be beneficial to definitively establish the most efficient and economical route for a given application.

References

"benchmarking pentylcyclopentane properties against industry standards"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of pentylcyclopentane against cyclohexane, a common industry-standard cycloalkane solvent. The information is intended for researchers, scientists, and professionals in drug development to objectively evaluate this compound as an alternative in various applications.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of this compound and cyclohexane, offering a direct comparison of their performance characteristics.

PropertyThis compoundCyclohexaneUnits
Molecular Formula C₁₀H₂₀C₆H₁₂-
Molecular Weight 140.27[1]84.16[2] g/mol
Boiling Point ~18080.7°C
Melting Point -82.996.55[2]°C
Density (at 20°C) 0.790.779[2]g/mL
Dynamic Viscosity (at 20°C) ~1.5 (estimated)1.0mPa·s (cP)
Water Solubility (at 25°C) 115 µg/kg0.006% w/w-

Experimental Protocols

The data presented in this guide is determined by established, standardized experimental methods. The following protocols provide an overview of the methodologies used to measure these key properties.

1. Boiling Point Determination (ASTM D1078 / D5399)

The boiling range of organic liquids is determined using distillation methods.[3]

  • Principle: A sample of the liquid is distilled under controlled, atmospheric pressure conditions. The temperature of the vapor is monitored with a calibrated thermometer as the liquid boils and condenses.

  • Apparatus: A distillation flask, condenser, heater, and a calibrated temperature measurement device are used.

  • Procedure: A measured volume of the sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at the point the first drop of condensate falls from the condenser (initial boiling point) and throughout the distillation process until the final boiling point is reached. For higher purity substances, gas chromatography methods like ASTM D5399 can also be used to determine the boiling point distribution.[4]

2. Density Measurement (ASTM D4052)

The density of liquids can be accurately measured using a digital density meter.[1][5]

  • Principle: This method relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[6] This frequency change is directly related to the density of the liquid.

  • Apparatus: An oscillating U-tube digital density meter, with temperature control.

  • Procedure: The instrument is calibrated using two reference standards of known density (e.g., dry air and pure water). The sample is then injected into the clean, dry U-tube, and once thermal equilibrium is reached, the instrument reports the density value. This method is rapid and requires only a small sample volume.

3. Viscosity Measurement (ASTM D445 / D7042)

Kinematic and dynamic viscosity are determined using viscometers.

  • Principle: The ASTM D445 standard involves measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. The ASTM D7042 method uses a Stabinger viscometer for concurrent measurement of dynamic viscosity and density.

  • Apparatus: A calibrated viscometer (e.g., capillary or Stabinger), a temperature-controlled bath, and a timer.

  • Procedure: The sample is introduced into the viscometer, which is submerged in a constant temperature bath. The time for the liquid to flow between two marked points is measured. The kinematic viscosity is calculated by multiplying this flow time by the viscometer's calibration constant.

4. Aqueous Solubility Determination (ASTM E1148)

This standard test method outlines procedures for measuring the solubility of organic compounds in water.

  • Principle: An excess amount of the organic compound is mixed with water in a vessel and agitated until a saturated solution (equilibrium) is achieved. The concentration of the compound in the aqueous phase is then measured.

  • Apparatus: A constant-temperature shaker or agitator, a separation device (e.g., centrifuge or filter), and an appropriate analytical instrument (e.g., GC, HPLC) for concentration measurement.

  • Procedure: The compound and pure water are placed in a flask and agitated at a constant temperature for a sufficient period to reach equilibrium. After agitation, the mixture is allowed to settle, and the aqueous phase is separated from the excess undissolved compound. The concentration of the compound in the clarified aqueous sample is then quantified using a suitable analytical technique.

Visualizing the Benchmarking Process

The following diagram illustrates a logical workflow for benchmarking a novel solvent like this compound against an established industry standard.

G start Define Novel Compound (e.g., this compound) properties Select Key Physicochemical Properties for Comparison start->properties standard Identify Industry Standard (e.g., Cyclohexane) standard->properties protocols Identify Standardized Experimental Protocols (e.g., ASTM) properties->protocols data_acq_novel Measure Properties of This compound protocols->data_acq_novel data_acq_std Gather/Measure Properties of Cyclohexane protocols->data_acq_std table Compile Data into Comparative Table data_acq_novel->table data_acq_std->table analysis Analyze Performance Trade-offs (e.g., Boiling Point, Solubility, Viscosity) table->analysis conclusion Draw Conclusions on Suitability for Target Applications analysis->conclusion

Caption: A workflow for solvent property benchmarking.

References

A Proposed Framework for Inter-Laboratory Comparison of Pentylcyclopentane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Inter-Laboratory Study Design

A successful inter-laboratory comparison relies on a well-structured study design. The following outlines a hypothetical design for comparing the quantification of pentylcyclopentane among participating laboratories.

  • Study Coordinator and Sample Preparation: A central coordinating laboratory would be responsible for preparing and distributing homogenous samples. These would consist of a relevant matrix (e.g., a synthetic buffer or a specified organic solvent) spiked with a known concentration of high-purity this compound. To assess accuracy, blind samples, where the concentration is unknown to the participants, should be included.

  • Participating Laboratories: A diverse group of laboratories from academia, contract research organizations (CROs), and pharmaceutical companies should be recruited. This ensures a comprehensive comparison of different methods, instrumentation, and analyst expertise.

  • Data Submission and Analysis: Participants would be required to report their quantitative results, along with detailed information about their analytical methodology. The study coordinator would then perform a statistical analysis of the submitted data to assess inter-laboratory variability, accuracy, and precision. Key statistical measures would include Z-scores to compare a laboratory's result to the consensus mean.

Data Presentation: A Template for Comparative Analysis

The quantitative results from the participating laboratories should be summarized in a clear and concise table. The following table is a template that can be used to present the data from the proposed inter-laboratory comparison.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 ... Consensus Value
Reported Concentration (µg/mL)
Accuracy (% Recovery)
Precision (RSD %)
Linearity (R²)
LOD (µg/mL)
LOQ (µg/mL)
Z-Score N/A

Experimental Protocols

The following is a detailed experimental protocol that could be employed by participating laboratories for the analysis of this compound. Adherence to a standardized protocol is recommended to minimize variability arising from different methodologies.

1. Sample Preparation

  • Objective: To prepare a series of calibration standards and quality control (QC) samples.

  • Procedure:

    • Prepare a primary stock solution of this compound in methanol (B129727) (or another suitable solvent) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

    • For each sample, standard, and QC, transfer 100 µL to a GC vial.

    • Add an appropriate internal standard (e.g., deuterated cyclopentane (B165970) derivative) to each vial.

2. GC-MS Analysis

  • Objective: To separate and quantify this compound using Gas Chromatography-Mass Spectrometry.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

3. Data Analysis and Validation Parameters

  • Objective: To process the raw data and evaluate the performance of the analytical method.

  • Procedure:

    • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. The coefficient of determination (R²) should be ≥ 0.99.

    • Accuracy: Analyze the QC samples and express the determined concentration as a percentage of the nominal concentration. Acceptance criteria are typically within ±15%.

    • Precision: Calculate the relative standard deviation (RSD) of the measurements for the QC samples. Acceptance criteria are typically ≤ 15%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mandatory Visualizations

InterLab_Comparison_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab 1, 2, 3...) prep Sample Preparation (Spiked & Blind Samples) dist Sample Distribution prep->dist receive Receive Samples dist->receive analysis Statistical Analysis (Z-Scores, etc.) report Final Report Generation analysis->report sample_prep Sample Preparation receive->sample_prep gcms GC-MS Analysis sample_prep->gcms data_submission Data Submission gcms->data_submission data_submission->analysis

The Influence of Molecular Structure on Fuel Properties: A Comparative Guide to Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

The quest for advanced and sustainable fuels has intensified research into the properties of various hydrocarbon classes. Among these, cycloalkanes are significant components of conventional and alternative fuels, prized for their high energy density. This guide provides a comparative analysis of n-pentylcyclopentane, a C10 cycloalkane, and examines how its molecular structure correlates with key fuel properties. By comparing it with other cycloalkanes, we can elucidate the structure-property relationships that are critical for fuel design and development.

Comparative Analysis of Fuel Properties

The performance of a fuel is determined by a range of physical and chemical properties. For cycloalkanes, the size of the ring and the length and branching of the alkyl substituent are critical structural features. The following table summarizes key fuel properties for n-pentylcyclopentane and provides a comparison with dimethylcyclohexane (DMCH) isomers to illustrate the effects of isomerism.

Fuel Propertyn-Pentylcyclopentanecis-1,3-Dimethylcyclohexanecis-1,2-DimethylcyclohexaneJustification for Property
Molecular Formula C10H20C8H16C8H16Defines the elemental composition and molecular weight.
Molecular Weight ( g/mol ) 140.27112.21112.21Influences energy density and volatility.
Density @ 20°C (g/mL) ~0.795 (Calculated from NIST data)N/AN/AHigher density leads to higher volumetric energy content.
Boiling Point (°C) 173.5 (Predicted)N/AN/AA key measure of fuel volatility, affecting engine start and evaporation.
Viscosity @ 25°C (mPa·s) ~1.4 (Estimated from NIST data)N/AN/AAffects fuel atomization and the performance of fuel injection systems.
Heat of Combustion (liquid) (kJ/mol) -6563.8 ± 2.0N/AN/AThe total energy released during complete combustion.
Derived Cetane Number (DCN) Not Available37.421.8Measures ignition quality; higher numbers indicate shorter ignition delay.

Note: Experimental data for n-pentylcyclopentane's fuel-specific properties like cetane number is limited in publicly available literature. The comparison with DMCH isomers, which are smaller cycloalkanes, is provided to demonstrate the significant impact of substituent positioning on ignition quality.

Structure-Property Relationship Visualization

The following diagram illustrates the logical relationship between the structural components of an alkylcycloalkane like pentylcyclopentane and its resulting fuel properties.

G cluster_structure Molecular Structure A Alkylcycloalkane (e.g., this compound) B Cyclopentane Ring (Cyclic Structure) A->B C n-Pentyl Chain (Linear Alkyl Substituent) A->C D Isomerism (Positional & Geometric) A->D P1 Density & Volumetric Energy B->P1 P2 Viscosity C->P2 Increases Viscosity P4 Volatility (Boiling Point) C->P4 P3 Ignition Quality (Cetane Number) D->P3 Strongly Influences Ignition Delay

Caption: Correlation between molecular structure and key fuel properties.

Experimental Protocols

The data presented in this guide are derived from established experimental and computational methods. Below are detailed methodologies for the key properties cited.

Density and Viscosity Measurement

The thermophysical properties such as density and viscosity for n-pentylcyclopentane are critically evaluated and compiled in databases like the National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT). These values are typically determined using the following methods:

  • Density: Density is often measured using a vibrating tube densimeter . This instrument measures the oscillation frequency of a U-shaped tube filled with the sample liquid. The frequency of oscillation is directly related to the density of the liquid. The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at various temperatures and pressures.

  • Viscosity: Liquid viscosity can be determined using a falling-body viscometer . This method involves measuring the terminal velocity of a precisely machined piston or sphere falling through the fluid under gravity. The viscosity of the fluid is then calculated based on the fall time, the dimensions of the apparatus, and the densities of the piston and the fluid. Measurements are conducted under controlled temperature and pressure conditions.

Heat of Combustion Determination

The heat of combustion is a measure of the energy released when a substance is completely burned in oxygen.

  • Method: The standard method is bomb calorimetry . A known mass of the sample (e.g., n-pentylcyclopentane) is placed in a stainless steel container (the "bomb"), which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in a thermally insulated container. The sample is ignited electrically, and the complete combustion reaction causes a rise in the temperature of the water.

  • Calculation: By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the substance can be accurately calculated.

Derived Cetane Number (DCN) Measurement

The cetane number is the primary indicator of a diesel fuel's ignition quality. The Derived Cetane Number (DCN) is determined using an Ignition Quality Tester (IQT), which provides a more rapid and smaller-scale alternative to the traditional ASTM D613 engine test.

  • Apparatus: The test is performed according to the ASTM D6890 standard using a Constant Volume Combustion Chamber (CVCC), often referred to as an Ignition Quality Tester (IQT).

  • Procedure:

    • The combustion chamber is charged with compressed air and heated to a standard temperature (typically around 550°C).

    • A small, precise amount of the fuel sample is injected into the hot chamber, where it auto-ignites.

    • A pressure transducer records the rapid pressure increase inside the chamber that accompanies combustion.

    • The ignition delay (ID) is measured as the time from the start of fuel injection to the onset of combustion (identified by the sharp pressure rise).

    • This measured ignition delay is then used in an empirical equation, derived from calibration with primary reference fuels (n-hexadecane, with a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane, with a cetane number of 15), to calculate the Derived Cetane Number. As demonstrated with DMCH isomers, this method is highly sensitive to molecular structure, revealing significant differences in reactivity between closely related compounds.

Safety Operating Guide

Navigating the Safe Disposal of Pentylcyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Pentylcyclopentane, a flammable liquid, necessitates a stringent disposal protocol to mitigate risks. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Key Safety and Hazard Information

This compound is classified as a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition such as heat, sparks, and open flames.[2] Personal protective equipment, including chemical-impermeable gloves and safety glasses, should be worn to avoid skin and eye contact.[2]

Quantitative Data Summary

The following table summarizes essential quantitative data for this compound, critical for its safe handling and disposal.

PropertyValue
Molecular FormulaC10H20
CAS Number3741-00-2
Boiling Point180 °C
Flash Point38 °C
Specific Gravity0.79 (20/20)
UN Number3295
Hazard Class3
Packing GroupIII

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is paramount. The following workflow outlines the necessary steps for the safe and compliant disposal of this compound.

cluster_prep 1. Preparation & Segregation cluster_containment 2. Containment & Labeling cluster_storage 3. Storage cluster_disposal 4. Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate as Flammable Liquid Waste ppe->segregate container Select a Suitable, Closed Container segregate->container label_container Label Container: - 'Flammable Liquid Waste' - 'this compound' - Hazard Pictograms container->label_container storage Store in a Designated, Well-Ventilated Area label_container->storage ignition Keep Away from Ignition Sources storage->ignition ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Facility ignition->ehs transport Arrange for Professional Pickup and Disposal ehs->transport end End: Compliant Disposal transport->end

References

Essential Safety and Operational Guide for Handling Pentylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, logistical information, and disposal plans for the handling of Pentylcyclopentane in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and the integrity of the research environment.

Hazard Identification and Quantitative Data

This compound is a flammable liquid hydrocarbon that requires careful handling to mitigate risks.[1] It is essential to be aware of its physical and chemical properties to ensure safe usage.

PropertyValueSource
Molecular Formula C10H20[1][2][3]
Molecular Weight 140.27 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2][4]
Boiling Point 180 °C (356 °F)[4]
Flash Point 38 °C (100.4 °F)[4]
GHS Classification Flammable Liquid, Category 3[1]
Hazard Statements H226: Flammable liquid and vapor[1][4]
Signal Word Warning[1][4]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure and injury. The following table outlines the required PPE for various situations.

SituationRequired PPERationale
Standard Handling Safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), flame-resistant lab coat.Protects against splashes, skin contact, and potential flash fires.[5][6][7]
Dispensing/Pouring Goggles and a face shield, in addition to standard PPE.Provides enhanced protection for the face and eyes from splashes of flammable liquids.[5][8]
Risk of Vapor Inhalation A NIOSH-approved organic vapor respirator may be necessary if ventilation is inadequate.Protects against inhaling harmful vapors, especially in enclosed spaces or during large-scale operations.[9][10]
Emergency (Spill) Full-body chemical-resistant suit, boots, and a self-contained breathing apparatus (SCBA).Ensures maximum protection during cleanup of significant spills where vapor concentrations may be high.
Detailed Experimental Protocol for Safe Handling

This step-by-step protocol must be followed to ensure the safe handling of this compound from reception to disposal.

3.1. Preparation and Precautionary Measures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][11]

  • Ignition Sources: Before handling, ensure all potential ignition sources are removed from the vicinity. This includes open flames, hot surfaces, and spark-producing equipment.[4][11][12] Use only non-sparking tools.[4][11]

  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[4][11]

  • Emergency Equipment: Confirm that a fire extinguisher (suitable for flammable liquids, such as foam, carbon dioxide, or dry powder), spill kit, and safety shower/eyewash station are readily accessible.[9]

3.2. Handling and Usage

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Container Inspection: Before use, inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel if necessary.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle. Never heat flammable liquids with an open flame.

  • Storage: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4][11][12] Store in a cool, well-ventilated area away from heat and oxidizing agents.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated materials like absorbent pads and gloves, in a designated, properly labeled, and sealed container.

  • Disposal Method: this compound waste must be disposed of as hazardous chemical waste.[11] This typically involves removal by a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[11]

  • Prohibited Disposal: Do not discharge this compound into sewer systems, drains, or onto the ground.[9][11][12]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill or via controlled incineration for combustible packaging materials.[11]

Emergency Procedures

5.1. Spills

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., sand, diatomaceous earth).[9][12][13]

  • Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact the institution's emergency response team.

5.2. Fire

  • Alert: Activate the nearest fire alarm and alert personnel in the vicinity.

  • Extinguish: If the fire is small and you are trained to do so, use a fire extinguisher rated for flammable liquids (Class B).

  • Evacuate: If the fire is large or spreading, evacuate the area immediately and follow the institutional emergency procedures.

5.3. First Aid

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[9]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visual Workflow for Handling this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_vent Ensure Proper Ventilation prep_ignition Remove Ignition Sources prep_vent->prep_ignition prep_ppe Don Appropriate PPE prep_ignition->prep_ppe emergency_fire Fire Response prep_ignition->emergency_fire If Fire Occurs prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_dispense Dispense and Use prep_emergency->handle_dispense Proceed to Handling handle_store Store Properly handle_dispense->handle_store emergency_spill Spill Response handle_dispense->emergency_spill If Spill Occurs emergency_firstaid First Aid handle_dispense->emergency_firstaid If Exposure Occurs dispose_collect Collect Waste handle_store->dispose_collect After Use dispose_label Label Waste Container dispose_collect->dispose_label dispose_transfer Transfer to Waste Management dispose_label->dispose_transfer

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.